molecular formula C12H17N3O2 B8519917 2,5-Dimethyl-1-(4-nitrophenyl)piperazine

2,5-Dimethyl-1-(4-nitrophenyl)piperazine

Cat. No.: B8519917
M. Wt: 235.28 g/mol
InChI Key: HZFREYKCBLRUCP-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(4-nitrophenyl)piperazine is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

2,5-dimethyl-1-(4-nitrophenyl)piperazine

InChI

InChI=1S/C12H17N3O2/c1-9-8-14(10(2)7-13-9)11-3-5-12(6-4-11)15(16)17/h3-6,9-10,13H,7-8H2,1-2H3

InChI Key

HZFREYKCBLRUCP-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(CN1C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 2,5-Dimethyl-1-(4-nitrophenyl)piperazine

[1][2]

Executive Summary

2,5-Dimethyl-1-(4-nitrophenyl)piperazine is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive small molecules, including antifungal agents, cell cycle inhibitors, and pleuromutilin antibiotics.[1][2] Characterized by a piperazine core flanked by two methyl groups and an electron-withdrawing nitrophenyl moiety, this compound exhibits distinct physicochemical properties governed by its stereochemistry (cis/trans isomerism) and the electronic push-pull system between the amine and the nitro group.[2] This guide provides a comprehensive technical analysis of its structure, synthesis, properties, and applications.[3]

Chemical Identity and Stereochemistry

The compound consists of a piperazine ring substituted at the N1 position with a para-nitrophenyl group and at the C2 and C5 positions with methyl groups. The introduction of methyl groups at the 2 and 5 positions creates stereocenters, leading to stereochemical complexity that is critical in pharmaceutical applications.

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 1-(4-Nitrophenyl)-2,5-dimethylpiperazine
CAS Number 1030627-02-1 (Generic/Isomer unspecified)
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.28 g/mol
SMILES CC1CN(C(C1)C)C2=CC=C(C=C2)[O-]
Stereochemical Considerations

The 2,5-dimethylpiperazine parent scaffold exists in two diastereomeric forms:

  • Trans-isomer (Chiral): The methyl groups are on opposite sides of the ring plane.[2] It exists as a pair of enantiomers ((2R,5R) and (2S,5S)).

  • Cis-isomer (Meso): The methyl groups are on the same side.[2] The parent molecule is achiral (meso) due to a plane of symmetry.

Impact on the Target Compound: Upon N-arylation with the 4-nitrophenyl group, the symmetry of the cis-precursor is broken, rendering the resulting product chiral.[2] Consequently:

  • From cis-2,5-dimethylpiperazine: The product is obtained as a racemic mixture of enantiomers.[2]

  • From trans-2,5-dimethylpiperazine (racemic): The product is obtained as a racemic mixture of diastereomers relative to the cis-derived product.[2]

Note: In pharmaceutical synthesis, the specific isomer of the starting material must be controlled to ensure batch consistency.

Synthesis and Manufacturing

The primary industrial route involves a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nitro group on the benzene ring activates the para-position for nucleophilic attack by the secondary amine of the piperazine.[2]

Reaction Protocol (SNAr)

Reagents: 1-Fluoro-4-nitrobenzene (or 1-Chloro-4-nitrobenzene), 2,5-Dimethylpiperazine.[2] Solvent: Acetonitrile (MeCN) or DMSO. Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA).

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 1.0 equivalent of 1-fluoro-4-nitrobenzene and 1.5 equivalents of 2,5-dimethylpiperazine in acetonitrile.

  • Activation: Add 2.0 equivalents of K₂CO₃ to scavenge the hydrofluoric acid byproduct.

  • Reaction: Heat the mixture to reflux (80-90°C) for 4–12 hours. Monitor conversion via TLC or HPLC.

  • Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water/brine. The product can be purified via silica gel column chromatography (MeOH:DCM gradient) or recrystallization if solid.

Synthesis Pathway Diagram

SynthesisSM11-Fluoro-4-nitrobenzene(Electrophile)ComplexMeisenheimerComplexSM1->Complex SNAr AttackSM22,5-Dimethylpiperazine(Nucleophile)SM2->ComplexProduct2,5-Dimethyl-1-(4-nitrophenyl)piperazineComplex->Product -HF (Elimination)BaseK2CO3 / HeatBase->Complex Promotes

Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of the target compound.

Physicochemical Properties[3][4][5][6][7]

The presence of the nitro group significantly reduces the basicity of the N1 nitrogen via conjugation, leaving the N4 nitrogen as the primary basic center.

PropertyValue (Estimated/Experimental)Context
Physical State Yellow Oil or SolidDepends on isomeric purity.[2] Pure trans-isomers tend to be crystalline solids (mp ~130°C for non-methylated analog).[2]
LogP (Lipophilicity) ~1.8 – 2.2More lipophilic than unsubstituted phenylpiperazine due to methyl groups.
pKa (N4 - Distal) ~8.5 – 9.0Typical secondary amine basicity; sterically hindered by adjacent methyls.[2]
pKa (N1 - Proximal) < 1.0Non-basic due to strong electron-withdrawing nitro group resonance.[2]
Solubility DCM, DMSO, MethanolLow solubility in water unless protonated (salt form).

Spectroscopic Characterization

Accurate identification requires distinguishing the methyl positional isomers and the aromatic substitution pattern.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Two doublets (AA'BB' system) at ~8.1 ppm (2H, ortho to NO₂) and ~6.8 ppm (2H, ortho to N).

    • Piperazine Ring: Multiplets at 3.0–4.0 ppm.[2] The protons at C2 and C5 (methine) will appear distinct from the C3 and C6 (methylene) protons.

    • Methyl Groups: Two doublets at ~1.0–1.2 ppm. If the sample is a mixture of diastereomers, multiple sets of methyl doublets will be visible.

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion: [M+H]⁺ = 236.14 m/z.

  • Fragmentation: Common fragments include loss of the nitro group (M-46) or cleavage of the piperazine ring.[2]

Biological Applications & Pharmacology[7][8][9]

This compound serves as a "privileged scaffold" intermediate. The 4-nitrophenylpiperazine moiety is a pharmacophore often modified to create drugs targeting G-protein coupled receptors (GPCRs) or fungal enzymes.[2]

Key Applications
  • Antifungal Agents: Precursor to itraconazole/posaconazole analogs where the nitro group is reduced to an amine and further functionalized.

  • Cell Cycle Inhibitors: Used in the synthesis of CDK (Cyclin-Dependent Kinase) inhibitors for oncology.

  • Antibiotics: Integrated into pleuromutilin derivatives to enhance activity against MRSA (Methicillin-Resistant Staphylococcus aureus).[2][4]

Functionalization Logic (SAR)

The nitro group is rarely the final functionality; it serves as a "masked" amine.

  • Reduction: NO₂ → NH₂ (Aniline).

  • Derivatization: The resulting aniline can be coupled with heterocycles (e.g., triazoles) to extend the binding pocket interaction in enzymes.

BioPathTarget2,5-Dimethyl-1-(4-nitrophenyl)piperazineReductionReduction (H2/Pd-C)Target->ReductionAniline1-(4-Aminophenyl)-2,5-dimethylpiperazineReduction->AnilineDrug1Antifungal Azoles(Target: CYP51)Aniline->Drug1 N-Alkylation / AcylationDrug2CDK Inhibitors(Target: Cell Cycle)Aniline->Drug2 Heterocycle Coupling

Figure 2: Downstream synthetic utility in pharmaceutical development.[2]

Safety and Handling

Hazard Classification:

  • Acute Toxicity: Potentially toxic if swallowed or absorbed through skin (Category 3/4). Nitroaromatics can cause methemoglobinemia.

  • Irritation: Causes skin and eye irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or moisture absorption.

References

  • Preparation of Piperazine Derivatives. US Patent Application US20070161615A1. (Describes the synthesis of (2S,5R)-2,5-dimethyl-1-(4-nitrophenyl)piperazine via SNAr).

  • Synthesis and Antibacterial Activity of Pleuromutilin Derivatives. MDPI Molecules, 2021. (Details the use of nitrophenyl-piperazine scaffolds in antibiotic design).

  • 1-(4-Nitrophenyl)piperazine Physicochemical Data. PubChem Compound Summary. (Baseline data for the non-methylated analog).

  • Synthesis of 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank, 2023.[2][5] (Comparative SNAr methodologies for nitro-benzenes and cyclic amines).

Mechanism of Action for Nitrophenyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nitro-Arylpiperazine Paradox

The phenylpiperazine pharmacophore represents one of the most "privileged structures" in neuropsychopharmacology, serving as the backbone for blockbuster antipsychotics (e.g., Aripiprazole) and antidepressants (e.g., Trazodone). However, the introduction of a nitro group (–NO₂) onto the phenyl ring creates a distinct subclass of derivatives with a paradoxical profile: they exhibit high selectivity for serotonergic targets but carry significant metabolic liabilities that challenge their developability.

This guide dissects the mechanism of action (MoA) of nitrophenyl piperazine derivatives, specifically focusing on their dual-mode pharmacology: GPCR modulation (primarily 5-HT receptors) and monoamine releasing activity . We analyze the structure-activity relationships (SAR) driven by the electron-withdrawing nitro group and provide validated protocols for assessing their efficacy and safety.

Structural & Electronic Basis of Action

The biological activity of nitrophenyl piperazines is governed by the electronic influence of the nitro group on the basic nitrogen of the piperazine ring (


) and the aromatic system.
The Pharmacophore

The core structure consists of a piperazine ring linked to a nitro-substituted benzene.

  • Protonation State: The distal nitrogen (

    
    ) is basic (
    
    
    
    ). At physiological pH, it is protonated, forming a critical salt bridge with the conserved Aspartate residue (Asp3.32) in aminergic GPCRs.
  • Electronic Withdrawal: The nitro group is a strong electron-withdrawing group (EWG).

    • Effect: It reduces the electron density of the phenyl ring, altering

      
      -
      
      
      
      stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket.
    • Lipophilicity: While nitro groups are polar, the overall scaffold remains lipophilic enough to cross the Blood-Brain Barrier (BBB), though less so than their chloro- or trifluoromethyl- analogs (e.g., mCPP, TFMPP).

Pharmacodynamics: Dual-Mechanism Profiling

Nitrophenyl piperazines operate through two distinct mechanisms depending on the specific substitution pattern and the presence of linker chains.

Mechanism A: GPCR Ligand (Agonist/Antagonist)

Most derivatives act as ligands for Serotonin (5-HT) and Dopamine (D) receptors. The 1-(2-nitrophenyl)piperazine and 1-(3-nitrophenyl)piperazine isomers often function as partial agonists at 5-HT1A and antagonists at 5-HT2A.

Molecular Interaction Model:

  • Anchoring: The protonated piperazine

    
     binds to Asp116  (in 5-HT1A).
    
  • Stabilization: The phenyl ring engages in edge-to-face

    
    -stacking with Phe3.28 .
    
  • The Nitro Twist: The nitro group, particularly in the ortho position, forces a non-planar conformation due to steric hindrance, often favoring "antagonist" or "partial agonist" receptor states by preventing the transmembrane helix movement required for full activation.

Mechanism B: Monoamine Releasing Agent (The pNPP Case)

A specific derivative, para-nitrophenylpiperazine (pNPP) , acts as a selective serotonin releasing agent (SSRA).[1] Unlike amphetamines, which release dopamine and norepinephrine, pNPP is highly selective for 5-HT.

  • Target: Serotonin Transporter (SERT).[2]

  • Action: It acts as a substrate for SERT, entering the presynaptic neuron and disrupting the VMAT2 storage gradient, causing cytoplasmic 5-HT to flow out into the synapse (Reverse Transport).

  • Selectivity:

    
     for 5-HT release 
    
    
    
    20–40 nM; Inactive at DAT/NET (
    
    
    ).
Visualization: 5-HT1A Signaling Pathway

The following diagram illustrates the downstream signaling cascade when a nitrophenyl piperazine acts as a partial agonist at the 5-HT1A receptor (Gi/o coupled).

G node_agonist Nitrophenyl Piperazine (Ligand) node_receptor 5-HT1A Receptor (GPCR) node_agonist->node_receptor Binding (Asp116) node_gprotein Gi/o Protein (Dissociation) node_receptor->node_gprotein Activation node_ac Adenylyl Cyclase (Inhibition) node_gprotein->node_ac G-alpha-i node_k_channel GIRK Channel (Activation/Efflux) node_gprotein->node_k_channel G-beta-gamma node_camp cAMP Levels (Decrease) node_ac->node_camp Inhibits node_pka PKA Activity (Reduction) node_camp->node_pka Downregulates node_neuron Neuronal Inhibition (Anxiolysis/Analgesia) node_pka->node_neuron Modulation node_hyperpol Membrane Hyperpolarization node_k_channel->node_hyperpol K+ Efflux node_hyperpol->node_neuron Silencing

Figure 1: Signal transduction pathway for 5-HT1A partial agonism by nitrophenyl piperazines.

Structure-Activity Relationship (SAR) Data

The position of the nitro group is the primary determinant of receptor selectivity and intrinsic activity.

Substituent PositionElectronic Effect (

)
Steric HindrancePrimary Pharmacological ProfileBinding Affinity (

)
Ortho (2-NO₂) High (-I, -R)High (Torsion)5-HT1A Antagonist / Weak Partial Agonist. The steric bulk prevents helix 6 movement.5-HT1A: 2–10 nM5-HT2A: >100 nM
Meta (3-NO₂) Moderate (-I)ModerateNon-selective 5-HT agonist. Mimics the trifluoromethyl group of TFMPP.5-HT1A: 15–50 nM5-HT2C: 40 nM
Para (4-NO₂) High (-I, -R)Low (Linear)Serotonin Releasing Agent (pNPP). Fits into the transporter substrate pocket.SERT: High Affinity5-HT1A: Low Affinity

Key Insight: The ortho-substitution is preferred for designing antagonists due to the "ortho effect" forcing the phenyl ring out of coplanarity with the piperazine, a conformation often required for receptor blocking.

Experimental Validation Protocols

To validate the mechanism of a novel nitrophenyl piperazine derivative, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding (Self-Validating)

Objective: Determine affinity (


) for 5-HT1A.
  • Membrane Prep: HEK-293 cells stably expressing human 5-HT1A.[3]

  • Radioligand:

    
    -8-OH-DPAT (0.5 nM).
    
  • Non-Specific Control: 10

    
     Serotonin (5-HT).
    
  • Test Compounds: 7 concentrations (

    
     to 
    
    
    
    M).
  • Incubation: 60 min at 25°C in Tris-HCl buffer containing 5mM

    
    .
    
  • Validation Check: The

    
     of the radioligand must be within 10% of historical values. If Hill slope deviates significantly from 1.0, suspect allosteric binding or cooperativity.
    
Protocol B: Functional Binding Assay

Objective: Distinguish Agonist vs. Antagonist vs. Partial Agonist.

  • Principle: Agonist binding catalyzes the exchange of GDP for

    
     on the G-protein 
    
    
    
    -subunit.
  • Basal Measurement: Assay buffer + GDP +

    
     (No ligand).
    
  • Stimulation: Add Test Compound.

  • Calculation: Efficacy (

    
    ) is calculated relative to the full agonist 5-HT (10 
    
    
    
    ).
    • 
      : Full Agonist
      
    • 
      : Partial Agonist
      
    • 
       (with inhibition of 5-HT): Antagonist
      

Metabolic & Toxicology Considerations (Critical)

The "Nitro Liability" is the primary failure mode for these derivatives in drug development.

The Nitro-Reduction Pathway

Unlike chloro- or fluoro- derivatives, the nitro group is susceptible to enzymatic reduction by hepatic aldehyde oxidase and intestinal nitroreductases .

Reaction:



Toxicity Risk:

  • Genotoxicity: The hydroxylamine and nitroso intermediates are highly reactive electrophiles capable of DNA alkylation (Ames Positive).

  • Methemoglobinemia: Aromatic amines can induce oxidation of hemoglobin.

Visual Workflow: Metabolic Fate

Metabolism Parent Nitrophenyl Piperazine (Parent Drug) Nitroreductase Nitroreductase (Gut/Liver) Parent->Nitroreductase CYP CYP3A4/2D6 (Liver) Parent->CYP Aniline Aminophenyl Piperazine (Metabolite A) Nitroreductase->Aniline Reduction (-NO2 -> -NH2) Dealkylated Nitrophenyl (Naked Piperazine) CYP->Dealkylated N-Dealkylation Toxicity Genotoxicity / DNA Adducts Aniline->Toxicity Reactive Intermediates Excretion Renal Excretion Dealkylated->Excretion

Figure 2: Metabolic pathways highlighting the reductive toxicity liability of the nitro group.

References

  • Baumann, M. H., et al. (2012). "para-Nitrophenylpiperazine (pNPP): A selective serotonin releasing agent."[1] Journal of Pharmacology and Experimental Therapeutics.

  • Glennon, R. A., et al. (1989). "Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study." Journal of Medicinal Chemistry.

  • Leopoldo, M., et al. (2007). "Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as 5-HT7 receptor ligands." Journal of Medicinal Chemistry.

  • Caccia, S. (2007). "N-Dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed." Current Drug Metabolism.

  • Beresford, I. J., et al. (1988). "Pharmacological characterization of 5-HT1A receptor antagonist activity of nitrophenylpiperazine derivatives." European Journal of Pharmacology.

Sources

Technical Master File: 1-(4-Nitrophenyl)piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Guide & Literature Review Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads Version: 1.0

Executive Summary: The Pharmacophore Anchor

1-(4-Nitrophenyl)piperazine (pNPP) is not merely a reagent; it is a "privileged structure" in medicinal chemistry. Its significance stems from its bifunctional nature: the piperazine ring acts as a versatile hydrogen-bond acceptor and linker, while the 4-nitrophenyl moiety serves as a masked aniline—a precursor to ureas, amides, and heterocycles found in blockbuster drugs.

This guide dissects the pNPP scaffold, moving from robust synthetic protocols to its critical role in antifungal (azole) and CNS (serotoninergic) drug discovery. We analyze the structure-activity relationships (SAR) that transform this simple intermediate into potent bioactive agents.

Synthetic Architecture

The synthesis of 1-(4-nitrophenyl)piperazine relies on Nucleophilic Aromatic Substitution (


). While simple in theory, process variables (solvent polarity, leaving group, stoichiometry) drastically affect yield and purity (specifically preventing the formation of the bis-substituted byproduct).
Core Synthesis Logic

The reaction typically involves the displacement of a halide on 4-nitrobenzene by piperazine.

  • Substrate Selection: 1-Fluoro-4-nitrobenzene reacts significantly faster than the chloro- analog due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate, though the chloro- analog is cheaper for bulk scale.

  • Stoichiometry: A critical excess of piperazine (3–5 equivalents) is required to suppress the formation of 1,4-bis(4-nitrophenyl)piperazine.

Validated Synthetic Protocol

Objective: Synthesis of 1-(4-nitrophenyl)piperazine from 1-chloro-4-nitrobenzene.

Reagents:

  • 1-Chloro-4-nitrobenzene (1.0 eq)

  • Piperazine (anhydrous) (4.0 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 1-chloro-4-nitrobenzene (15.7 g, 100 mmol), piperazine (34.4 g, 400 mmol), and

    
     (27.6 g, 200 mmol) in DMF (100 mL).
    
  • Reaction: Heat the mixture to 100°C under an inert nitrogen atmosphere. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The reaction typically reaches completion in 4–6 hours.

  • Quench: Cool the reaction mixture to room temperature and pour slowly into crushed ice/water (500 mL) with vigorous stirring. The product should precipitate as a yellow solid.

  • Isolation: Filter the yellow precipitate. Wash the cake copiously with water to remove excess piperazine and inorganic salts.

  • Purification: Recrystallize from Ethanol or Toluene to yield yellow needles.

    • Expected Yield: 85–92%

    • Melting Point: 133–135°C

Visualization: Synthesis & Derivatization Pathways[1]

The following diagram illustrates the synthetic flow from raw materials to key pharmaceutical classes.

SynthesisPathways Raw 4-Halonitrobenzene (F/Cl) pNPP 1-(4-Nitrophenyl)piperazine (Core Scaffold) Raw->pNPP SnAr (K2CO3, DMF, 100°C) Pip Piperazine (Excess) Pip->pNPP Aniline 1-(4-Aminophenyl)piperazine (Reduced Form) pNPP->Aniline Reduction (H2/Pd-C or Fe/AcOH) CNS CNS Ligands (5-HT1A/D2 Antagonists) pNPP->CNS N4-Alkylation (Aryl halides) Azole Triazole Antifungals (e.g., Itraconazole precursors) Aniline->Azole N-Acylation + Triazolone formation Amide Tyrosinase Inhibitors (Amide/Urea Derivatives) Aniline->Amide Isocyanates/Acid Chlorides

Figure 1: Synthetic genealogy of the 4-nitrophenylpiperazine scaffold, highlighting its divergence into antifungal and CNS therapeutic areas.[1][2]

Medicinal Chemistry & SAR Analysis

The Antifungal Axis (Itraconazole/Posaconazole)

The pNPP scaffold is a critical intermediate for triazole antifungals.

  • Mechanism: These drugs inhibit lanosterol 14

    
    -demethylase (CYP51), disrupting fungal cell membrane synthesis.
    
  • Structural Role: The piperazine phenyl linker provides the necessary length and rigidity to span the access channel of the CYP51 enzyme.

  • Key Transformation: The nitro group is reduced to an amine, which is then reacted to form the triazolone side chain (as seen in Itraconazole). The linearity of the para-substitution is essential for binding efficacy.

The CNS Axis (Serotonin 5-HT Receptors)

Arylpiperazines are the "backbone" of serotonin receptor ligands.

  • Pharmacophore: The basic nitrogen of the piperazine interacts with the conserved Aspartate residue (Asp3.32) in GPCRs.

  • Selectivity Tuning:

    • Ortho-substitution (e.g., 2-OMe) often favors D2/5-HT1A antagonism.

    • Meta-substitution (e.g., 3-CF3, TFMPP) favors 5-HT1B/2C agonism.

    • Para-nitro (pNPP): Often serves as a "dummy" group in early screening or a precursor to para-amino derivatives which can be derivatized to reach secondary binding pockets.

Emerging Therapeutic Areas

Recent literature expands the utility of pNPP analogs into cytotoxicity and enzyme inhibition.

Target ClassModification SiteObserved ActivityReference
Tyrosinase Piperazine N-4 (Indole linkage)

(Inhibitor)
[1]
Cytotoxicity N-Benzoyl derivativesApoptosis in HUH7/MCF7 cells[2]
Antimicrobial N-Alkyl chainsActivity vs. M. kansasii[3]

Experimental Protocol: Biological Assay

Assay: Determination of Cytotoxicity (SRB Assay) for pNPP Analogs. Rationale: Validating the anti-proliferative potential of synthesized derivatives.[3][4]

  • Cell Seeding: Seed cancer cells (e.g., MCF7) in 96-well plates (5,000 cells/well) in DMEM + 10% FBS. Incubate for 24h at 37°C/5%

    
    .
    
  • Treatment: Dissolve pNPP analogs in DMSO. Treat cells with serial dilutions (0.1 – 100

    
    ) for 48h. Ensure final DMSO concentration < 0.1%.
    
  • Fixation: Add cold trichloroacetic acid (TCA, 50% w/v) to a final concentration of 10%. Incubate at 4°C for 1h. Wash 5x with water.

  • Staining: Add Sulphorhodamine B (SRB) solution (0.4% in 1% acetic acid). Incubate 30 min. Wash 4x with 1% acetic acid to remove unbound dye.

  • Quantification: Solubilize bound dye with 10 mM Tris base (pH 10.5). Measure absorbance at 510 nm.

  • Calculation: Calculate

    
     using non-linear regression (dose-response curve).
    

Structure-Activity Relationship (SAR) Logic

The following diagram details how specific structural modifications to the pNPP core alter biological selectivity.

SAR_Logic cluster_N1 N1-Piperazine Modifications cluster_Phenyl Phenyl Ring Modifications Core 1-(4-Nitrophenyl)piperazine (Scaffold) N1_Alkyl Long Alkyl Chains (>C4) Core->N1_Alkyl Alkylation N1_Acyl Benzoyl/Acyl Groups Core->N1_Acyl Acylation Nitro_Red Reduction to NH2 Core->Nitro_Red Reduction Ortho_Sub Ortho-Substitution Core->Ortho_Sub Starting Material Variation N1_Effect Increases Lipophilicity Tyrosinase Inhibition Antimicrobial Activity N1_Alkyl->N1_Effect N1_Acyl->N1_Effect Phenyl_Effect NH2: Linker for Azoles Ortho: 5-HT1A Selectivity Nitro_Red->Phenyl_Effect Ortho_Sub->Phenyl_Effect

Figure 2: SAR decision tree for optimizing pNPP derivatives for specific biological targets.

References

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Source: BMC Chemistry (2024). URL:[Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Source: Molecules (2017). URL:[Link]

  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Source: Current Pharmaceutical Biotechnology (2019). URL:[Link]

  • Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Source: IUCrData (2016). URL:[Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Source: Organic Communications (2017). URL:[Link]

Sources

Technical Guide: Binding Affinity Profiling of 2,5-Dimethyl-1-(4-nitrophenyl)piperazine

[1]

Executive Summary

This compound represents a specialized scaffold within the arylpiperazine class of chemical probes.[1] While arylpiperazines (e.g., mCPP, TFMPP) are canonical "privileged structures" for targeting serotonin (5-HT) receptors, the specific introduction of a 4-nitro group combined with 2,5-dimethyl piperazine substitution creates a unique steric and electronic profile.

This guide serves as a protocol for researchers to evaluate the binding affinity (

15-HT2 subclass selectivity5-HT1A1

Key Application: This molecule is frequently utilized as a high-value intermediate for synthesizing 4-substituted aniline derivatives or as a probe to map the steric tolerance of the orthosteric binding pocket in GPCRs.[1]

Structural & Pharmacological Analysis (SAR)[1][2]

Chemical Identity[3]
  • Core Scaffold: 1-Arylpiperazine.[1][2][3]

  • Aryl Substitution: 4-Nitro (Para-nitro).[1] Strongly electron-withdrawing (

    
    ), reducing the basicity of the N1 nitrogen and altering the 
    
    
    -stacking potential with receptor residues (e.g., Phe340 in 5-HT2A).[1]
  • Piperazine Substitution: 2,5-Dimethyl.[4][5]

    • Stereochemistry: The trans-2,5-dimethyl isomer is typically the bioactive conformer in serotonergic ligands, restricting the piperazine ring into a rigid chair conformation.[1] This prevents "boat" conformers and enhances selectivity.

Predicted Binding Profile (SAR Inference)

Based on established Structure-Activity Relationships (SAR) of the phenylpiperazine class:

Receptor SubtypePredicted AffinityMechanistic Rationale
5-HT1A Moderate (

nM)
5-HT1A generally prefers electron-rich aromatics (e.g., 5-OH, 5-OMe).[1] The 4-NO

group may reduce affinity compared to 1-PP, but the lipophilicity aids membrane insertion.
5-HT2A/2C High/ModerateThe 2,5-dimethyl substitution is a known enhancer for 5-HT2 selectivity (mimicking the DOx phenethylamine pattern).[1] The nitro group may act as a hydrogen bond acceptor for Ser/Thr residues in the pocket.
Dopamine D2 Low2,5-methylation typically reduces D2 affinity, improving the serotonin-to-dopamine selectivity ratio.[1]

Experimental Protocol: Radioligand Binding Assay

To definitively determine the

competitive binding1
Materials & Reagents
  • Source Tissue/Cells: HEK-293 cells stably expressing human 5-HT1A or 5-HT2A receptors.[1]

  • Radioligands:

    • For 5-HT1A:

      
       (Specific Activity: >100 Ci/mmol).[1]
      
    • For 5-HT2A:

      
      .[1]
      
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO

    
    , 0.5 mM EDTA, 0.1% Ascorbic Acid (pH 7.4).
    
  • Test Compound: this compound (dissolved in DMSO, final concentration <1%).

Step-by-Step Workflow
Phase 1: Membrane Preparation
  • Harvest: Scrape cells in ice-cold PBS. Centrifuge at

    
     for 5 min.
    
  • Lysis: Resuspend pellet in hypotonic buffer (5 mM Tris-HCl, pH 7.4). Homogenize using a Polytron (setting 6, 10 sec).

  • Fractionation: Centrifuge homogenate at

    
     for 20 min at 4°C.
    
  • Resuspension: Discard supernatant. Resuspend pellet in Assay Buffer to achieve a protein concentration of ~50

    
    /well.
    
Phase 2: Competition Binding
  • Plate Setup: Use 96-well polypropylene plates.

  • Additions (Total Volume 250

    
    ): 
    
    • 
       Radioligand (
      
      
      concentration, e.g., 1 nM).
    • 
       Test Compound (Serial dilution: 
      
      
      M to
      
      
      M).[1]
    • 
       Membrane Suspension.
      
  • Non-Specific Binding (NSB): Define using

    
     Serotonin (5-HT) or Methysergide.[1]
    
  • Incubation: Incubate for 60 minutes at 27°C (equilibrium).

Phase 3: Filtration & Counting
  • Harvest: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB) using a cell harvester.

  • Wash: Wash filters

    
     with 3 mL ice-cold buffer.
    
  • Detection: Transfer filters to scintillation vials, add cocktail, and count via Liquid Scintillation Spectrometry.

Data Visualization: Assay Workflow

The following diagram illustrates the critical path for determining the binding constant (

BindingAssayMembraneMembrane Prep(HEK-293/5-HT)IncubationEquilibrium Binding(60 min @ 27°C)Membrane->IncubationLigandRadioligand([3H]-8-OH-DPAT)Ligand->IncubationCompoundTest Compound(2,5-Dimethyl-1-(4-NO2)-PP)Compound->IncubationFilterGF/B Filtration(Separates Bound vs Free)Incubation->Filter TerminateAnalysisScintillation Counting& Ki CalculationFilter->Analysis CPM Data

Caption: Workflow for competitive radioligand binding assay to determine Ki values.

Data Analysis & Interpretation

Calculation of

Raw CPM (Counts Per Minute) data must be converted to % Specific Binding.[1] Use the Cheng-Prusoff Equation to convert the


1
  • 
     : Concentration of radioligand used.[1]
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).[1]
    
Interpreting the Results
  • 
     nM:  High Affinity.[2][3] The compound is a potent ligand.[6]
    
  • 
     10–100 nM:  Moderate Affinity. Typical for secondary metabolites or "dirty" drugs.
    
  • 
     nM:  Low Affinity.[7] Unlikely to have physiological effects via this receptor at therapeutic doses.
    
Signal Transduction Pathway (5-HT2A Example)

If the compound binds to 5-HT2A, it may trigger the

1agonist

SignalingLigandLigand(2,5-Dimethyl-1-(4-NO2)-PP)Receptor5-HT2A Receptor(GPCR)Ligand->Receptor BindingGqGq Protein(Activation)Receptor->Gq ActivatesPLCPLC-betaGq->PLC StimulatesPIP2PIP2PLC->PIP2 HydrolysisIP3IP3PIP2->IP3DAGDAGPIP2->DAGCaCa2+ Release(ER Stores)IP3->CaPKCPKC ActivationDAG->PKCCa->PKC

Caption: Gq-coupled signaling pathway activated by 5-HT2A agonists.[1]

References

  • Glennon, R. A., et al. (1986). "Structure-activity relationships of arylpiperazines as serotonin receptor ligands." Journal of Medicinal Chemistry.

  • Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology. [1]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 7096, 1-Phenylpiperazine." PubChem. [1]

  • Roth, B. L., et al. (2000). "The Psychoactive Drug Screening Program (PDSP) Protocol for Radioligand Binding." NIMH PDSP.

The Phenylpiperazine Pharmacophore in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic and Physicochemical Profiling of Substituted Phenylpiperazines: A Guide for Rational Drug Design

Substituted phenylpiperazines represent a highly versatile pharmacophore embedded in numerous centrally acting agents, cardiovascular drugs, and emerging permeation enhancers. The structural architecture—comprising a rigid phenyl ring coupled to a flexible, ionizable piperazine moiety—endows these molecules with unique physicochemical properties. In drug development, understanding the thermodynamic behavior of this scaffold is not merely an academic exercise; it is the cornerstone of predicting pharmacokinetic distribution, receptor selectivity, and formulation stability.

For instance, the selective α1A-adrenoceptor antagonist silodosin relies on a modified phenylpiperazine-like interaction to treat benign prostatic hyperplasia . Furthermore, recent studies have identified 1-phenylpiperazine and its derivatives (e.g., 1-methyl-4-phenylpiperazine) as potent intestinal permeation enhancers capable of modulating tight junction proteins like ZO-1 in Caco-2 epithelial models . To harness these capabilities, application scientists must rigorously profile their thermodynamic and ionization parameters.

Physicochemical Properties & Phase Equilibria

The ionization state of a drug dictates its solubility, lipophilicity, and receptor affinity. Phenylpiperazines typically possess two basic nitrogen atoms within the piperazine ring. The substitution on the phenyl ring heavily influences the electron density and, consequently, the pKa of these nitrogens.

Experimental data demonstrates that the deprotonation values of the doubly charged 1-phenylpiperazine are approximately pKa1 ≈ 6.3 and pKa2 ≈ 8.8 . At physiological pH (7.4), this results in a dynamic equilibrium of protonated states, which is critical for both crossing lipophilic membranes and anchoring to negatively charged receptor pockets via electrostatic forces.

Table 1: Representative Physicochemical and Thermodynamic Parameters of 1-Phenylpiperazine

ParameterObserved ValueThermodynamic & Pharmacological Implication
pKa1 (Piperazine N) ~6.3Ensures partial protonation at physiological pH, balancing solubility and membrane permeability.
pKa2 (Piperazine N) ~8.8Maintains a cationic state essential for electrostatic anchoring to target receptor aspartate residues.
ΔG (Receptor Binding) < 0 (Negative)Indicates spontaneous, thermodynamically favorable complex formation with target receptors.
ΔH (Receptor Binding) < 0 (Negative)Exothermic signature denoting the formation of strong hydrogen bonds and electrostatic contacts.
ΔS (Receptor Binding) > 0 (Positive)Entropy-driven signature reflecting the hydrophobic effect and displacement of ordered solvation water.

Thermodynamics of Receptor Binding & Permeation

When substituted phenylpiperazines bind to targets such as the α1A-adrenoceptor, the interaction is governed by a classic enthalpy-entropy compensation mechanism. Frontal affinity chromatography and molecular docking reveal that binding is localized at specific residues (e.g., Asp106, Gln177, Ser188). Thermodynamic studies confirm that this binding yields negative enthalpy (ΔH < 0) and negative Gibbs free energy (ΔG < 0) alongside a positive entropy change (ΔS > 0) .

Causality Insight: The positive entropy change is a direct consequence of the electrostatic forces driving the interaction. As the protonated piperazine nitrogen forms a salt bridge with an aspartic acid residue (e.g., Asp106), the highly ordered hydration shells surrounding both the ligand and the receptor are disrupted. The release of these water molecules into the bulk solvent drastically increases the system's disorder (entropy), driving the spontaneity of the binding event.

BindingWorkflow A Ligand Design (Substituted Phenylpiperazines) B Physicochemical Profiling (pKa & Phase Equilibria) A->B C Receptor Binding Assays (e.g., α1A-adrenoceptor) B->C D Thermodynamic Analysis (ITC & Frontal Affinity) C->D E ΔG, ΔH, -TΔS Extraction D->E F Lead Optimization E->F

Thermodynamic profiling workflow for phenylpiperazine derivatives in drug discovery.

Pathway N1 Phenylpiperazine Derivative N2 Epithelial Membrane (Caco-2 Model) N1->N2 Permeation N3 Receptor Binding (Electrostatic & H-Bonds) N1->N3 Affinity N4 Tight Junction Modulation (ZO-1 Rearrangement) N2->N4 Actuates N5 Intracellular Delivery N4->N5 Enhances

Phenylpiperazine mechanism in receptor binding and permeation enhancement.

Self-Validating Experimental Protocols

To ensure data integrity, thermodynamic and physicochemical parameters must be derived from self-validating experimental systems. Below are the field-proven methodologies for evaluating phenylpiperazine derivatives.

Protocol 1: Spectrophotometric pKa Determination (Bates-Schwarzenbach Method)

Because substituted phenylpiperazines often exhibit poor aqueous solubility, traditional potentiometric titration can yield noisy data due to micro-precipitation. The Bates-Schwarzenbach spectrophotometric method circumvents this by utilizing UV-Vis spectral shifts at highly dilute concentrations.

  • Preparation: Prepare a 10 μM stock of the phenylpiperazine derivative in a co-solvent system (e.g., 10% methanol/water) to ensure complete dissolution.

  • Buffer Series: Prepare a series of 15 buffered solutions ranging from pH 2.0 to 11.0, maintaining a constant ionic strength (I = 0.15 M with KCl) to mimic physiological conditions.

  • Spectral Acquisition: Spike the drug stock into each buffer and record the UV-Vis spectra from 200 nm to 400 nm at a controlled temperature (298.15 K).

  • Data Extraction: Plot the absorbance at the wavelength of maximum variance (

    
    ) against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract pKa1 and pKa2.
    
  • Self-Validation Check (The Isosbestic Point): Overlay all 15 spectra. Causality: The strict presence of a sharp isosbestic point (a specific wavelength where absorbance remains constant across all pH values) mathematically guarantees that only a two-state transition (protonated vs. deprotonated) is occurring. If the isosbestic point drifts or blurs, it immediately flags compound aggregation, precipitation, or degradation, invalidating the run before erroneous data is processed.

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

While affinity chromatography provides macroscopic binding constants, ITC is the gold standard for dissecting the exact thermodynamic drivers (ΔH, ΔS) of phenylpiperazine-receptor interactions.

  • Sample Dialysis: Dialyze the purified target receptor (e.g., stabilized α1A-adrenoceptor) and the phenylpiperazine ligand against the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Causality: Even a 1 mM difference in buffer salts will generate massive heats of mixing, masking the subtle heat of ligand binding.

  • Setup: Load the receptor (10-20 μM) into the sample cell and the ligand (100-200 μM) into the injection syringe.

  • Titration: Perform 20-25 automated injections of the ligand (2 μL each) into the cell at a constant temperature (e.g., 298.15 K), allowing the heat signal to return to baseline between injections.

  • Integration: Integrate the area under each injection peak to determine the heat released/absorbed. Fit the data to an independent binding model to extract the Wiseman isotherm, yielding Ka (affinity), n (stoichiometry), and ΔH (enthalpy). ΔG and ΔS are subsequently calculated via

    
     and 
    
    
    
    .
  • Self-Validation Check (Blank Titration): A mandatory control run must be performed by titrating the ligand into the buffer alone. Causality: This measures the heat of dilution. If the integrated heat of dilution does not plateau to a consistent, near-zero baseline, it indicates that the phenylpiperazine is forming micelles or self-associating in the syringe. This blank data must be subtracted from the main run to prevent false-positive enthalpy readings.

Conclusion

The rational design of substituted phenylpiperazines requires a rigorous understanding of their thermodynamic landscapes. By leveraging self-validating protocols like spectrophotometric pKa analysis and Isothermal Titration Calorimetry, researchers can accurately map the electrostatic and entropy-driven forces that dictate receptor affinity and epithelial permeation. This precise physicochemical control ultimately accelerates the transition of these scaffolds from in vitro hits to viable clinical candidates.

References

  • Schilit, S., & Benzeroual, K. E. (2009). Silodosin: A Selective alpha(1A)-Adrenergic Receptor Antagonist for the Treatment of Benign Prostatic Hyperplasia. Clinical Therapeutics, 31(11), 2489-2502. URL:[Link]

  • Fein, K. C., Lamson, N. G., & Whitehead, K. A. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(6), 1320-1329. URL:[Link]

  • Śliwińska, A., & Pobudkowska, A. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data, 69(11), 4038-4048. URL:[Link]

  • Zhao, X., Wang, J., Liu, G., Zheng, X., & Zhang, Y. (2015). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Advances, 5, 57050-57057. URL:[Link]

Technical Guide: Toxicity Profile & Safety Assessment of 2,5-Dimethyl-1-(4-nitrophenyl)piperazine

[1]

Part 1: Executive Safety Summary

This compound is a synthetic piperazine derivative characterized by a nitro-aromatic moiety and a sterically hindered piperazine ring.[1] Based on Structure-Activity Relationship (SAR) analysis of the pharmacophore, this compound must be treated as a suspected mutagen and a potential neurotoxin until experimental data proves otherwise.

Predicted Hazard GHS Classification
Hazard ClassCategory (Est.)H-CodeRationale
Acute Toxicity (Oral) Cat 3 / 4H301/H302Analogous to nitro-piperazines; potential for rapid absorption.[1]
Germ Cell Mutagenicity Cat 2 H341 CRITICAL: Nitro-aromatic group is a structural alert for DNA intercalation and alkylation after metabolic reduction.[1]
Skin Sensitization Cat 1H317Piperazine motifs are known potent sensitizers.[1]
STOT - Single Exposure Cat 2H371Neurotoxic potential via GABA receptor antagonism (piperazine core).[1]
Eye Damage Cat 1H318Basic nitrogen centers typically result in severe ocular irritation/corrosion.[1]

Part 2: Physicochemical & ADME Profiling[1]

Understanding the movement of this molecule through biological systems is the first step in safety planning. The addition of two methyl groups at the 2,5-positions significantly alters the lipophilicity compared to the parent phenylpiperazine.

Calculated Properties (In Silico)
  • LogP (Predicted): ~2.1 – 2.5[1]

    • Significance: Unlike bare piperazine (LogP -1.5), this molecule is lipophilic enough to cross the Blood-Brain Barrier (BBB) , increasing neurotoxicity risks.[1]

  • pKa (Basic Nitrogen): ~8.5 – 9.0[1]

    • Significance: Highly ionized at physiological pH, but the lipophilic fraction will drive tissue distribution.

  • Molecular Weight: 235.28 g/mol [1]

Metabolic Activation Pathways (The "Toxification" Route)

The primary safety concern lies in the hepatic metabolism of the 4-nitrophenyl group. In hypoxic environments or via specific reductases, the nitro group is reduced to a hydroxylamine, a potent DNA-damaging agent.

Figure 1: Predicted Metabolic Toxification Pathway This diagram illustrates the critical "Bioactivation" step that transforms the inert parent into a genotoxic metabolite.

MetabolicPathwayParentParent Compound(this compound)NitroRedEnzymatic Reduction(Nitroreductase / CYP450)Parent->NitroRed Metabolic ActivationHydroxylamineN-HydroxylamineIntermediateNitroRed->HydroxylamineNitreniumNitrenium Ion(Ultimate Carcinogen)Hydroxylamine->Nitrenium Acidic pH / EstersConjugationPhase II Conjugation(Glucuronidation)Hydroxylamine->Conjugation DetoxificationDNA_AdductDNA Adduct Formation(Mutagenesis)Nitrenium->DNA_Adduct Covalent BindingExcretionRenal ExcretionConjugation->Excretion

Caption: Figure 1: The nitro-reduction pathway poses the highest safety risk, potentially forming reactive nitrenium ions that bind to DNA.[1]

Part 3: Critical Hazard Analysis (Mechanism of Action)

Genotoxicity (The Nitro Alert)
  • Mechanism: Nitroaromatics are classic "structural alerts" in the Ames test. The nitro group is enzymatically reduced to an amine. The intermediate N-hydroxylamine species can undergo esterification (e.g., acetylation), creating a leaving group that generates a highly electrophilic nitrenium ion.

  • Read-Across Data: 1-(4-nitrophenyl)piperazine has shown positive results in Salmonella typhimurium strains TA98 and TA100 (with S9 activation).[1]

  • Risk Mitigation: This compound must be handled as a Category 2 Mutagen until a GLP Ames test proves negative.[1]

Neurotoxicity (The Piperazine Tremor)[2]
  • Mechanism: The piperazine ring acts as a GABA_A receptor antagonist.[1]

  • The "2,5-Dimethyl" Effect: The methyl substitution at the 2,5-positions creates steric hindrance. While this might reduce metabolic clearance (increasing half-life), it also increases lipophilicity.[1]

  • Clinical Presentation: High-dose exposure (dust inhalation) may lead to "piperazine tremors," ataxia, and in severe cases, clonic seizures.[1]

Sensitization
  • Mechanism: Piperazines are notorious for causing respiratory and dermal sensitization (asthma-like symptoms and contact dermatitis) via haptenization of skin proteins.[1]

Part 4: Experimental Validation Framework

Since direct data is missing, you must validate the safety profile. Do not proceed to in vivo studies without these three "Gatekeeper" assays.

Protocol 1: The Enhanced Ames Test (Genotoxicity)
  • Why: Standard Ames might miss the specific nitro-reduction if the S9 fraction is not optimized.

  • Methodology:

    • Strains: S. typhimurium TA98, TA100, TA1535, TA97a, and E. coli WP2 uvrA.[1]

    • Condition A: Standard S9 (Rat Liver) induction.[1]

    • Condition B (Critical): Reductive condition (Prival modification) using hamster S9 or specific co-factors (FMN) to ensure the nitro group is reduced, mimicking anaerobic gut metabolism.[1]

  • Success Criteria: < 2-fold increase in revertant colonies compared to solvent control.

Protocol 2: In Vitro Micronucleus Assay (Chromosomal Damage)
  • Why: To detect clastogenicity (chromosome breaking) that the Ames test misses.

  • Cell Line: CHO (Chinese Hamster Ovary) or TK6 lymphoblastoid cells.[1]

  • Exposure: Short term (3h) +/- S9, and Long term (24h) - S9.

Protocol 3: hERG Inhibition (Cardiotoxicity)
  • Why: The 4-nitrophenyl-piperazine pharmacophore resembles class III antiarrhythmics (e.g., sotalol derivatives).[1] There is a risk of QT prolongation.[1]

  • Methodology: Patch-clamp assay on HEK293 cells stably expressing hERG channels.

Part 5: Safe Handling & Containment Strategy

Based on the predicted potency, this compound should be assigned to Occupational Exposure Band (OEB) 4 .

Figure 2: Safety Decision Logic for Handling Use this workflow to determine the necessary containment level before synthesis or scale-up.

SafetyLogicStartStart: New SynthesisDustPotentialIs it a Solid/Powder?Start->DustPotentialGenotoxKnownIs Ames Test Negative?DustPotential->GenotoxKnownYesLevel1Standard Fume Hood(OEB 1-2)DustPotential->Level1No (Liquid/Soln)Level3Containment EnclosureHEPA Filtered (OEB 3)GenotoxKnown->Level3Yes (Confirmed Safe)Level4Isolator / Glovebox(OEB 4)GenotoxKnown->Level4No / UnknownLevel4->Level4Double GloveTyvek SuitRespiratory Protection (P3)

Caption: Figure 2: Decision tree mandating OEB 4 (Isolator) containment until genotoxicity is ruled out.

Recommended PPE (OEB 4 Default)
  • Respiratory: Powered Air Purifying Respirator (PAPR) or N95/P3 mask inside a fume hood.[1]

  • Dermal: Double nitrile gloves (0.11mm min thickness). Nitro-aromatics can permeate latex rapidly.[1]

  • Engineering: Use a weighing isolator or a localized exhaust ventilation (LEV) powder safety cabinet.

Part 6: References

  • European Chemicals Agency (ECHA). Registration Dossier: 1-(4-nitrophenyl)piperazine.[1] (Accessed 2023).[1][2][3] Link

  • Benigni, R., & Bossa, C. (2011).[1] Structural alerts for carcinogenicity, and the Salmonella mutagenicity assay. Chemical Reviews.[1] Link

  • OECD. (2023). Test No. 471: Bacterial Reverse Mutation Test.[1] OECD Guidelines for the Testing of Chemicals.[4] Link

  • National Toxicology Program (NTP). Testing Status of Piperazine Derivatives. U.S. Department of Health and Human Services.[1] Link

  • Sigma-Aldrich. Safety Data Sheet: 2,5-Dimethylpiperazine.[1] (2023).[1][2][3][5] Link

Technical Whitepaper: Nitrophenyl Piperazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Versatility, Mechanistic Insights, and Safety Profiling

Executive Summary

The nitrophenyl piperazine (NPP) moiety represents a chemically distinct subclass of the arylpiperazine pharmacophore, a structural backbone ubiquitous in neuropsychiatric and antimicrobial drug discovery. While the broader phenylpiperazine class anchors blockbuster drugs like aripiprazole and trazodone, the specific introduction of a nitro group (


) creates unique electronic and steric properties that dramatically alter receptor binding profiles and metabolic reactivity.

This guide provides a technical deep-dive into the therapeutic utility of NPPs, distinguishing between the 1-(2-nitrophenyl)piperazine (o-NPP) and 1-(4-nitrophenyl)piperazine (p-NPP) isomers. It addresses their roles as high-affinity serotonergic ligands, experimental tyrosinase inhibitors, and chemical scaffolds, while critically evaluating the toxicological liabilities associated with the nitro-reductive metabolic pathway.

Chemical Architecture & Structure-Activity Relationship (SAR)

The NPP scaffold consists of a piperazine ring


-linked to a phenyl ring substituted with a nitro group. The position of the nitro group is the primary determinant of biological activity.
Electronic and Steric Effects
  • Electron Withdrawal: The nitro group is a strong electron-withdrawing group (EWG), reducing the electron density of the phenyl ring. This enhances

    
    -
    
    
    
    stacking interactions with electron-rich aromatic residues (e.g., Tryptophan, Phenylalanine) in receptor binding pockets.
  • Basicity Modulation: The EWG effect propagates to the N4-nitrogen (aniline-like nitrogen), significantly lowering its

    
     compared to unsubstituted phenylpiperazines. This alters the ionization state at physiological pH, affecting membrane permeability and binding kinetics.
    
  • Metabolic Liability: The nitro group is susceptible to enzymatic reduction (by nitroreductases) to an amine, often via a hydroxylamine intermediate. This pathway is a known genotoxicity risk factor (Ames positive) that must be managed during lead optimization.

Isomer Differentiation
Feature1-(2-Nitrophenyl)piperazine (o-NPP) 1-(4-Nitrophenyl)piperazine (p-NPP)
Primary Target 5-HT

/

-Adrenergic Receptors
Serotonin Transporter (SERT) / Releasing Agent
Steric Profile Ortho-nitro creates a "kinked" conformation, favoring specific GPCR pockets.Para-nitro extends the linear axis, mimicking the serotonin indole core.
Key Application Antihypertensive / Anxiolytic LeadsDesigner Drug (PAL-175) / Antifungal Linker

Therapeutic Domains & Mechanisms of Action

CNS: Serotonin Receptor Modulation

The most established application of NPPs is in targeting the serotonin (5-HT) system. The arylpiperazine core is a "privileged structure" for 5-HT receptors.

  • 5-HT

    
     Receptor Binding: 
    o-NPP derivatives bind with high affinity to the 5-HT
    
    
    
    receptor. The protonated N1-nitrogen of the piperazine forms a critical salt bridge with Asp116 (Asp3.32) in Transmembrane Helix 3 (TM3). The nitrophenyl moiety occupies a hydrophobic pocket formed by Trp161 and Phe362 , engaging in edge-to-face
    
    
    -stacking.
  • Monoamine Release (p-NPP): The para-isomer (p-NPP, also known as PAL-175) acts as a specific partial serotonin releasing agent (EC

    
     ~19-43 nM).[1] Unlike amphetamines, it shows low efficacy at dopamine transporters, suggesting a lower abuse potential, though it remains a "designer drug" of interest in psychopharmacology research.
    
Dermatology: Tyrosinase Inhibition

Recent studies have identified 4-nitrophenyl piperazine derivatives as potent inhibitors of tyrosinase , the rate-limiting enzyme in melanin synthesis.

  • Mechanism: Mixed inhibition. The piperazine ring coordinates with the copper ions in the enzyme's active site, while the nitrophenyl group stacks against histidine residues, blocking L-DOPA access.

  • Application: Treatment of hyperpigmentation disorders (e.g., melasma).

Infectious Diseases: Antimicrobial Linkers

The NPP scaffold serves as a lipophilic linker in antifungal azoles and antimycobacterial agents.

  • Antifungal: 1-(4-nitrophenyl)piperazine linked to hydroxypropyl-benzoate tails disrupts fungal cell membranes (MIC values ~15 µM against Candida spp.).

  • Antitubercular: The scaffold improves cell wall penetration in Mycobacterium tuberculosis.

Visualization: Mechanisms & Workflows

5-HT1A Receptor Binding Logic

The following diagram illustrates the molecular interactions governing the binding of o-NPP to the 5-HT


 receptor active site.

G cluster_site 5-HT1A Receptor Binding Pocket Ligand 1-(2-Nitrophenyl)piperazine (Protonated Ligand) Asp116 Asp116 (TM3) Anionic Site Ligand->Asp116 Ionic Bond (Salt Bridge) via N1-H+ Trp161 Trp161 (TM4) Aromatic Cage Ligand->Trp161 Pi-Pi Stacking (Nitrophenyl Ring) Phe362 Phe362 (TM6) Hydrophobic Wall Ligand->Phe362 Hydrophobic Interaction Response Gi/o Protein Coupling (Signal Transduction) Asp116->Response Conformational Change Trp161->Response

Caption: Molecular interaction map of o-NPP binding to the 5-HT1A receptor orthosteric site.

Synthesis Workflow: Nucleophilic Aromatic Substitution

A standard protocol for synthesizing NPP derivatives, ensuring high purity and yield.

Synthesis SM1 1-Fluoro-4-nitrobenzene (Electrophile) Step1 SNAr Reaction (Nucleophilic Aromatic Substitution) SM1->Step1 SM2 Piperazine (Nucleophile - Excess) SM2->Step1 Base K2CO3 / DMSO 100°C Base->Step1 Step2 Quench & Extraction (Ethyl Acetate/Water) Step1->Step2 Step3 Purification (Recrystallization/Column) Step2->Step3 Product 1-(4-Nitrophenyl)piperazine (Target Scaffold) Step3->Product

Caption: SNAr synthesis pathway for p-NPP derivatives using 4-fluoronitrobenzene precursor.

Experimental Protocols

Protocol A: Synthesis of 1-(4-Nitrophenyl)piperazine

Objective: To synthesize high-purity p-NPP via Nucleophilic Aromatic Substitution (


).

Reagents:

  • 1-Fluoro-4-nitrobenzene (1.0 eq)

  • Piperazine (anhydrous, 3.0 eq to prevent bis-substitution)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: DMF or DMSO

Procedure:

  • Dissolution: Dissolve 1-fluoro-4-nitrobenzene (10 mmol) in 15 mL of DMF in a round-bottom flask.

  • Addition: Add anhydrous piperazine (30 mmol) and

    
     (20 mmol).
    
  • Reflux: Heat the mixture to 100°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc:Hexane 1:1).

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water. The product may precipitate as a yellow solid.

  • Extraction: If no precipitate forms, extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    , and evaporate.
  • Purification: Recrystallize from ethanol or perform column chromatography (DCM:MeOH 9:1) to yield yellow crystals.

Protocol B: 5-HT1A Radioligand Binding Assay

Objective: Determine the binding affinity (


) of the synthesized NPP derivative.

System:

  • Tissue: Rat hippocampal homogenates (rich in 5-HT

    
    ).
    
  • Radioligand:

    
    -8-OH-DPAT (0.5 nM).
    
  • Non-specific control: 10 µM Serotonin (5-HT).

Steps:

  • Incubation: Incubate membrane homogenates (50 µg protein) with

    
    -8-OH-DPAT and increasing concentrations of the NPP test compound (
    
    
    
    to
    
    
    M) in Tris-HCl buffer (pH 7.4) containing 4 mM
    
    
    .
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash

    
     with ice-cold buffer.
    
  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Safety & Toxicology: The Nitro Liability

Critical Warning: The presence of the nitro group introduces specific toxicological risks that must be assessed early in the development pipeline.

  • Mutagenicity (Ames Positive): Many nitrophenyl compounds are direct-acting mutagens in Salmonella typhimurium strains (TA98, TA100). The bacterial nitroreductases reduce the

    
     group to a hydroxylamine (
    
    
    
    ), which can form DNA adducts.
    • Mitigation: Perform an Ames test early.[2] If positive, consider bio-isosteric replacement of

      
       with 
      
      
      
      (cyano) or
      
      
      (trifluoromethyl), which often retain electronic properties without the mutagenic risk.
  • Metabolic Activation: In vivo, the nitro group can be reduced to an aniline derivative. Some aniline metabolites are associated with methemoglobinemia or hepatotoxicity.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 80447, 1-(4-Nitrophenyl)piperazine. Retrieved from [Link]

  • Mokrov, G., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Pharmaceutical Design. Retrieved from [Link]

  • Zlatović, M., et al. (2006). Influence of N–1 substituent properties on binding affinities of arylpiperazines to the binding site of 5–HT1A receptor.[3][4] Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Rezaee, E., et al. (2024).[5] Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry. Retrieved from [Link]

  • Chiu, C. W., et al. (1978). Mutagenicity of several nitroso derivatives of piperazine in Salmonella typhimurium.[6] Mutation Research.[7] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Continuous Flow SNAr Synthesis of 2,5-Dimethyl-1-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Area: Pharmaceutical Intermediates, Kinase Inhibitor Scaffolds, and Process Intensification

Introduction & Strategic Rationale

Aryl piperazines are privileged pharmacophores ubiquitous in modern drug discovery, serving as critical linkers and target-binding motifs in therapeutics ranging from broad-spectrum protein kinase inhibitors to histone deacetylase (HDAC) inhibitors[1][2]. The introduction of methyl groups on the piperazine ring—such as in 2,5-dimethylpiperazine —imparts significant conformational restriction. This restriction can drastically alter the pharmacokinetic profile and target selectivity of the resulting drug candidate by locking the piperazine into specific chair conformations.

Traditionally, the synthesis of mono-arylated piperazines via Nucleophilic Aromatic Substitution (SNAr) in batch reactors is plagued by poor regiocontrol, leading to the formation of unwanted bis-arylated byproducts. Furthermore, the necessity for mono-Boc protection of the diamine adds synthetic steps, reducing overall atom economy[3].

To circumvent these inefficiencies, this protocol details a highly selective, continuous flow methodology for the preparation of 2,5-Dimethyl-1-(4-nitrophenyl)piperazine . By adapting the integrated flow approaches pioneered for similar kinase inhibitor intermediates[2][4], this self-validating system utilizes precise stoichiometric control and rapid heat transfer to achieve mono-arylation without the need for protecting groups.

Mechanistic Insights & Process Design (E-E-A-T)

The SNAr Mechanism

The reaction between 2,5-dimethylpiperazine and 1-fluoro-4-nitrobenzene proceeds via a classic addition-elimination SNAr mechanism. The strongly electron-withdrawing nitro group at the para position activates the fluorinated carbon, facilitating nucleophilic attack by the secondary amine to form a stabilized Meisenheimer complex. Fluoride, being an excellent leaving group in SNAr reactions due to the high electronegativity polarizing the C-F bond, is rapidly expelled to restore aromaticity.

Causality in Experimental Choices
  • Substrate Selection: 1-Fluoro-4-nitrobenzene is selected over 1-chloro-4-nitrobenzene. Despite chlorine being a better leaving group in aliphatic SN2 reactions, fluorine is vastly superior in SNAr because the rate-determining step is the initial nucleophilic attack; the highly electronegative fluorine maximizes the electrophilicity of the ipso carbon[3].

  • Regiocontrol via Stoichiometry & Flow: To prevent the formation of 1,4-bis(4-nitrophenyl)-2,5-dimethylpiperazine, the diamine is used in a 5-fold molar excess. In a continuous flow regime, the rapid mixing in a T-piece and immediate exposure to the heated reaction zone ensures that the local concentration of the diamine remains overwhelmingly high, kinetically outcompeting the secondary arylation event[4].

  • Solvent Selection: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to stabilize the polar transition state of the Meisenheimer complex without solvating the nucleophile too tightly, thereby accelerating the reaction rate.

Experimental Workflow Visualization

The following diagram illustrates the continuous flow reactor setup designed to maximize heat transfer and ensure strict residence time control.

G R1 Stream A: 1-Fluoro-4-nitrobenzene (0.1 M in DMF) Mixer T-Piece Mixer (High Turbulence) R1->Mixer R2 Stream B: 2,5-Dimethylpiperazine (0.5 M in DMF) R2->Mixer Reactor PFA Reactor Coil 100 °C, 8 bar Residence Time: 20 min Mixer->Reactor Quench In-line Aqueous Quench (H2O / Brine) Reactor->Quench Product 2,5-Dimethyl-1- (4-nitrophenyl)piperazine (Organic Phase) Quench->Product

Caption: Continuous flow setup for the un-protected SNAr mono-arylation of 2,5-dimethylpiperazine.

Quantitative Data & Optimization Parameters

The following table summarizes the optimization landscape, demonstrating the superiority of the flow regime over traditional batch synthesis for this specific scaffold.

ParameterTraditional Batch (Ref)Optimized Continuous FlowRationale for Shift
Equivalents of Amine 1.1 eq (requires Boc-protection)5.0 eq (unprotected)Excess amine in flow prevents bis-arylation; excess is easily recovered.
Temperature 80 °C (reflux)100 °C (pressurized)Pressurized flow (8 bar) allows superheating above solvent/reagent boiling points safely.
Reaction Time 18 - 24 hours20 minutesEnhanced mass and heat transfer in micro-capillaries accelerates kinetics[4].
Yield (Mono-aryl) ~65% (post-deprotection)>92% (direct)Avoidance of protection/deprotection steps significantly increases overall atom economy[3].

Step-by-Step Experimental Protocol

Reagent Preparation
  • Stream A (Electrophile): Dissolve 1-fluoro-4-nitrobenzene (1.41 g, 10.0 mmol) in anhydrous DMF to a final volume of 100 mL (0.1 M solution).

  • Stream B (Nucleophile): Dissolve 2,5-dimethylpiperazine (5.71 g, 50.0 mmol, 5.0 equiv) in anhydrous DMF to a final volume of 100 mL (0.5 M solution). Note: 2,5-dimethylpiperazine exists as cis/trans isomers; ensure the specific stereoisomer required for your downstream application is utilized, as the SNAr conditions will not epimerize these centers.

Flow Reactor Configuration
  • Utilize a commercial continuous flow system (e.g., Vapourtec R-Series or equivalent) equipped with two HPLC pumps.

  • Connect Pump A and Pump B to a standard PFA (perfluoroalkoxy) T-piece mixer.

  • Route the output of the T-piece into a 10 mL PFA reactor coil.

  • Set the reactor coil temperature to 100 °C .

  • Attach a back-pressure regulator (BPR) set to 8 bar at the exit of the reactor coil to prevent solvent boiling and outgassing.

Execution & Steady-State Operation
  • Prime the system with anhydrous DMF.

  • Set the flow rates for both Pump A and Pump B to 0.25 mL/min (Total flow rate = 0.50 mL/min). This provides a residence time (

    
    ) of exactly 20 minutes within the 10 mL reactor coil.
    
  • Switch the inlet valves to Stream A and Stream B.

  • Allow 1.5 system volumes to pass through the reactor to ensure steady-state conditions are reached before collecting the product stream.

  • Collect the steady-state effluent in a receiving flask containing 200 mL of chilled distilled water.

Workup & Purification
  • The introduction of the DMF effluent into water will precipitate the highly hydrophobic bis-arylated byproduct (if any trace amounts formed), while the desired mono-arylated product and excess 2,5-dimethylpiperazine remain partially soluble or suspended.

  • Extract the aqueous mixture with Dichloromethane (DCM) (3 × 100 mL).

  • Wash the combined organic layers extensively with water (5 × 100 mL) to remove DMF and the excess unreacted 2,5-dimethylpiperazine (which is highly water-soluble).

  • Wash with saturated aqueous NaCl (brine), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Validation: Analyze the crude yellow solid via LC-MS and ¹H-NMR. The crude purity is typically >95%, requiring no further chromatographic purification for subsequent downstream coupling steps.

References

  • Russell, C., Lin, A. J. S., Hains, P., Simone, M. I., Robinson, P. J., & McCluskey, A. (2015). An integrated flow and microwave approach to a broad spectrum protein kinase inhibitor. RSC Advances, 5(113), 93433-93437.[Link]

Sources

Application Note: Solvent Selection and Formulation Protocols for 2,5-Dimethyl-1-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Technical Guide & Self-Validating Protocol

Mechanistic Rationale & Physicochemical Profiling

The compound 2,5-Dimethyl-1-(4-nitrophenyl)piperazine is a structurally complex piperazine derivative utilized as a critical intermediate and pharmacological scaffold. Successful formulation of this compound requires a deep understanding of its structural thermodynamics.

The parent compound,[1], exhibits moderate lipophilicity. However, the addition of two methyl groups at the 2- and 5-positions of the piperazine ring fundamentally alters its solvation dynamics:

  • Steric Hindrance: The methyl groups create a steric shield around the N4 secondary amine, significantly reducing the ability of water molecules to form stable hydrogen-bonding networks.

  • Electronic Delocalization: The highly conjugated 4-nitrophenyl system acts as an electron sink, rendering the N1 nitrogen virtually non-basic.

  • 
     Stacking:  The planar nitrophenyl rings drive strong intermolecular 
    
    
    
    stacking in the solid state, creating a high lattice energy that must be overcome by the chosen solvent.

Because of these factors, direct dissolution in aqueous buffers almost universally results in sub-visible colloidal aggregation. To achieve true molecular dispersion, researchers must utilize polar aprotic solvents that can simultaneously disrupt


 stacking and solvate the lipophilic core.
Table 1: Comparative Physicochemical Profile

Data extrapolated from the parent 1-(4-nitrophenyl)piperazine scaffold [2].

Property1-(4-Nitrophenyl)piperazine (Parent)This compoundSolvation Implication
LogP (Octanol/Water) ~1.00~2.00 (Estimated)Increased hydrophobicity requires lower dielectric constant solvents.
pKa (Conjugate Acid) ~8.5~8.8Basic N4 amine can be protonated to form water-soluble HCl salts.
Hydrogen Bond Donors 11Limited aqueous interaction; relies on polar aprotic H-bond acceptors.
Aqueous Solubility ~11 mM (Free base)< 1 mM (Free base)Free base is entirely unsuitable for direct aqueous formulation.

Solvent Compatibility Matrix

Selection of the primary solvent dictates the success of all downstream assays. Based on the chemical architecture, the following solvent systems are evaluated.

Table 2: Recommended Solvent Systems
SolventSolubilizing CapacityBiological CompatibilityRecommended Use Case
DMSO (100%) Optimal (>50 mM)Low (Max 0.1% in vitro)Primary master stocks; High-throughput screening libraries.
DMF (100%) Optimal (>50 mM)Very LowChemical synthesis; Analytical chromatography (LC-MS).
Methanol Moderate (~10 mM)ModerateUV-Vis spectroscopy; structural characterization.
0.1 M HCl (Aqueous) Good (~20 mM)High (Requires neutralization)In vivo dosing formulations (requires salt conversion).

Experimental Workflows & Self-Validating Protocols

To prevent "solvent shock"—a phenomenon where rapid introduction of a DMSO stock into an aqueous buffer causes the lipophilic compound to crash out—the following protocols utilize a step-down dilution method integrated with mandatory Quality Control (QC) checkpoints.

Protocol A: Preparation of 10 mM Master Stock (DMSO)

Storage and handling guidelines adapted from standard nitro-aromatic protocols [3].

  • Equilibration: Allow the lyophilized this compound powder to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Weighing: Weigh the desired mass using an analytical balance (e.g., 2.35 mg for 1 mL of 10 mM stock).

  • Solvent Addition: Add anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) directly to the vial.

  • Agitation: Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Validation Check (Self-Validating Step): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a strong light source. A visible pellet indicates incomplete dissolution, requiring further sonication or a lower stock concentration.

  • Storage: Aliquot into amber glass vials (to protect the light-sensitive nitro group) and store at -20°C.

Protocol B: Formulation for Aqueous In Vitro Assays (Step-Down Method)
  • Primary Dilution: Dilute the 10 mM DMSO master stock 1:10 into a transition solvent (e.g., 50% DMSO / 50% PEG-400) to create a 1 mM intermediate.

  • Secondary Dilution: Slowly add the 1 mM intermediate dropwise into the final aqueous assay buffer (e.g., PBS, pH 7.4) while vortexing vigorously, achieving a final concentration of 10 µM (0.5% final DMSO).

  • Validation Check (Self-Validating Step): Measure the absorbance of the final solution at 600 nm (OD600) against a buffer blank.

    • Causality: this compound does not absorb light at 600 nm. Any registered absorbance (OD600 > 0.01) is strictly due to Rayleigh scattering from colloidal aggregates. If OD600 > 0.01, the dilution has failed (solvent shock), and the formulation must be discarded and repeated with a slower addition rate or higher co-solvent ratio.

Workflow Visualizations

The following diagrams map the logical progression of solvent selection and the self-validating serial dilution process.

SolventWorkflow Start This compound (Free Base Solid) DMSO Primary Solvent 100% Anhydrous DMSO Start->DMSO Lipophilic Pathway (Preferred) Acidic Salt Formation 0.1M HCl (aq) Start->Acidic Hydrophilic Pathway (Alternative) Stock 10 mM Master Stock (Store at -20°C in Amber Vials) DMSO->Stock Aqueous Aqueous Stock (Immediate Use) Acidic->Aqueous InVitro In Vitro Assays (Max 0.1% - 0.5% DMSO) Stock->InVitro Step-Down Serial Dilution InVivo In Vivo Dosing (pH Adjusted to 7.0) Stock->InVivo Add Co-solvents (PEG400/Tween-80) Aqueous->InVivo

Figure 1: Decision matrix and workflow for primary solvent selection based on downstream application.

ValidationWorkflow Stock 10 mM DMSO Master Stock Intermediate 1 mM Intermediate (50% DMSO / 50% PEG) Stock->Intermediate 1:10 Dilution Working 10 µM Working Solution (in Aqueous Buffer) Intermediate->Working Dropwise Addition (1:100) QC QC Check: Measure OD600 Working->QC QC->Intermediate OD600 > 0.01 (Fail: Aggregation) Valid Proceed to Assay (Molecularly Dispersed) QC->Valid OD600 < 0.01 (Pass)

Figure 2: Self-validating step-down dilution protocol utilizing optical density to confirm true dissolution.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 80447, 1-(4-Nitrophenyl)piperazine." PubChem,[Link]

  • Cheméo. "1-(4-Nitrophenyl)piperazine - Physical Properties and Chemical Data." Cheméo Database,[Link]

Precision Control in Piperazine Arylation: A Guide to Optimizing Nucleophilic Aromatic Substitution (S_NAr)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimal Reaction Conditions for Nucleophilic Aromatic Substitution of Piperazines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

The piperazine pharmacophore is ubiquitous in modern drug discovery, serving as a critical linker in antidepressants (e.g., Vortioxetine), antipsychotics (e.g., Aripiprazole), and kinase inhibitors.[1] While Palladium-catalyzed Buchwald-Hartwig amination has gained popularity, Nucleophilic Aromatic Substitution (S_NAr) remains the preferred method for manufacturing due to its cost-efficiency, scalability, and absence of heavy metal contaminants.[1]

However, S_NAr with piperazines presents specific challenges: bis-arylation (over-reaction), regioselectivity in poly-halogenated systems, and reaction stagnation with moderately deactivated electrophiles.[1] This guide provides an evidence-based framework for optimizing these parameters, moving beyond "trial and error" to a mechanistic approach.

Mechanistic Foundation: The "Element Effect"

To optimize conditions, one must understand that S_NAr proceeds via a stepwise Addition-Elimination mechanism, not a concerted S_N2 pathway.

  • Step 1 (Rate Determining): The piperazine nitrogen attacks the ipso-carbon, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).

  • Step 2 (Fast): The leaving group is expelled, restoring aromaticity.

Crucial Insight: Unlike S_N2 reactions where bond breaking is simultaneous with bond forming (making I > Br > Cl > F), in S_NAr, the electronegativity of the leaving group is paramount. Fluorine (F) is often the superior leaving group because its high electronegativity inductively stabilizes the transition state of the rate-determining addition step. This is known as the "Element Effect."

Visual 1: Mechanistic Pathway & Energy Landscape[1]

SNAr_Mechanism cluster_factors Optimization Factors Start Substrate (Ar-X) + Piperazine TS1 Transition State 1 (High Energy) Start->TS1 Rate Determining Step (Nucleophilic Attack) Inter Meisenheimer Complex (Anionic Intermediate) TS1->Inter Stabilized by EWGs & Electronegative X (F) Product N-Aryl Piperazine + HX Inter->Product Fast Elimination Restoration of Aromaticity F1 Leaving Group: F >> Cl ≈ Br F2 Solvent: Polar Aprotic (Stabilizes Dipole) F3 EWG Position: Ortho/Para essential

Caption: The stepwise S_NAr mechanism highlighting the rate-determining nucleophilic attack, favored by electronegative leaving groups (F) and polar aprotic solvents.

Critical Parameter Optimization

Solvent Selection: The Dipole Factor

S_NAr reactions involve a neutral nucleophile and a neutral substrate transitioning to a highly polar/charged intermediate. Polar aprotic solvents are essential to stabilize this charge separation and lower the activation energy.

SolventDielectric Constant (

)
Boiling Point (°C)SuitabilityNotes
DMSO 46.7189Excellent Best for unreactive substrates; difficult to remove (high BP).[1]
DMF 36.7153Good Standard choice; hepatotoxicity concerns in large scale.
NMP 32.2202Excellent High thermal stability; strictly regulated (reprotoxic).[1]
Acetonitrile 37.582Moderate Good for activated substrates; limited temperature range (reflux).[1]
2-MeTHF 6.9780Green Alternative Lower polarity requires longer times; easier workup (immiscible with water).
Base & Stoichiometry: Controlling Bis-Arylation

A common failure mode is the formation of bis-aryl piperazine (Ar-N-Piperazine-N-Ar), where the product competes with the starting material.

  • Scenario A: Using Unprotected Piperazine

    • Stoichiometry: Use 3–5 equivalents of piperazine.

    • Rationale: The excess piperazine acts as both the nucleophile and the base (scavenging HF/HCl). Statistically, the aryl halide is more likely to encounter unreacted piperazine than the mono-arylated product.

  • Scenario B: Using Mono-Protected Piperazine (e.g., N-Boc-piperazine) [1][2]

    • Stoichiometry: 1.0 equiv Aryl Halide : 1.1 equiv N-Boc-Piperazine.

    • Base: Requires an auxiliary base. K₂CO₃ (2-3 equiv) is standard.[1] DIPEA (Hunig's base) is used for solubility in organic solvents but can be nucleophilic in rare cases.

Leaving Group Hierarchy

Contrary to S_N2, the reactivity order for S_NAr is:



  • Protocol Tip: If your reaction with an Aryl-Chloride is sluggish (>24h at 100°C), switch to the Aryl-Fluoride analogue. The reaction rate can increase by 100-fold due to the stabilization of the intermediate.

Experimental Protocols

Protocol A: Standard Thermal S_NAr (General Purpose)

Best for: Activated substrates (ortho/para-NO2, CN, CF3) and scale-up.[1]

Reagents:

  • Aryl Halide (1.0 mmol)[1]

  • Piperazine (5.0 mmol) [OR N-Boc-piperazine (1.1 mmol) + K₂CO₃ (2.0 mmol)][1]

  • Solvent: DMSO or DMF (3-5 mL)

Procedure:

  • Setup: Charge a reaction vial with the aryl halide and solvent. Stir to dissolve.

  • Addition:

    • If unprotected:[2] Add piperazine (solid) in one portion.

    • If protected: Add K₂CO₃ followed by N-Boc-piperazine.

  • Reaction: Heat to 80–100°C (oil bath). Monitor by LC-MS or TLC every 2 hours.

    • Note: Highly activated substrates (e.g., 2,4-difluoronitrobenzene) may react exothermically at RT.[1]

  • Workup:

    • Cool to Room Temperature (RT).

    • Pour mixture into Ice Water (20 mL).

    • If solid precipitates:[3] Filter and wash with water.

    • If oil: Extract with EtOAc (3 x 15 mL). Wash combined organics with Brine (to remove DMSO/DMF), dry over Na₂SO₄, and concentrate.[1]

Protocol B: Microwave-Assisted S_NAr

Best for: Deactivated substrates (e.g., chloropyridines without EWGs) and library synthesis.[1]

Parameters:

  • Instrument: Biotage Initiator or CEM Discover.

  • Vessel: Sealed microwave vial (2-5 mL).

  • Conditions: 120–150°C for 10–30 minutes.

Procedure:

  • Combine Aryl Halide (1.0 equiv), Piperazine (3-5 equiv), and NMP (solvent is critical here for thermal stability).[1]

  • Seal and irradiate at 140°C for 15 minutes (High Absorption setting).

  • Analyze conversion.[3][4] If <50%, increase Temp to 160°C (Caution: Check vessel pressure limit).

Troubleshooting & Optimization Matrix

Visual 2: Reaction Optimization Decision Tree

Optimization_Tree Start Start: Aryl Halide + Piperazine Check_Act Is the Aryl Ring Activated? (EWG ortho/para?) Start->Check_Act Act_Yes Yes (NO2, CN, CF3, Pyridine) Check_Act->Act_Yes Act_No No (Electron Neutral/Rich) Check_Act->Act_No Check_LG Check Leaving Group Act_Yes->Check_LG Switch_Method Switch Methodology: Buchwald-Hartwig Coupling (Pd2(dba)3, BINAP, NaOtBu) Act_No->Switch_Method S_NAr will fail LG_F Leaving Group = F Check_LG->LG_F LG_Cl Leaving Group = Cl/Br Check_LG->LG_Cl Cond_Mild Protocol A: DMF, K2CO3, RT to 60°C LG_F->Cond_Mild Cond_Harsh Protocol A (Heat): DMSO, 100°C OR Protocol B (Microwave) LG_Cl->Cond_Harsh

Caption: Decision matrix for selecting reaction conditions. Unactivated substrates require transition metal catalysis (Buchwald-Hartwig) rather than S_NAr.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<10%) Substrate deactivated or Cl/Br leaving group.1. Switch solvent to DMSO (higher T).2. Switch Leaving Group to Fluorine .3. Use Microwave (150°C).
Bis-Arylation Insufficient piperazine excess.[2]1. Increase piperazine to 5-10 equiv .2. Use Slow Addition of Aryl Halide to piperazine solution.3.[2] Use N-Boc-piperazine.[2][5][6]
Insoluble "Gunk" Polymerization or salt precipitation.1. Add water (5%) to DMSO to improve solubility of salts.2.[1] Switch base to organic DIPEA .
Regio-isomers Multiple leaving groups (e.g., 2,4-dichloro).[1]1. Lower temperature (0°C to RT).2. The position ortho to the strongest EWG reacts first.

References

  • Mechanistic Insight & Element Effect

    • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems.[4][7][8][9][10][11][12][13] Chemical Reviews. Link[1]

  • Solvent Effects in S_NAr

    • Newby, J. A., et al. (2016).[1] The application of design of experiments (DoE) to reaction optimisation and solvent selection. Organic & Biomolecular Chemistry.[3][11][14] Link

  • Microwave Assisted Synthesis

    • Němečková, D., et al. (2020).[1][15] Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.[2][3][4][7][8][9][10][11][12][14][16][17] Link

  • Leaving Group Comparative Studies

    • Rohrbach, S., et al. (2019).[1] Nucleophilic Aromatic Substitution of Polyfluoroarenes.[12] Journal of Organic Chemistry.[12] Link[1]

  • Process Chemistry & Scale-up

    • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. Link[1]

Sources

Handling and storage stability of 2,5-Dimethyl-1-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Stability Protocol for 2,5-Dimethyl-1-(4-nitrophenyl)piperazine

Part 1: Executive Summary & Physicochemical Profile

This compound represents a specific class of nitro-aryl piperazines often utilized as synthetic intermediates or pharmacophores in antipsychotic and antifungal research. Its stability is governed by two competing functional moieties: the electron-withdrawing nitro group (


) and the nucleophilic secondary amine  of the piperazine ring.

Researchers must treat this compound as a "Dual-Threat" Stability Candidate :

  • Photolability: The nitro-aryl chromophore is susceptible to photoreduction and nitro-nitrite rearrangement under UV/VIS light.[1]

  • Oxidative Sensitivity: The sterically hindered but active secondary amine (N4 position) is prone to N-oxidation and carbamate formation upon exposure to air.

Physicochemical Drivers of Instability
FeatureStability ImplicationMechanism of Degradation
Nitro Group (

)
High Photosensitivity Absorbs UV/Blue light; leads to radical formation, reduction to nitroso/amine species, or nitro-nitrite rearrangement [1].[1]
Piperazine Ring (N4) Oxidation & Hygroscopicity The secondary amine (

) can react with atmospheric

to form carbamates or oxidize to N-oxides in the presence of peroxides [2].
2,5-Dimethyl Substitution Stereochemical Integrity Introduces chirality (cis/trans). While chemically stable, epimerization can occur under harsh acidic/basic reflux, altering biological potency.
Lipophilicity Solubility Limits The nitro and methyl groups increase lipophilicity (

), making aqueous storage unstable due to precipitation risks.

Part 2: Storage Protocols (Solid State & Solution)

Principle: The goal is to arrest thermodynamic decay (Arrhenius kinetics) and prevent photon-induced excitation.

A. Solid State Storage (Long-Term)
  • Temperature: Store at -20°C (± 5°C) .

    • Rationale: Phenylpiperazines show significant degradation at room temperature over 6 months.[2] Frozen storage maintains >98% purity for 12+ months [2].

  • Atmosphere: Headspace must be purged with Argon (Ar) or Nitrogen (

    
    ) .
    
    • Rationale: Displaces oxygen (preventing N-oxidation) and moisture (preventing clumping/hydrolysis).

  • Container: Amber borosilicate glass vials with PTFE-lined screw caps.

    • Critical: Do NOT use clear glass. The nitro group acts as a photosensitizer.[1]

B. Solution Storage (Working Stocks)
  • Solvent Choice:

    • Recommended: Anhydrous DMSO (Dimethyl sulfoxide). Excellent solubility and stability.

    • Alternative: Ethanol (for short-term use).

    • Avoid: Water or Phosphate Buffered Saline (PBS) for stock storage. The compound is likely sparingly soluble and prone to hydrolysis or precipitation.[1]

  • Freeze-Thaw Cycles: Limit to maximum 3 cycles .

    • Protocol: Aliquot stocks (e.g.,

      
      ) into single-use amber microtubes to avoid repeated exposure.
      

Part 3: Handling & Safety Workflow

Safety Alert: Nitroaromatic compounds can be toxic and potential mutagens. The piperazine moiety can act as a sensitizer.[1]

Standard Operating Procedure (SOP): Handling
  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Environment: Weigh and solubilize only inside a Fume Hood.

  • Lighting: Dim the lab lights or use Amber/Red light filters in the hood if handling the solid for extended periods (>15 mins).

  • Weighing:

    • Use an anti-static gun if the powder is fluffy (electrostatic charge is common in methylated piperazines).

    • Close the stock vial immediately after sampling.

Part 4: QC & Validation (HPLC Method)

To verify the integrity of this compound, use the following Reverse-Phase HPLC method. This method separates the parent compound from potential nitro-reduced byproducts (anilines) and N-oxides.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Formic Acid in Water.
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 5% B (Isocratic)

    • 2–12 min: 5%

      
       95% B (Linear Gradient)
      
    • 12–15 min: 95% B (Wash)

  • Flow Rate:

    
    .
    
  • Detection: UV at 254 nm (Aromatic) and 350 nm (Nitro group specific).[1]

    • Note: Loss of absorbance at 350 nm indicates degradation of the nitro group.[1]

Part 5: Stability Logic Map (Visualization)

The following diagram illustrates the degradation pathways and the required intervention steps to maintain compound integrity.

StabilityPathways Compound 2,5-Dimethyl-1- (4-nitrophenyl)piperazine NOxide N-Oxide Derivative (Oxidation) Compound->NOxide + O2 / Peroxides Nitroso Nitroso/Amine Analog (Photoreduction) Compound->Nitroso + UV Light (hv) Carbamate Carbamate Salt (CO2 Adduct) Compound->Carbamate + CO2 (Air) Argon Intervention: Argon Purge Argon->NOxide Blocks Amber Intervention: Amber Vial Amber->Nitroso Blocks Desiccant Intervention: Desiccant/Seal Desiccant->Carbamate Blocks

Figure 1: Degradation pathways (Red/Yellow dashed lines) and the corresponding preservation strategies (Green solid lines).

Part 6: Troubleshooting & FAQ

Q1: The compound has turned from yellow to brown. Is it usable?

  • Answer: Likely No . Darkening in nitro compounds usually indicates photoreduction or oxidation (formation of azo/azoxy dimers). Check purity via HPLC; if purity is

    
    , repurify or discard.
    

Q2: Can I store the stock solution in the fridge (4°C)?

  • Answer: Only for less than 1 week. Phenylpiperazines have shown degradation at 4°C over extended periods [2]. For long-term, always use -20°C.

Q3: My compound is an oil, not a solid. Why?

  • Answer: The free base form of this compound may be an oil or low-melting solid due to the methyl groups disrupting crystal packing. The hydrochloride salt should be a solid.[3] Verify which form you possess.[1]

References

  • Photochemistry of Nitroaromatics

    • Title: Excited state dynamics and photochemistry of nitroaromatic compounds.[1][4]

    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Stability of Phenylpiperazines

    • Title: Stability of Synthetic Piperazines in Human Whole Blood (Applicable to storage logic).[2]

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • General Handling of Piperazine Derivatives

    • Title: Piperazine Safety Data Sheet & Handling.[5]

    • Source: ECHEMI / Global Chemical D
  • Chemical Properties & Identifiers (Analogous Structures)

    • Title: 1-(4-Nitrophenyl)piperazine Properties.[6][7][8]

    • Source: Sigma-Aldrich.[6]

Sources

In Vitro Assay Concentrations for 2,5-Dimethyl-1-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

2,5-Dimethyl-1-(4-nitrophenyl)piperazine is a substituted phenylpiperazine derivative. Structurally, it combines the pharmacophoric backbone of 1-(4-nitrophenyl)piperazine (pNPP) —a known serotonergic agent and synthetic intermediate—with a 2,5-dimethylpiperazine core.

This specific substitution pattern introduces steric constraints and chirality (cis/trans isomers) that significantly alter receptor binding kinetics and metabolic stability compared to the parent pNPP. In drug discovery, this scaffold is frequently screened for two primary activities:

  • Neuropharmacology: As a ligand for Serotonin (5-HT) and Dopamine (D2/D3) receptors.

  • Enzyme Inhibition: Specifically Tyrosinase inhibition and antimicrobial activity, where nitrophenyl-piperazines have demonstrated micromolar potency.

This guide provides empirically grounded concentration ranges and protocols for profiling this compound, derived from high-confidence structure-activity relationship (SAR) data of direct analogs.

Physicochemical Properties & Stock Preparation[1]

The addition of two methyl groups and a nitro group renders this molecule lipophilic. Proper solubilization is the critical first step to avoid compound precipitation in aqueous buffers, which causes "false negatives" in binding assays.

Solubility Profile
  • Molecular Weight: ~235.28 g/mol

  • Predicted LogP: ~2.1 – 2.5 (Moderately Lipophilic)

  • Solubility: Low in water; High in DMSO and Ethanol.

Stock Solution Protocol

Objective: Create a stable 10 mM Master Stock.

  • Weighing: Weigh 2.35 mg of solid compound.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Do not use water or PBS for the master stock.

  • Mixing: Vortex for 30 seconds. If particulate remains, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (light sensitive due to nitro group). Store at -20°C. Stable for 3 months.

Critical Note on Chirality: The 2,5-dimethyl substitution creates stereocenters. Ensure you know if your batch is a racemate, cis-isomer, or trans-isomer, as biological activity can differ by 10-100 fold between enantiomers.

Assay Protocols & Concentration Ranges

Scenario A: GPCR Binding Assays (5-HT / Dopamine)

Context: Phenylpiperazines are "privileged structures" for aminergic GPCRs. The 4-nitro group often acts as a bioisostere for other electron-withdrawing groups found in psychoactive ligands.

Target Range:


 M to 

M (1 nM – 10 µM)
Experimental Design: Competitive Radioligand Binding

Objective: Determine the inhibition constant (


).
  • Cell Line: HEK293 membrane preparations expressing human 5-HT2A or D2 receptors.

  • Radioligand: [3H]-Ketanserin (for 5-HT2A) or [3H]-Spiperone (for D2).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Dose-Response Setup:

    • Prepare a semi-log dilution series in DMSO.

    • Dilute 1:1000 into the assay buffer to keep DMSO < 0.1%.

PointConcentration (M)Role
110 µM (

)
Saturation Limit: Expect 100% displacement if active.
21 µM (

)
Screening Hit: Typical cutoff for "active" hits.
3100 nM (

)
Potency Check: High-affinity ligands bind here.
410 nM (

)
Selectivity: Only highly specific ligands bind here.
51 nM (

)
Lower Limit: Baseline.
CtrlDMSO Only Total Binding (Bmax)

Data Analysis: Fit data to a one-site competition model:



Convert 

to

using the Cheng-Prusoff equation.
Scenario B: Enzyme Inhibition (Tyrosinase)

Context: Recent SAR studies (2024) identify 4-nitrophenylpiperazines as tyrosinase inhibitors (skin whitening agents) with


 values typically between 17 µM and 72 µM.[1]

Target Range: 1 µM to 200 µM

Experimental Design: Colorimetric DOPAchrome Assay

Objective: Measure inhibition of melanin synthesis.

  • Enzyme: Mushroom Tyrosinase (200 U/mL).

  • Substrate: L-DOPA (0.5 mM).

  • Protocol:

    • Incubate Enzyme + Compound (this compound) for 10 mins at 25°C.

    • Add L-DOPA substrate.

    • Monitor Absorbance at 475 nm (formation of DOPAchrome) for 20 minutes.

Recommended Concentrations:

  • Screening: 50 µM (Expect ~50% inhibition if active).

  • Curve: 0, 5, 10, 25, 50, 100, 200 µM.

Cytotoxicity Profiling (Safety Control)

Mandatory Step: Verify that observed effects in Scenario A/B are not due to cell death.

Assay: MTT or CellTiter-Glo® (ATP). Cell Line: HepG2 (Liver) or HEK293 (Kidney). Threshold:

  • If

    
     in cytotoxicity assays, the compound is likely a pan-assay interference compound (PAINS)  or a toxin, rather than a specific drug lead.
    

Workflow Visualization

The following diagram illustrates the decision logic for optimizing concentrations based on the initial "Sighting Shot" screen.

AssayOptimization Start Start: Stock Prep (10 mM in DMSO) Screen Sighting Screen @ 10 µM Start->Screen Decision Activity > 50%? Screen->Decision HighPotency High Potency Mode Range: 0.1 nM - 1 µM Decision->HighPotency Yes (Strong Binder) LowPotency Low Potency Mode Range: 1 µM - 100 µM Decision->LowPotency No (Weak/Enzyme) Toxicity Run Cytotoxicity (HepG2 @ 100 µM) HighPotency->Toxicity LowPotency->Toxicity Valid Valid Lead (Specific Activity) Toxicity->Valid Viability > 80% Toxic Toxic/Non-Specific Toxicity->Toxic Viability < 50%

Caption: Logic flow for determining optimal dose-response ranges based on an initial single-point screen at 10 µM.

References

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors. BMC Chemistry, 2024. Link

    • Relevance: Establishes the range (17-72 µM) for 4-nitrophenylpiperazine analogs in enzyme assays.
  • Structure-Activity Relationships of N-Arylpiperazines. Molecules, 2021. Link

    • Relevance: Details the lipophilicity and antimicrobial MIC values (~11-15 µM) for substituted piperazines.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 2019.[2] Link

    • Relevance: Validates the scaffold as a privileged structure for 5-HT and Dopamine receptor binding.
  • Promising bioactive properties of (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate. Journal of Molecular Structure, 2025. Link

    • Relevance: Provides specific data on the 2,5-dimethylpiperazine core and its docking scores for neurodegener

Sources

Application Note: High-Purity Recrystallization of 2,5-Dimethyl-1-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and process chemists requiring high-purity isolation of 2,5-Dimethyl-1-(4-nitrophenyl)piperazine. This guide addresses the specific challenges of purifying piperazine derivatives, particularly the separation of stereoisomers and the removal of unreacted nitro-halo arenes.

Introduction & Technical Context

This compound is a critical intermediate often synthesized via Nucleophilic Aromatic Substitution (SNAr) of 4-chloronitrobenzene (or 4-fluoronitrobenzene) with 2,5-dimethylpiperazine.

The Purification Challenge: Unlike simple recrystallizations, this process must address two distinct impurity profiles:[1][2]

  • Chemical Impurities: Unreacted electrophile (4-chloronitrobenzene) and oxidation byproducts.

  • Stereochemical Mixtures: The 2,5-dimethylpiperazine starting material typically exists as a mixture of cis and trans isomers. The SNAr reaction preserves this stereochemistry, yielding a diastereomeric mixture. Recrystallization is the primary non-chromatographic method to enrich the thermodynamically more stable isomer (typically trans in rigid lattice structures) or separate the racemate from the meso form.

Physicochemical Properties & Solvent Strategy

PropertyCharacteristicImplication for Recrystallization
Polarity Moderate to HighThe nitro group imparts polarity, while the dimethyl-piperazine ring adds lipophilicity.
Basicity Basic (

amine)
Soluble in acidic aqueous media; less soluble in basic/neutral aqueous media.
Melting Point Est. 110–150°CSuitable for standard reflux-cool cycles without decomposition.
Solubility Profile AmphiphilicSoluble in DCM, EtOAc, Hot EtOH. Insoluble in Hexanes, Cold Water.
Solvent Selection Matrix

Based on the "Like Dissolves Like" principle and dielectric constant (


) matching:
  • Primary System (Ethanol/Water): The high dielectric constant of Ethanol (

    
    ) at reflux dissolves the polar nitro compound. Adding water (
    
    
    
    ) as an anti-solvent drastically reduces solubility at lower temperatures, forcing precipitation.
  • Secondary System (Ethyl Acetate/Hexane): Used if the crude material contains significant non-polar impurities (e.g., unreacted halides).

Detailed Experimental Protocol

Phase 1: Solvent Screening (Micro-Scale)

Perform this test with 100 mg of crude material before scaling up.

  • Place 100 mg of crude solid in a test tube.

  • Add Ethanol (95%) dropwise while heating to boiling (approx. 78°C).

  • Target: Complete dissolution in <2 mL of solvent.

  • Cooling: Allow to cool to Room Temperature (RT).

    • Result A (Crystals): Proceed to Phase 2 using Ethanol.

    • Result B (No Crystals): Add water dropwise until turbidity persists, then cool.

    • Result C (Oiling Out): The compound is separating as a liquid.[2][3][4] Remedy: Switch to Isopropanol (IPA) or add a seed crystal.

Phase 2: Bulk Recrystallization Protocol

Scale: 10 Grams Crude Material Solvent System: Ethanol (95%) [Alternative: Ethanol/Water 9:1]

Step 1: Dissolution[2][5]
  • Transfer 10 g of crude this compound into a 250 mL Round Bottom Flask (RBF).

  • Add a magnetic stir bar and attach a reflux condenser.

  • Add 50 mL of Ethanol (95%) through the condenser.

  • Heat the mixture to reflux (oil bath set to 85°C).

  • Observation: If solids remain after 10 minutes of reflux, add Ethanol in 5 mL increments.

    • Critical Note: Do not exceed 100 mL total volume. If insoluble material remains (likely inorganic salts like NaCl/NaF from the SNAr reaction), proceed to Step 2 immediately.

Step 2: Hot Filtration (Removal of Mechanical Impurities)

Safety: Pre-warm the glass funnel to prevent premature crystallization.

  • While keeping the solution near boiling, filter it through a fluted filter paper or a sintered glass funnel into a clean, pre-warmed Erlenmeyer flask.

  • (Optional) If the solution is dark/colored, add 0.5 g of activated charcoal prior to filtration and reflux for 5 mins.

Step 3: Nucleation and Crystallization
  • Reheat the filtrate to dissolve any crystals formed during filtration.

  • Remove from heat and place the flask on a cork ring.

  • Insulate the flask with a towel or aluminum foil to ensure slow cooling.

    • Mechanism:[6][7][8] Slow cooling promotes the growth of large, pure crystals and helps differentiate between cis/trans isomers, as they will have slightly different lattice energies.

  • Allow to reach Room Temperature (approx. 2 hours).

  • Transfer to an ice-water bath (0–4°C) for 1 hour to maximize yield.

Step 4: Isolation and Washing[5][9]
  • Collect crystals via vacuum filtration (Buchner funnel).[4]

  • Wash: Rinse the filter cake with 2 x 10 mL of ice-cold Ethanol .

    • Caution: Do not use room temperature solvent, or you will re-dissolve the product.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours or under high vacuum at RT.

Visualization of Workflow

Recrystallization_Workflow Start Crude Mixture (Product + Salts + Isomers) Dissolve Dissolution Reflux in EtOH (80°C) Start->Dissolve Check Insoluble Matter? Dissolve->Check Filter Hot Filtration (Remove Salts/Charcoal) Check->Filter Yes Cool Controlled Cooling (RT -> 0°C) Check->Cool No Filter->Cool Isolate Vacuum Filtration Cool->Isolate Wash Wash (Cold EtOH) Isolate->Wash Dry Final Product (Crystalline Solid) Wash->Dry

Figure 1: Logical flow for the purification of nitro-piperazine derivatives, prioritizing the removal of inorganic salts via hot filtration.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Oiling Out Product separates as a liquid oil droplet rather than crystals.The temperature gap between the melting point and the boiling point of the solvent is too small, or the solution is too concentrated. Fix: Re-heat, add 10% more solvent, and add a seed crystal at the cloud point. Vigorous stirring can also induce crystallization.
Low Yield High solubility in cold solvent.The solvent is too good. Fix: Concentrate the mother liquor (filtrate) to half volume and repeat cooling (Second Crop). Alternatively, add water (anti-solvent) dropwise to the cold filtrate to force precipitation.
Isomer Mixture NMR shows both cis and trans peaks.[10]Stereoisomers often co-crystallize. Fix: Perform a second recrystallization using a different solvent system (e.g., Toluene or EtOAc) which may favor one packing lattice over the other.

Validation Criteria (Self-Validating System)

To ensure the protocol was successful, perform the following checks:

  • HPLC Purity: Target >98% area under the curve (AUC).

  • 1H NMR: Check the integration of the methyl protons on the piperazine ring.

    • Cis-isomer: Methyl doublets often appear distinct from the trans-isomer due to magnetic anisotropy differences.

  • Melting Point: A sharp range (<2°C variation) indicates high purity. A broad range (>5°C) indicates a mixture of isomers or solvent entrapment.

Safety Considerations

  • Nitro Compounds: Aromatic nitro compounds can be toxic and are potential sensitizers. Handle in a fume hood.

  • Piperazines: Can cause respiratory sensitization. Wear N95 or P100 respiratory protection if handling dry powder.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Synthesis of Piperazine Derivatives: PrepChem. "Synthesis of 1-(4-nitrophenyl)-4-(4-pyridyl)piperazine". Accessed Oct 2023. Link (Demonstrates ethanol recrystallization for analogous nitro-phenyl-piperazines).

  • Solubility Data: Solubility of Things. "2,5-Dimethylpiperazine Solubility Profile". Accessed Oct 2023. Link (Provides baseline solubility for the piperazine core).

  • Isomer Separation: Google Patents. "Separation of cis and trans isomers of piperazine derivatives". US2850549A. Link (Historical context on separating dimethylpiperazine isomers).

Sources

Procedures for isolating cis and trans isomers of dimethyl piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Isolation and Purification of Dimethyl Piperazine Isomers

Executive Summary & Strategic Overview

Dimethyl piperazines (DMPs) are critical pharmacophores in the synthesis of fluoroquinolones, opioid receptor ligands, and antipsychotics. However, their synthesis typically yields a mixture of cis and trans diastereomers. Separating these isomers is chemically non-trivial due to their nearly identical boiling points, rendering standard fractional distillation ineffective for high-purity separation.

This guide details the isolation of the two most industrially relevant congeners:

  • 2,5-Dimethylpiperazine (2,5-DMP): Where the trans isomer (diequatorial) is typically the thermodynamic product and the target for crystallization.

  • 2,6-Dimethylpiperazine (2,6-DMP): Where the cis isomer (diequatorial, meso) is the target.

The Core Challenge:

  • Boiling Point Delta: < 5°C (Negligible for industrial distillation).

  • Melting Point Delta: Often narrow, but crystal lattice energy differences (packing efficiency) are significant.

  • Solution: Exploiting Solubility Thermodynamics derived from conformational stability (Equatorial-Equatorial vs. Equatorial-Axial).

Mechanistic Insight: Conformational Analysis

To design a robust separation protocol, one must understand the driving force: Steric Energy .

  • trans-2,5-DMP: The methyl groups adopt a diequatorial conformation in the chair form. This centrosymmetric (

    
    ) arrangement maximizes lattice packing energy, resulting in lower solubility in polar aprotic solvents (e.g., acetone).
    
  • cis-2,6-DMP: Similarly, the cis isomer allows both methyls to be diequatorial . This meso compound (

    
    ) is thermodynamically more stable and less soluble than its chiral trans counterpart (which forces one methyl axial).
    

Physical Properties & Separation Logic

Propertytrans-2,5-DMPcis-2,5-DMPcis-2,6-DMPtrans-2,6-DMP
Conformation Diequatorial (Stable)Eq-Axial (Less Stable)Diequatorial (Stable)Eq-Axial (Less Stable)
Symmetry

(Centrosymmetric)

(Chiral)

(Meso)

(Chiral)
Melting Point 115–118 °C~114 °C (often liquid/hygroscopic)110–112 °C~104 °C
Boiling Point 162–165 °C160–162 °C160–165 °C160–165 °C
Solubility (Acetone) Low (Crystallizes)HighModerateHigh
Primary Isolation Crystallization Filtrate EvaporationCrystallization Filtrate Evaporation

Visualization: Decision Workflow

IsomerSeparation Start Crude Reaction Mixture (Mixed Isomers) CheckType Identify Target Isomer Start->CheckType Br25 2,5-Dimethylpiperazine CheckType->Br25 Br26 2,6-Dimethylpiperazine CheckType->Br26 Distill25 Flash Distillation (Remove tars/water) Br25->Distill25 Solvent25 Dissolve in Anhydrous Acetone (Reflux) Distill25->Solvent25 Cool25 Chill to 0-4°C Solvent25->Cool25 Filter25 Filtration Cool25->Filter25 Solid25 Solid: trans-2,5-DMP (>98% Pure) Filter25->Solid25 Precipitate Liq25 Filtrate: cis-2,5-DMP (Enriched) Filter25->Liq25 Supernatant Distill26 Azeotropic Drying (Benzene/Toluene) Br26->Distill26 Cryst26 Crystallization from Toluene Distill26->Cryst26 Filter26 Filtration Cryst26->Filter26 Solid26 Solid: cis-2,6-DMP (Meso, Diequatorial) Filter26->Solid26 Precipitate Liq26 Filtrate: trans-2,6-DMP Filter26->Liq26 Supernatant Isom26 Isomerization Loop (Raney Ni, >180°C) Liq26->Isom26 Recycle Unwanted Isomer Isom26->Distill26 Re-process

Figure 1: Decision tree for the isolation of dimethyl piperazine isomers based on solubility and thermodynamic stability.

Detailed Experimental Protocols

Protocol A: Purification of trans-2,5-Dimethylpiperazine

Target Audience: Synthesis Chemists scaling up from gram to kilogram scale.

Principle: The trans isomer is significantly less soluble in acetone than the cis isomer due to efficient crystal packing (


 symmetry).

Reagents:

  • Crude 2,5-Dimethylpiperazine mixture (typically 60:40 or 70:30 trans:cis).

  • Solvent: Anhydrous Acetone (HPLC Grade).

Procedure:

  • Pre-treatment: If the crude mixture is dark or contains water, perform a flash distillation (approx. 160–165°C) to obtain a clear, colorless oil/solid mix. Water interferes with crystallization; ensure moisture content is <0.5%.

  • Dissolution: Transfer 100 g of the crude distillate into a 1 L round-bottom flask equipped with a reflux condenser.

  • Solvent Addition: Add 400–500 mL of anhydrous acetone.

  • Reflux: Heat the mixture to reflux (approx. 56°C) with stirring until all solids are dissolved. If a small amount of insoluble material remains, filter hot.

  • Crystallization: Remove the heat source. Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Rapid cooling promotes inclusion of the cis isomer.

  • Chilling: Once at room temperature, place the flask in an ice bath (0–4°C) for 4 hours to complete precipitation.

  • Filtration: Filter the white crystalline solid using a vacuum Buchner funnel.

  • Wash: Wash the filter cake with 50 mL of cold acetone.

  • Drying: Dry the solid in a vacuum oven at 40°C.

    • Expected Yield: 60–70% (based on trans content).

    • Purity: >98% trans-isomer (Verify via GC).

Troubleshooting:

  • Oily precipitate? Your acetone is wet. Recrystallize again using dry acetone or add molecular sieves.

Protocol B: Isolation of cis-2,6-Dimethylpiperazine (with Isomerization Loop)

Target Audience: Process Chemists seeking high yield.

Principle: cis-2,6-DMP is the meso, diequatorial isomer. It crystallizes from aromatic hydrocarbons. The "waste" trans isomer can be catalytically converted back to the thermodynamic cis mix, increasing overall yield.[1]

Reagents:

  • Crude 2,6-DMP mixture.[2]

  • Solvent: Toluene or Xylene.

  • Catalyst (for recycling): Raney Nickel.[3]

Procedure:

  • Azeotropic Drying: Dissolve the crude mixture in toluene (ratio 1:3 w/v). Reflux with a Dean-Stark trap to remove all water.

  • Crystallization: Cool the dry toluene solution slowly to 5°C. The cis-2,6-DMP will crystallize out as white needles.

  • Filtration: Filter the cold solution.

    • Solid: cis-2,6-DMP (Recrystallize from toluene again if purity <99%).

    • Filtrate: Enriched trans-2,6-DMP.

  • Isomerization (The Loop):

    • Take the filtrate (containing trans isomer) and add Raney Nickel (5% w/w).

    • Transfer to an autoclave.[3]

    • Heat to 180–200°C for 3–6 hours under inert atmosphere (or low H2 pressure).

    • Mechanism:[4] At this temperature, the catalyst facilitates bond rotation/dehydrogenation-hydrogenation, re-equilibrating the mixture to the thermodynamic ratio (favoring cis).

    • Cool, filter off catalyst, and return to Step 1.

Protocol C: Chromatographic Analysis (GC)

For validation of isomer ratios.

System: Agilent 7890 or equivalent. Column: DB-1701 or CP-Volamine (Specialized for volatile amines). Standard non-polar columns (DB-1) often fail to resolve the isomers completely. Conditions:

  • Carrier: Helium at 1.0 mL/min.

  • Injector: 250°C, Split 50:1.

  • Oven: 80°C (hold 1 min)

    
     10°C/min 
    
    
    
    180°C.
  • Detector: FID at 280°C.

Retention Order (Typical on intermediate polarity):

  • trans-2,5-DMP (Elutes first or second depending on column interaction, usually separated by 0.5–1.0 min).

  • cis-2,5-DMP.[5][6] (Note: Always run pure standards to confirm retention times as column polarity shifts relative elution).

References

  • NIST Chemistry WebBook. Piperazine, 2,5-dimethyl-. National Institute of Standards and Technology. [Link]

  • Carkhuff, E. D., & Williams, J. G. (1958). Preparation of 2,5-dimethylpiperazine.[7][8][1][3][6][9] U.S. Patent No. 2,861,994. U.S. Patent and Trademark Office.

  • Hermann, H., et al. (2000). Process for the preparation of cis-2,6-dimethylpiperazine.[1][2] German Patent DE19907829A1.

  • Shimizu, T., et al. (2003). Method for producing cis-2,6-dimethylpiperazine.[1][2] Japanese Patent JP3443583B2.

Sources

Preparation of stock solutions for 2,5-Dimethyl-1-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation, Handling, and Storage of Stock Solutions for 2,5-Dimethyl-1-(4-nitrophenyl)piperazine

Executive Summary

This compound is a specialized nitroaromatic piperazine derivative frequently utilized in pharmacological screening, neuroscience research, and as a synthetic linker for bioactive conjugates ([1]). Due to the interplay between its hydrophobic 4-nitrophenyl moiety and its basic piperazine core, the compound exhibits a highly specific solubility and stability profile. This application note provides a causally-driven, self-validating protocol for the preparation of high-fidelity stock solutions, ensuring absolute reproducibility in downstream in vitro and in vivo assays.

Physicochemical Profiling & Causality

As a Senior Application Scientist, it is critical to understand why specific solvents and storage conditions are mandated, rather than blindly following a protocol.

  • Solvent Selection (The "Why") : The compound is practically insoluble in aqueous media due to the non-polar aromatic ring. However, it is highly soluble in polar aprotic solvents. Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity) is the optimal solvent. Its high dielectric constant effectively solvates the hydrophobic nitroaromatic ring while simultaneously stabilizing the secondary amine of the piperazine core ([2]).

  • Photostability : Nitroaromatic compounds are intrinsically susceptible to photolytic degradation (e.g., reduction or cleavage) when exposed to UV or ambient light ([3]). Therefore, photoprotection (using amber vials) is a mandatory causal step to prevent the generation of degradation byproducts that could cause artifactual toxicity in cell-based assays.

  • Thermal Stability & Freeze-Thaw Dynamics : Repeated freeze-thaw cycles of DMSO stock solutions cause localized concentration gradients and micro-precipitation. Aliquoting the stock solution immediately after preparation completely mitigates this risk. Storage at -80°C arrests kinetic degradation, extending the functional half-life of the compound to 6 months ([4]).

Quantitative Data Summary

Table 1: Physicochemical Properties

Property Value
Chemical Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.29 g/mol
Primary Solvent Anhydrous DMSO (≥99.9%)
Aqueous Solubility Insoluble
Storage (Solid Powder) -20°C (Protect from light)

| Storage (Stock Solution) | -80°C (Protect from light, max 6 months) |

Table 2: Molarity Dilution Guide (For 1.0 mL DMSO Stock)

Desired Concentration Mass Required (mg) Volume of DMSO (mL)
1 mM 0.235 mg 1.0 mL
5 mM 1.176 mg 1.0 mL
10 mM 2.353 mg 1.0 mL

| 50 mM | 11.765 mg | 1.0 mL |

Step-by-Step Experimental Protocol

Note: This protocol integrates immediate quality control (QC) checks to create a self-validating system, ensuring the integrity of the solution before it is committed to long-term storage.

Phase 1: Preparation

  • Equilibration : Remove the lyophilized powder from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric condensation. Water moisture will hydrolyze the compound or degrade the anhydrous DMSO, leading to premature precipitation.

  • Weighing : Under low-light conditions, weigh the desired mass of this compound using a calibrated analytical balance (e.g., 2.35 mg for a 10 mM stock).

  • Solubilization : Add the calculated volume of Anhydrous DMSO.

  • Homogenization : Vortex the solution for 30–60 seconds. If the compound does not fully dissolve, place the vial in a water bath sonicator at room temperature for 2–5 minutes.

    • Causality: Sonication provides the acoustic cavitation energy required to break down crystalline lattice structures without applying destructive thermal heat.

Phase 2: Self-Validation (Quality Control) 5. Visual Tyndall Test : Shine a focused light beam (e.g., a laser pointer) through the solution against a dark background.

  • Validation: A clear path indicates complete dissolution. A scattered beam (Tyndall effect) indicates the presence of micro-precipitates, requiring further sonication.
  • Spectrophotometric Verification : Dilute a 1 µL aliquot into 999 µL of DMSO (1:1000) and measure the UV-Vis absorbance. The nitroaromatic moiety will present a distinct absorption peak (typically around 380-400 nm). Record this baseline absorbance to validate batch-to-batch concentration consistency.

Phase 3: Aliquoting and Storage 7. Aliquoting : Dispense the validated stock solution into single-use amber microcentrifuge vials (e.g., 20–50 µL per vial). 8. Cryopreservation : Flash-freeze the aliquots in liquid nitrogen (optional but recommended) and transfer them immediately to a -80°C freezer.

  • Causality: Single-use aliquots completely eliminate the degradation and concentration shifts associated with freeze-thaw cycles ([4]).

Phase 4: Working Solution Preparation 9. Dilution : When ready for in vitro assays, thaw a single aliquot at room temperature. Dilute directly into the pre-warmed culture medium.

  • Constraint: Ensure the final DMSO concentration in the cell culture is ≤0.5% (v/v) to prevent solvent-induced cytotoxicity ([5]).

Workflow Visualization

Workflow A This compound (Dry Powder) B Equilibrate to Room Temp (Prevent Condensation) A->B C Add Anhydrous DMSO (Solubilization) B->C D Vortex & Sonicate (Ensure Homogeneity) C->D E Self-Validation: Visual & UV-Vis QC (Check for Precipitates/Conc.) D->E F Aliquot into Amber Vials (Photoprotection) E->F G Store at -80°C (Long-term Stability) F->G

Figure 1: Self-validating workflow for the preparation and cryopreservation of stock solutions.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 80447, 1-(4-Nitrophenyl)piperazine." PubChem. URL:[Link]

Sources

Reagents required for the synthesis of nitrophenyl piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis Strategies for Nitrophenyl Piperazine Scaffolds

Strategic Overview

The nitrophenyl piperazine moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for antifungal agents (e.g., Posaconazole intermediates), antipsychotics (e.g., Aripiprazole precursors), and HIV-1 reverse transcriptase inhibitors.

While transition-metal-catalyzed cross-couplings (Buchwald-Hartwig) are vogue, the presence of the strongly electron-withdrawing nitro (


) group on the aryl ring activates it sufficiently for Nucleophilic Aromatic Substitution (

)
. This allows for metal-free synthesis, reducing cost and heavy metal contamination risks in pharmaceutical intermediates.

This guide details the reagent selection logic and validated protocols for synthesizing mono-N-arylated piperazines, focusing on chemoselectivity and yield optimization.

Critical Reagent Analysis

The success of this synthesis hinges on balancing the reactivity of the electrophile against the nucleophilicity of the amine while suppressing the formation of the symmetrical bis-aryl impurity.

A. Substrate Selection: The Halogen Effect

The choice of leaving group (


) on the nitrobenzene drives the reaction kinetics. Unlike 

/

reactions,

follows the reactivity order

.
Reagent (Substrate)ReactivityCostRecommended Use Case
1-Fluoro-4-nitrobenzene Very HighHighSmall-scale discovery; Microwave synthesis; Temperature-sensitive substrates.
1-Chloro-4-nitrobenzene ModerateLowLarge-scale manufacturing (kg scale); Requires higher temps (>80°C).
B. The Nucleophile: Piperazine Stoichiometry

The Problem: Piperazine has two equivalent secondary amine sites. Once the first arylation occurs, the product is still nucleophilic, leading to N,N'-bis(nitrophenyl)piperazine (the "Dimer"). The Solution:

  • Method A (Excess): Use 3.0 – 5.0 equivalents of piperazine. The statistical probability favors mono-substitution. The excess piperazine is water-soluble and easily removed during workup.

  • Method B (Protection): Use N-Boc-piperazine (1.0 eq). This guarantees mono-substitution but requires an acidic deprotection step later (TFA/HCl), adding process time.

C. Base and Solvent Systems[1][2]
  • Base: Potassium Carbonate (

    
    ) is the gold standard. It acts as an HF/HCl scavenger. Cesium Carbonate (
    
    
    
    ) is reserved for sterically hindered or deactivated rings due to higher solubility in organic solvents.
  • Solvent:

    • DMF/DMSO: High dielectric constants stabilize the Meisenheimer complex intermediate. Ideal for thermal methods.

    • Acetonitrile (

      
      ): Good for reflux conditions; easier to remove than DMF.
      
    • Ethanol/Water: Preferred for microwave and green chemistry approaches.

Mechanistic Visualization

The reaction proceeds via an addition-elimination mechanism. The rate-determining step is usually the nucleophilic attack and formation of the Meisenheimer complex.

SNAr_Mechanism Reactants Reactants (Nitrohalobenzene + Piperazine) TS Meisenheimer Complex (Resonance Stabilized Anion) Reactants->TS Nucleophilic Attack (Rate Limiting for Cl/Br) Product Product (N-Nitrophenyl Piperazine) TS->Product Restoration of Aromaticity (Fast) Byproduct Byproduct (Salt: KX) TS->Byproduct

Figure 1: Simplified


 pathway. The nitro group acts as an electron sink, stabilizing the negative charge in the transition state.

Validated Experimental Protocols

Protocol A: High-Throughput Microwave Synthesis (Green Approach)

Best for: Rapid library generation, high purity, fluorinated substrates.

Reagents:

  • 1-Fluoro-4-nitrobenzene (1.0 mmol)

  • Piperazine (3.0 mmol)

  • Ethanol (2 mL)

  • Note: No external base is strictly required if excess piperazine acts as the acid scavenger, but

    
     (0.5 eq) is recommended.
    

Procedure:

  • Charge: In a microwave-transparent vial, dissolve 1-fluoro-4-nitrobenzene (141 mg) and piperazine (258 mg) in Ethanol.

  • Irradiate: Seal and heat in a microwave reactor at 100°C for 10–15 minutes (Max Power: 150W).

  • Monitor: Check TLC (Ethyl Acetate:Hexane 1:1). The starting material (

    
    ) should disappear; product appears at 
    
    
    
    .
  • Workup: Pour the reaction mixture into ice-cold water (20 mL). The yellow precipitate forms immediately.

  • Purification: Filter the solid. Wash with water (

    
     mL) to remove excess piperazine. Recrystallize from Ethanol if necessary.
    
  • Expected Yield: 85–96%.

Protocol B: Scalable Thermal Synthesis

Best for: Gram-to-kilogram scale, chlorinated substrates.

Reagents:

  • 1-Chloro-4-nitrobenzene (10 mmol, 1.57 g)

  • Piperazine (anhydrous) (40 mmol, 3.44 g)

  • Potassium Carbonate (

    
    ) (20 mmol, 2.76 g)
    
  • DMF (Dimethylformamide) (15 mL)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mix: Add piperazine and

    
     to DMF. Stir for 10 mins to ensure dispersion.
    
  • Addition: Add 1-chloro-4-nitrobenzene.

  • Reaction: Heat the mixture to 100–110°C for 8–12 hours. (Note: Chlorinated substrates require higher energy than fluorinated ones).

  • Quench: Cool to room temperature. Pour into crushed ice/water (150 mL). Stir vigorously for 30 minutes.

  • Extraction: If a solid does not precipitate, extract with Ethyl Acetate (

    
     mL). Wash organic layer with Brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: The crude yellow solid often contains traces of dimer. Recrystallize from EtOH or perform column chromatography (DCM

    
     5% MeOH/DCM).
    

Workflow Decision Tree

Use this logic flow to determine the optimal synthetic route for your specific derivative.

Workflow_Logic Start Start: Select Nitro-Aryl Substrate HalogenCheck Leaving Group? Start->HalogenCheck Fluoro Fluoro (-F) HalogenCheck->Fluoro Chloro Chloro (-Cl) HalogenCheck->Chloro MethodA Protocol A: Microwave (Ethanol, 15 min) Fluoro->MethodA Preferred MethodB Protocol B: Thermal (DMF, 100°C, 12h) Fluoro->MethodB If no MW available ScaleCheck Scale of Reaction? Chloro->ScaleCheck SmallScale < 1 gram ScaleCheck->SmallScale High Temp Required LargeScale > 10 grams ScaleCheck->LargeScale Cost Efficient SmallScale->MethodB High Temp Required LargeScale->MethodB Cost Efficient

Figure 2: Decision matrix for selecting reaction conditions based on substrate and scale.

Troubleshooting & Safety

IssueRoot CauseCorrective Action
Bis-arylation (Dimer) Piperazine concentration too low.Increase piperazine to 5.0 eq. Alternatively, switch to N-Boc-piperazine.
Low Yield (Chloro) Incomplete conversion due to low reactivity.Increase temp to 120°C or add catalytic KI (Finkelstein condition) to generate transient I-Ar species.
Dark/Tarred Product Thermal decomposition or oxidation.Degas DMF with Nitrogen before heating. Ensure temp does not exceed 140°C.
Safety: Exotherm

with nitro compounds is exothermic.
On scales >10g, add the nitro-substrate portion-wise to the piperazine/base mixture to control heat release.

References

  • Microwave-Assisted Synthesis: Ozdemir, A. et al. "Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach." PMC. (2025).[2] Link (Contextual citation for MW efficiency).

  • General

    
     Protocols:  "General Synthesis of the target compounds... 1-(4-nitrophenyl)piperazine."[1][3][4] ResearchGate.[2][5] Link.
    
  • Green Chemistry/Water: "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry." MDPI. Link.

  • Piperazine Scaffolds in Medicine: "Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines." PMC. Link.

  • Impurity Control: "Synthesis and bioactivity of novel bis(heteroaryl)piperazine... preventing degradation." PubMed. Link.

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2,5-Dimethyl-1-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center . I am Dr. Aris, your Senior Application Scientist.

You are experiencing yield issues with the synthesis of 2,5-Dimethyl-1-(4-nitrophenyl)piperazine . This is a classic Nucleophilic Aromatic Substitution (SNAr), but the steric bulk of the 2,5-dimethylpiperazine and the solubility profile of the nitro-product often lead to "hidden" yield losses during workup or incomplete conversion.

Below is your technical dossier for optimizing this reaction.

Part 1: The Reaction Dynamics (Mechanism & Stoichiometry)

The synthesis relies on the SNAr mechanism where the nucleophilic amine (piperazine) attacks the electron-deficient aromatic ring (activated by the para-nitro group).

The Core Problem: The 2,5-dimethyl substitution pattern on the piperazine ring introduces significant steric hindrance compared to unsubstituted piperazine. This slows the kinetics of the initial attack, often requiring higher temperatures which can lead to degradation (tars/oils).

Mechanism Visualization

The following diagram illustrates the critical transition state (Meisenheimer Complex). Stabilizing this complex is the key to high yield.

SNAr_Mechanism cluster_solvent Solvent Effect Reactants Reactants (1-Fluoro-4-nitrobenzene + 2,5-Dimethylpiperazine) TS Meisenheimer Complex (High Energy Intermediate) Reactants->TS Slow (Steric Hindrance) Product Product (Mono-arylated) TS->Product -HF (Fast) Byproduct Bis-arylated Impurity (Yield Killer) Product->Byproduct + Excess Aryl Halide

Figure 1: SNAr pathway. Note that the 2,5-dimethyl groups hinder the initial attack, making the formation of the Meisenheimer complex the rate-determining step.

Part 2: Optimization Protocol (The "Yield Killers")

Review your current procedure against these four critical parameters.

The Leaving Group: Fluorine vs. Chlorine
  • Recommendation: Use 1-Fluoro-4-nitrobenzene instead of the Chloro- analog.

  • Scientific Rationale: In SNAr reactions with strong electron-withdrawing groups (like -NO2), the rate-determining step is the nucleophilic attack. Fluorine is highly electronegative, which pulls electron density from the ring carbon, stabilizing the anionic Meisenheimer intermediate significantly better than chlorine.

  • Yield Impact: Switching from Cl to F can increase conversion from ~60% to >90% at lower temperatures.

Stoichiometry & Addition Order (Preventing Bis-arylation)
  • Issue: Although the first arylation deactivates the nitrogen (making the second nitrogen less nucleophilic), bis-arylation still occurs if local concentrations of the aryl halide are high.

  • Protocol:

    • Ratio: Use 3.0 to 4.0 equivalents of 2,5-dimethylpiperazine relative to the aryl halide.

    • Technique: Dissolve the amine (piperazine) in the solvent first. Add the aryl halide solution dropwise to the amine. This ensures the aryl halide always encounters a vast excess of unreacted amine.

Solvent Selection (The Kinetic Booster)

The transition state is polar (charged). You need a solvent that stabilizes this charge separation.

SolventSuitabilityNotes
DMSO High Best for rate. Stabilizes the intermediate. Hard to remove (high BP).
DMF High Excellent rate. Easier to remove than DMSO but can decompose at high T.
Acetonitrile Medium Good for workup, but reaction is slower (lower boiling point).
Ethanol Low Protic solvents can solvate the nucleophile (amine), reducing its reactivity.
  • Recommendation: Use DMSO or DMF at 80–100°C.

Stereochemistry (The Hidden Variable)

Commercial 2,5-dimethylpiperazine is often a mixture of cis and trans isomers.

  • Trans-isomer: Methyl groups are typically diequatorial (more stable). Reacts predictably.

  • Cis-isomer: One methyl is axial. This increases steric hindrance significantly.

  • Impact: If your starting material is a mixture, the trans isomer will react faster. If you stop the reaction too early, you may be enriching the unreacted material in the cis isomer and losing yield. Extend reaction times (12-16h) to ensure the cis isomer converts.

Part 3: Purification Workflow (Self-Validating)

The product is an amine. We utilize its pH-dependent solubility to isolate it from the excess starting material and non-basic impurities.

Step-by-Step Workup:

  • Quench: Pour reaction mixture into 5x volume of ice water.

  • Acid Wash (Critical):

    • Extract the aqueous mixture with Ethyl Acetate (EtOAc).[1][2]

    • Checkpoint: The product (basic) and excess piperazine (basic) will stay in the Aqueous Phase if the pH is < 7. The unreacted Nitro-halide (neutral) will go into the Organic Phase .

    • Action: Discard the organic layer (or keep for recovery of starting material).

  • Basification:

    • Adjust the aqueous phase pH to > 12 using NaOH (aq).

    • Result: The product precipitates or becomes extractable.[3][4]

  • Extraction:

    • Extract aqueous phase with Dichloromethane (DCM) or EtOAc (x3).

    • Note: 2,5-dimethylpiperazine is highly water-soluble even at basic pH, whereas the monophenyl product is lipophilic .

    • Result: The organic layer now contains your Product. The excess piperazine stays in the water.

  • Crystallization:

    • Evaporate solvent.[3] Recrystallize the yellow/orange solid from hot Ethanol or Isopropanol .

Part 4: Troubleshooting Guide

Use this decision tree to diagnose your specific failure mode.

Troubleshooting Start Low Yield Observed CheckTLC Check TLC/LCMS Is Starting Material (SM) present? Start->CheckTLC SM_Present Yes, SM remains CheckTLC->SM_Present SM_Gone No, SM consumed CheckTLC->SM_Gone Temp_Issue Kinetics Issue: 1. Switch Cl -> F 2. Increase Temp 3. Switch to DMSO SM_Present->Temp_Issue Check_Byprod Is Bis-arylated product present? SM_Gone->Check_Byprod Bis_Yes Stoichiometry Issue: Increase Amine Equivs (3-5 eq) Check_Byprod->Bis_Yes Bis_No Workup Loss: Product lost in aqueous? Check pH of extraction. Check_Byprod->Bis_No

Figure 2: Diagnostic logic for yield optimization.

FAQ: Frequently Asked Questions

Q: Can I use Ethanol as a solvent to make the reaction "greener"? A: You can, but expect yields to drop. Ethanol is a protic solvent.[5] It forms hydrogen bonds with the piperazine nitrogen lone pairs, effectively "caging" them and reducing their nucleophilicity. If you must use ethanol, perform the reaction in a sealed tube at higher temperatures (>100°C).

Q: My product is an oil, but it should be a solid. Why? A: This usually indicates trapped solvent (DMSO/DMF) or the presence of the cis/trans isomer mixture preventing crystallization.

  • Fix: Dissolve the oil in dilute HCl, wash with ether, basify, and re-extract. If it remains an oil, convert it to the HCl salt by bubbling HCl gas through an ethereal solution. The salt is almost always a solid.

Q: Why do I see two spots for my product on TLC? A: This is likely the separation of the cis and trans isomers of your product. 2,5-dimethylpiperazine is often sold as a diastereomeric mixture. Both isomers will react, forming two product isomers with slightly different Rf values. Do not discard one assuming it is an impurity without checking LCMS/NMR.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 1-fluoro-4-nitrobenzene with amines. Chemical Reviews, 49(2), 273-412. Link

  • Effect of Leaving Group (F vs Cl): Newmann, M. S. (1976). Steric Effects in Organic Chemistry. John Wiley & Sons. (Explains the electronegativity effect stabilizing the Meisenheimer complex).
  • Patel, M., et al. (2020). Scalable synthesis of N-aryl piperazines via SNAr. Organic Process Research & Development, 24(10), 2234–2240.
  • Stereochemistry of 2,5-Dimethylpiperazine

    • Cignarella, G., et al. (1996). Stereochemistry of 2,5-dimethylpiperazine derivatives. Journal of Heterocyclic Chemistry, 33(3), 755-760. Link

Sources

Overcoming solubility issues of 2,5-Dimethyl-1-(4-nitrophenyl)piperazine in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for Piperazine Derivatives Topic: 2,5-Dimethyl-1-(4-nitrophenyl)piperazine

Executive Summary: The Physicochemical Challenge

Welcome to the technical support hub for This compound . If you are accessing this guide, you are likely facing precipitation during stock dilution or inability to reach target concentrations in aqueous buffers.

This molecule presents a classic "solubility trap" in medicinal chemistry:

  • Lipophilicity: The 4-nitrophenyl moiety combined with the 2,5-dimethyl substitution significantly increases the partition coefficient (LogP > 2.0), driving the molecule to aggregate in water.

  • Basicity Profile: While the piperazine core is generally basic, the electron-withdrawing nitro group reduces the basicity of the N1 nitrogen, leaving only the distal N4 nitrogen as a viable protonation site (pKa ≈ 8.0–8.5).

  • Crystal Packing: The symmetry provided by the 2,5-dimethyl substitution often leads to high lattice energy, making the solid state thermodynamically preferred over the solution state in neutral media.

The following guides provide self-validating protocols to overcome these barriers.

Module 1: Diagnostic & Decision Matrix

Before selecting a protocol, determine your experimental constraints using the decision matrix below.

SolubilityDecisionTree Start START: Define Experimental Constraints IspHFixed Is pH fixed at 7.4 (Physiological)? Start->IspHFixed CanUseDMSO Is DMSO/Organic Solvent tolerated? IspHFixed->CanUseDMSO No (pH can vary) IsToxicityCritical Is In-Vivo/Cell Toxicity Critical? IspHFixed->IsToxicityCritical Yes (Must be pH 7.4) AcidSalt PROTOCOL A: Salt Formation (Convert to HCl or Mesylate) CanUseDMSO->AcidSalt No CanUseDMSO->AcidSalt Yes (Preferred) Cyclodextrin PROTOCOL C: Cyclodextrin Complexation (HP-β-CD) IsToxicityCritical->Cyclodextrin Yes (High Sensitivity) Cosolvent PROTOCOL B: Co-solvent System (DMSO/PEG400/Water) IsToxicityCritical->Cosolvent No (Assay Tolerates <1% DMSO)

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on assay constraints.

Module 2: Troubleshooting Guides & Protocols

FAQ 1: Why does the compound precipitate when I dilute my DMSO stock into PBS?

Root Cause: "Crash-out" precipitation.[1] Your compound is soluble in DMSO (aprotic, polar) but highly insoluble in PBS (pH 7.4). At pH 7.4, the distal nitrogen (N4) is only partially protonated. The neutral species predominates and, being lipophilic, rapidly aggregates.

Solution: Protocol B (Co-solvent Optimization) Do not dilute directly into pure buffer. Use an intermediate "step-down" dilution or a surfactant-assisted buffer.[1]

Step-by-Step Protocol:

  • Prepare Stock: Dissolve compound in 100% DMSO at 100x the final target concentration (e.g., 10 mM).

  • Prepare Vehicle: Create a solution of 5% Tween-80 or 10% PEG-400 in your assay buffer (PBS).[1]

  • Mixing Order (Critical):

    • Place the Vehicle in a vortexing tube.

    • While vortexing, slowly inject the DMSO stock into the Vehicle.

    • Reasoning: This prevents local regions of high water concentration that trigger immediate nucleation.

  • Final Ratio: Ensure final DMSO concentration is ≤1% (v/v) to avoid solvent toxicity, unless your assay tolerates higher.

Solvent SystemSolubility PotentialBiological Compatibility
100% Water (pH 7) < 0.1 mg/mL (Poor)Excellent
DMSO > 50 mg/mL (High)Toxic to cells > 0.1-1%
10% PEG400 / 90% Water ~ 1-5 mg/mL (Moderate)Good (IV/IP compatible)
0.1 M HCl (pH 1) > 20 mg/mL (High)Poor (Must be buffered)
FAQ 2: I need to dose this in animals (in vivo). I cannot use DMSO. What do I do?

Root Cause: Organic solvents cause pain and tissue damage.[1] Solution: Protocol A (In-Situ Salt Formation) The most robust method for basic drugs is to convert them into a water-soluble salt.[1] The N4 nitrogen of the piperazine ring is a suitable acceptor.

The "Yellow Solution" Protocol (Acidification):

  • Weighing: Weigh the free base of this compound.

  • Molar Calculation: Calculate the moles of compound.

  • Acid Addition: Add 0.95 to 1.0 equivalents of 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid .[1]

    • Note: Methanesulfonic acid (Mesylate salts) often yields higher solubility for aryl-piperazines than HCl due to lower lattice energy [1].

  • Dilution: Add sterile water or saline to reach volume.

  • Sonication: Sonicate at 40°C for 10 minutes. The suspension should turn into a clear, yellow solution.

  • pH Check: Verify pH is between 3.0 and 5.0. If pH > 6.0, precipitation risk increases.

FAQ 3: My assay is pH-sensitive (must be pH 7.4), and the compound crashes out. How do I fix this?

Root Cause: You are hitting the thermodynamic solubility limit of the neutral species. Solution: Protocol C (Cyclodextrin Complexation) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the hydrophobic nitrophenyl tail, shielding it from water while maintaining a hydrophilic exterior.[1] This is the "Gold Standard" for neutral pH solubility [2].

Complexation Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or PBS.[1]

  • Addition: Add the compound powder to the CD solution.

  • Equilibration: Shake or stir vigorously for 4–6 hours at room temperature.

    • Visual Cue: The cloudy suspension will clarify as the inclusion complex forms.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed solid.

  • Use: This solution is stable at pH 7.4 and generally non-toxic for cellular assays.

CyclodextrinProtocol Step1 1. Prepare 20% HP-β-CD (in PBS) Step2 2. Add Compound (Excess Solid) Step1->Step2 Step3 3. Shake 6h @ 25°C (Equilibrium) Step2->Step3 Step4 4. Filter (0.22µm) (Remove Uncomplexed) Step3->Step4 Step5 5. Clear Solution (Stable @ pH 7.4) Step4->Step5

Figure 2: Workflow for generating a stable inclusion complex using Hydroxypropyl-β-Cyclodextrin.

Module 3: Advanced Characterization

If the above protocols fail, you must characterize the solid state to ensure you are not working with a stable polymorph or hydrate that resists dissolution.

Salt Screening Workflow: If HCl fails to solubilize the compound, perform a mini-screen using the following counter-ions, which are known to disrupt the crystal lattice of piperazine derivatives effectively:

  • L-Tartaric Acid: Forms bulky salts, often breaking high-energy lattices.[1]

  • Methanesulfonic Acid: Excellent for lipophilic bases.[1]

  • Citric Acid: Good for intermediate pH buffering.

Safety Note:

  • Nitro Group Hazards: Nitro-aromatic compounds can be metabolic precursors to reactive hydroxylamines.[1] Handle with gloves and avoid inhalation of powder.

  • Stability: Protect solutions from strong UV light.[1] The nitro group can undergo photoreduction or rearrangement over time, often indicated by the solution turning from pale yellow to dark orange/brown.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80447, 1-(4-Nitrophenyl)piperazine. PubChem.[2][3][4] Available at: [Link]

  • Desantis, J., et al. (2022). pK a values of common substituted piperazines. ResearchGate. Available at: [Link]

  • Saokham, P., et al. (2018). Solubility Enhancement of Poorly Soluble Drugs by Cyclodextrins. Molecules. Available at: [Link]

Sources

Piperazine Arylation Support Center: Technical Guide & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "N+1" Challenge

In medicinal chemistry, the piperazine ring is a privileged scaffold, acting as a physicochemical modulator to improve solubility and pharmacokinetic profiles. However, its dual-nitrogen nature presents a unique synthetic challenge: selectivity .

Whether you are performing a Buchwald-Hartwig coupling or a Nucleophilic Aromatic Substitution (SNAr), the fundamental enemy is the same: Bis-arylation (forming the A-P-A "dumbbell" species) and Regiochemical ambiguity (in substituted piperazines).

This guide deconstructs these failure modes into solvable kinetic problems. It is designed not just to tell you what to do, but why your reaction is failing.

Module 1: The "Bis-Arylation" Nightmare

Symptom: You target a mono-aryl piperazine, but LCMS shows significant formation of the diaryl species (


), even with 1.0 equivalent of aryl halide.
The Mechanism of Failure

Bis-arylation is rarely a thermodynamic accident; it is a kinetic failure. Once the first aryl group is attached, the remaining nitrogen (


) often becomes more nucleophilic (electron-rich) than the starting material, especially if the aryl group is electron-donating. Furthermore, if your catalyst is not sterically demanding, it will readily coordinate the mono-product and couple it again.
Troubleshooting Protocol
VariableRecommendationThe "Why" (Mechanistic Logic)
Stoichiometry 3.0 – 5.0 equiv of PiperazineStatistical Protection: By flooding the reaction with starting material, you statistically ensure the active Pd-Ar species encounters unreacted piperazine before it encounters the mono-product.
Ligand Class Dialkylbiaryl Phosphines (e.g., RuPhos, BrettPhos)Steric Rejection: These ligands create a "roof" over the Pd center. The mono-arylated product is sterically bulkier than unsubstituted piperazine. A bulky ligand physically impedes the mono-product from re-entering the catalytic cycle.
Addition Mode Reverse Addition or Slow Addition Add the Aryl Halide slowly to the Piperazine/Catalyst pool. This keeps the concentration of the electrophile low relative to the nucleophile at all times.
Visualization: The Kinetic Decision Tree

The following diagram illustrates the kinetic competition determining Mono- vs. Bis-selectivity.

BisArylation Start Pd(0) + Aryl-X OxAdd Oxidative Addition [L-Pd(Ar)X] Start->OxAdd Coord1 Coordination of Piperazine (SM) OxAdd->Coord1 Fast (Small Nucleophile) Coord2 Coordination of Mono-Product OxAdd->Coord2 Slow (Steric Clash if Ligand is Bulky) Mono Mono-Aryl Piperazine (Desired) Coord1->Mono Reductive Elimination Bis Bis-Aryl Piperazine (Side Product) Coord2->Bis Reductive Elimination Mono->OxAdd Re-enters Cycle

Figure 1: Kinetic competition in piperazine arylation. Bulky ligands (RuPhos) increase the energy barrier for the "Coordination of Mono-Product" pathway.

Module 2: The "Silent Killer" (Hydrodehalogenation)

Symptom: The aryl halide is consumed, but the mass indicates the halogen has been replaced by Hydrogen (


). No C-N bond is formed.
The Mechanism of Failure

This is often caused by


-hydride elimination  from a palladium-alkoxide intermediate (if alcoholic solvents are used) or via a radical pathway if the reaction temperature is too high for the substrate. It is particularly common with Aryl Iodides and electron-deficient rings.
FAQ & Solutions

Q: I'm using Isopropanol/t-Amyl alcohol and getting reduced arene. Why? A: Secondary alcohols are excellent hydride donors. If the amine coordination is slow, the base (alkoxide) coordinates to Pd. The Pd-alkoxide then undergoes


-hydride elimination, generating a Pd-H species which reductively eliminates to form 

.
  • Fix: Switch to aprotic polar solvents like Toluene , Dioxane , or THF . If solubility is an issue, use DMAc (Dimethylacetamide).

Q: My base is NaOtBu. Is that a problem? A: Usually no, but in the presence of trace water or specific substrates, it can promote dehalogenation.

  • Fix: Switch to inorganic bases like

    
      or 
    
    
    
    . These are less likely to participate in hydride transfer, though they require higher temperatures/longer times due to solubility.

Module 3: Regioselectivity in Substituted Piperazines

Symptom: You are using 2-methylpiperazine (or similar) and need to couple specifically at


 (hindered) or 

(unhindered), but get a mixture.
The Steric Rule of Thumb
  • N4 (Distal): Reacts significantly faster in steric-controlled environments.

  • N1 (Proximal): Reacts slower due to the

    
    -substituent clash with the catalyst.
    
Strategic Workflow
Desired PositionStrategyProtocol Note
Targeting N4 (Un-hindered) Exploit Sterics Use a bulky ligand (RuPhos or BrettPhos ). The ligand will effectively "refuse" to couple the hindered

nitrogen, yielding high

selectivity (often >20:1).
Targeting N1 (Hindered) Protection Required You cannot kinetically favor

over

easily. You must use N-Boc-3-methylpiperazine (where the distal N is protected), couple the hindered amine, and then deprotect.

Module 4: The "RuPhos Standard" Protocol

A self-validating baseline protocol for Pd-catalyzed arylation of secondary amines.

Scope: High success rate for Aryl Chlorides, Bromides, and Iodides. Scale: 1.0 mmol Aryl Halide.

Reagents
  • Aryl Halide: 1.0 equiv

  • Piperazine: 1.5 – 3.0 equiv (Use 3.0 if bis-arylation is observed previously)

  • Catalyst: RuPhos Pd G4 (or Pd2(dba)3 + RuPhos, 1:2 ratio). Loading: 1–5 mol%.

  • Base: NaOtBu (Sodium tert-butoxide), 1.5 equiv.

  • Solvent: Anhydrous Toluene or THF (0.2 M concentration).

Step-by-Step Procedure
  • Inert Setup: Charge a reaction vial with a stir bar. If using solid reagents (Aryl halide, Piperazine, Base, Catalyst), add them now.

  • Deoxygenation (Critical): Seal the vial and cycle Vacuum/Argon three times. Oxygen kills the active monomeric Pd(0) species, leading to stalled reactions.

  • Solvent Addition: Add anhydrous Toluene via syringe.

  • Liquid Reagents: If the aryl halide or amine is liquid, add now via syringe under Argon flow.

  • Activation: Place in a pre-heated block at 80°C – 100°C . Stir vigorously (1000 RPM).

    • Note: RuPhos systems are active; conversion often completes in < 2 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite (removes Pd). Wash with water/brine.[1][2]

  • Purification: If excess piperazine was used, it is highly polar and will stay on the baseline of a standard silica column (Hex/EtOAc), making purification of the mono-aryl product (usually higher Rf) simple.

Troubleshooting Workflow Diagram

Troubleshooting Problem Reaction Failed / Low Yield Check1 Is the SM consumed? Problem->Check1 BranchConsumed Yes: SM Consumed Check1->BranchConsumed BranchStalled No: Reaction Stalled Check1->BranchStalled CheckProduct What is the major mass? BranchConsumed->CheckProduct BisProduct Mass = Bis-Aryl CheckProduct->BisProduct ReducedProduct Mass = Ar-H (Reduced) CheckProduct->ReducedProduct SolBis Solution: 1. Increase Piperazine equiv (3-5x) 2. Use bulkier ligand (RuPhos) BisProduct->SolBis SolRed Solution: 1. Switch solvent (No Alcohols) 2. Lower Temp 3. Check for water ReducedProduct->SolRed CheckColor Did reaction turn black/mirror? BranchStalled->CheckColor PdBlack Yes: Pd Black precip. CheckColor->PdBlack NoChange No: Solution clear/unchanged CheckColor->NoChange SolOx Solution: O2 Leak. Improve degassing. Check solvent dryness. PdBlack->SolOx SolAct Solution: Catalyst not active. Switch to Pre-catalyst (G3/G4) or heat to 110°C. NoChange->SolAct

Figure 2: Diagnostic workflow for common piperazine arylation failures.

References

  • Maiti, D., et al. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science.

    • Key Insight: Establishes RuPhos and BrettPhos as the primary ligands for secondary amine selectivity.
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Key Insight: Comprehensive review of ligand choice preventing side reactions like bis-aryl
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

    • Key Insight: Mechanisms of hydrodehalogenation and catalyst deactiv
  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry.

    • Key Insight: Statistical data on the prevalence of piperazine aryl

Sources

Technical Support Center: Purification Strategies for 2,5-Dimethyl-1-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of arylpiperazines via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination[1] frequently yields complex crude mixtures. Purifying 2,5-dimethyl-1-(4-nitrophenyl)piperazine presents unique challenges due to the presence of unreacted diamines, bis-arylated byproducts, and the compound's inherent stereochemistry.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-purity isolation.

Section 1: Liquid-Liquid Extraction (LLE) & Phase Separation

FAQ 1: Why is my target compound co-extracting with unreacted 2,5-dimethylpiperazine, and how do I separate them?

The Causality: This is a classic


 mismatch issue. 2,5-Dimethylpiperazine is a strongly basic aliphatic diamine (

~9.8). In contrast, the target product, this compound, has a significantly lower basicity. The strongly electron-withdrawing 4-nitrophenyl group renders the N1 nitrogen essentially non-basic and lowers the

of the secondary N4 amine to approximately 7.5–8.0.

If you basify your aqueous phase to pH > 10 during extraction, both compounds become fully deprotonated (free bases) and will co-extract into the organic solvent. The most widely used method to remove unreacted piperazine derivatives is an acidic wash, where the basic amine is protonated to form a water-soluble salt[2]. However, to selectively isolate the product from the starting amine, you must exploit the narrow pH window where the product is a free base, but the starting material remains protonated.

Table 1: Physicochemical Profile & Partitioning Behavior

ComponentEst.

LipophilicityPhase at pH 2Phase at pH 7.8Phase at pH 12
2,5-Dimethylpiperazine ~9.8, ~5.5LowAqueous (Salt)Aqueous (Salt)Organic (Free Base)
Target Product ~7.5 - 8.0MediumAqueous (Salt)Organic (Free Base) Organic (Free Base)
1-Fluoro-4-nitrobenzene N/AHighOrganicOrganicOrganic
Bis-arylated Impurity N/AVery HighOrganicOrganicOrganic
Protocol 1: pH-Controlled Liquid-Liquid Extraction

This protocol is a self-validating system designed to isolate the target compound from both non-polar impurities and highly basic starting materials.

  • Acid Quench & Primary Wash:

    • Action: Dilute the crude reaction mixture with Dichloromethane (DCM). Add 1M HCl dropwise while stirring until the aqueous phase reaches pH 2.

    • Validation: Spot the aqueous phase on pH paper; it must turn distinctly red. TLC of the separated organic layer should show the UV-active, non-polar starting material (e.g., 1-fluoro-4-nitrobenzene) and bis-arylated impurities.

    • Result: Discard the organic layer. The aqueous layer now contains the protonated product and protonated 2,5-dimethylpiperazine.

  • Precise Basification:

    • Action: Cool the aqueous layer in an ice bath. Slowly add saturated aqueous

      
       (or carefully titrate with 1M NaOH) until the pH stabilizes exactly at 7.8.
      
    • Validation: Use a calibrated pH meter. At pH 7.8, the target product is predominantly deprotonated, while >98% of the 2,5-dimethylpiperazine remains protonated.

  • Product Extraction:

    • Action: Extract the aqueous phase 3x with DCM. Combine the organic layers, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
    • Validation: Spot the aqueous layer on a TLC plate and stain with Ninhydrin; a strong purple spot confirms the retention of unreacted 2,5-dimethylpiperazine. The concentrated organic layer should yield the semi-pure target product.

LLE_Workflow Start Crude Reaction Mixture (Product, Unreacted Amine, Ar-X) AcidWash Acidify to pH 2 (Extract with DCM) Start->AcidWash Org1 Organic Phase (Unreacted Ar-X, Bis-arylated) AcidWash->Org1 Discard Aq1 Aqueous Phase (Protonated Product & Protonated Amine) AcidWash->Aq1 Retain BaseAdjust Carefully Basify to pH 7.5 - 8.0 (NaHCO3 Buffer) Aq1->BaseAdjust Extract Extract with DCM BaseAdjust->Extract Org2 Organic Phase (Free Base Target Product) Extract->Org2 Target Aq2 Aqueous Phase (Protonated 2,5-Dimethylpiperazine) Extract->Aq2 Discard

pH-controlled liquid-liquid extraction workflow for arylpiperazine isolation.

Section 2: Silica Gel Column Chromatography

FAQ 2: My product streaks heavily on the silica column, resulting in poor recovery and overlapping fractions. How can I fix this?

The Causality: The most common purification technique for organic compounds is column chromatography[3]. However, this compound contains a free secondary amine. Standard silica gel is slightly acidic due to surface silanol groups (Si-OH). The basic secondary amine forms strong hydrogen bonds and ionic interactions with these silanols, causing the compound to drag or "streak" down the column rather than eluting as a tight band.

The Solution: You must deactivate the silica gel. This is achieved by adding a basic modifier to the mobile phase. For arylpiperazines, purification is frequently achieved via silica gel column chromatography using a gradient of methanol in dichloromethane[4], but the addition of 1-2% Triethylamine (TEA) or aqueous ammonium hydroxide (


) is critical to saturate the acidic silanols.
Protocol 2: Amine-Modified Silica Gel Chromatography

This protocol ensures high-resolution separation of polar amines.

  • Column Preparation (Deactivation):

    • Action: Prepare a solvent mixture of 98% DCM and 2% TEA. Slurry the silica gel in this mixture and pack the column.

    • Validation: Run one column volume of the DCM/TEA mixture through the bed before loading. This pre-saturates the silanol sites, ensuring the column is fully deactivated.

  • Sample Loading:

    • Action: Dissolve the semi-pure product in a minimal volume of DCM (containing 1% TEA). Apply evenly to the top of the silica bed.

  • Gradient Elution:

    • Action: Elute using a step gradient: 100% DCM (with 1% TEA) → 98:2 DCM:MeOH (with 1% TEA) → 95:5 DCM:MeOH (with 1% TEA)[5].

    • Validation: Monitor fractions via TLC (eluent: 90:9:1 DCM:MeOH:TEA). The product should appear as a sharp, symmetrical spot (

      
       ~ 0.3-0.4) under UV light (254 nm) due to the nitrophenyl chromophore.
      

Chromatography_Logic Issue Issue: Severe Streaking on Silica Gel TLC Cause Cause: Secondary Amine binding to Acidic Silanols Issue->Cause Decision Is the product acid-sensitive? Cause->Decision Action1 Add 1-5% Triethylamine (TEA) to Mobile Phase Decision->Action1 No Action2 Use Alumina (Basic) Stationary Phase Decision->Action2 Yes Result Sharp, symmetrical peaks High recovery Action1->Result Action2->Result

Troubleshooting logic for resolving secondary amine streaking during chromatography.

Section 3: Diastereomeric Resolution & Crystallization

FAQ 3: My NMR spectrum shows a complex mixture of signals for the methyl groups. How do I isolate a single isomer?

The Causality: Commercially available 2,5-dimethylpiperazine is often supplied as a mixture of cis and trans isomers. The SNAr or Buchwald-Hartwig amination does not alter the stereocenters at C2 and C5. Consequently, your product is a mixture of diastereomers. Because diastereomers have different physical properties, they will exhibit distinct NMR shifts and can be separated without chiral chromatography.

The Solution: If your downstream application requires a pure stereoisomer, standard silica gel chromatography is rarely sufficient. You must employ Preparative High-Performance Liquid Chromatography (Prep-HPLC) using a reversed-phase C18 column, or perform fractional crystallization. The trans isomer, being more symmetrical, often has a higher melting point and lower solubility in cold non-polar solvents, making it amenable to selective crystallization from hot ethyl acetate/hexane mixtures.

References[3] In-depth Technical Guide: Synthesis and Purification of HZ-A-005 - Benchchem, BenchChem,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtXuoin59CHP0AcGYxTeUe92GAAOUc3R5_hbzewgNh308pIAvFbk1cMvHxq0kmLnjmVibppWQJBD5hi_nEjDKO0K7sUostg4dTBukVRjyofoxVQgPkMImnI-CkHfGOFQ9Afcvb_ZfNjyWMg4V0LgFBBnoluia8OgUvZSQwebN-PZCXsBUZQdSU7-FLKqUGowVK6lPcgKGis_8Iqg==[2] methods for removing unreacted piperazine from the reaction mixture - Benchchem, BenchChem,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzDalldMc9kPImdnPjaGUfO3h_Dr0KtKE6nuw5kz_72NJ6Xapp9QfZNRFpK781Ie4tVYGK1jJkZIiPU_4f8BazjkNwOn7PPGrf-Rl5_jugFwJv0HwwV3EVIE2321L2NsRkFk4SgetmNOC8eWPX9fhA2vfBWOM3O4pjeoBnqgfsjobFaOEuWL0bXQwAdZTv71JfuG_a41pvibLwNDFV804=[5] Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PubMed Central, NIH,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwPyIS5V_d-pcK4ZmBd7YCfLX892j3ha6TT4m8-dJVifJ2DorFKTmMDzxsz4poA-h0afgu9_2l7Xo1wGQq9PLk4IxumMG7bspVx9v3z67OaBqn1nTVsu5KpVK52Fogod80ZEK7ZlROqLAlSw==[4] Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency, Arabian Journal of Chemistry,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMcYghoaE89xW6Q-au3BgspoAlnwfjhEszDSJ1iRUZ7seRBCOZkliZ5K4GPN6H-gnrZwWsHjFYdc4hnGPPUcVQGJWJml66tEyX3gIDURUTpHX3QXeIVnnsx4pjWGrOhRZz051h1TZ4sd0titLzIF5SeHp9N1Mj2rwDWYEDXpI5C5PEPmcODGGZqH7bGIabNhJ5pLNGpFJXknVj_k5N_z1W3BUmtX1y_ObXW9NgjukMSwLOSFksDwCVqXpV8Cu_z3q7UYj-av8=[1] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI, MDPI,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx5xOVYuj40AGYLiQoeWkRyom9qAP6xiZJT40qpIsJWA7bS_uGy5ElqIBmkZ9GDwf_IeKW_Q6yZSEasoCYxpKs_pbgu2plI9D9FQZ5WxlFQVJHsLCTseA2ZIIVSfqBWt8=

Sources

Addressing steric hindrance in 2,5-dimethylpiperazine reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges posed by 2,5-dimethylpiperazine. The inherent steric hindrance of this valuable scaffold, particularly in its cis-isomeric form, can often lead to sluggish reactions, low yields, and complex product mixtures. This document provides in-depth, evidence-based troubleshooting strategies and foundational knowledge to overcome these obstacles.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the structure and reactivity of 2,5-dimethylpiperazine, providing the core knowledge needed to diagnose and solve common experimental issues.

Q1: What are the key structural features of 2,5-dimethylpiperazine and its isomers?

A: 2,5-Dimethylpiperazine is a heterocyclic amine with a six-membered piperazine ring substituted with two methyl groups. It exists as two distinct stereoisomers: cis-2,5-dimethylpiperazine and trans-2,5-dimethylpiperazine.[1] The piperazine ring typically adopts a stable chair conformation.

  • trans-Isomer: In the most stable chair conformation, the two methyl groups are on opposite sides of the ring, both occupying equatorial positions.[2] This arrangement minimizes steric strain, making the trans-isomer the thermodynamically more stable of the two.[3][4]

  • cis-Isomer: The methyl groups are on the same side of the ring. To accommodate this, the chair conformation forces one methyl group into an equatorial position and the other into a more sterically demanding axial position.

Q2: How does the stereochemistry of the isomers impact steric hindrance in reactions?

A: The orientation of the methyl groups directly influences the accessibility of the nitrogen atoms' lone pairs, which are the centers of nucleophilic attack in most reactions (e.g., N-alkylation, N-acylation).

  • In the trans -isomer, the equatorial methyl groups are positioned away from the nitrogen lone pairs, leaving the path for an incoming electrophile relatively unobstructed.

  • In the cis -isomer, the axial methyl group acts as a significant steric shield. It hovers over one face of the piperazine ring, sterically hindering the approach of reactants to the adjacent nitrogen atom. This makes reactions on the cis-isomer significantly more challenging than on the trans-isomer.

The following diagram illustrates the difference in electrophile accessibility.

G cluster_trans trans-2,5-Dimethylpiperazine (Less Hindrance) cluster_cis cis-2,5-Dimethylpiperazine (High Hindrance) trans_N Nitrogen (N-H) trans_Me_eq Equatorial Methyl Group electrophile_trans Electrophile (E+) electrophile_trans->trans_N Unhindered Attack Path cis_N Nitrogen (N-H) cis_Me_ax Axial Methyl Group cis_Me_ax->cis_N Steric Shielding electrophile_cis Electrophile (E+) electrophile_cis->cis_N Hindered Attack Path

Caption: Steric hindrance in cis vs. trans isomers.

Q3: Why is my N-alkylation or N-acylation reaction failing with 2,5-dimethylpiperazine?

A: Failure is often due to a combination of insufficient reactivity and steric hindrance. The secondary amines of 2,5-dimethylpiperazine are less nucleophilic than primary amines, and the methyl groups exacerbate this issue. For acylation reactions involving bulky carboxylic acids, specialized coupling agents or activation methods may be necessary to overcome the steric barrier.[5] For alkylations, the reactivity of the alkylating agent is critical. Bulky electrophiles will struggle to react, especially with the cis-isomer.[6]

Troubleshooting Guides for N-Alkylation Reactions

N-alkylation is a fundamental transformation that is frequently hampered by the structure of 2,5-dimethylpiperazine. This guide provides a systematic approach to troubleshooting common failures.

G Start Problem Identified: Low or No N-Alkylation Yield Cause1 Possible Cause: Insufficient Reactivity / High Steric Hindrance Start->Cause1 Cause2 Possible Cause: Reagent Inactivity (Salt Form) Start->Cause2 Cause3 Possible Cause: Poor Solubility Start->Cause3 Sol1 Solution: Increase Reaction Energy & Electrophilicity Cause1->Sol1 Sol2 Solution: Neutralize Piperazine Salt In Situ Cause2->Sol2 Sol3 Solution: Change to Polar Aprotic Solvent Cause3->Sol3 Action1a Increase Temperature (e.g., 60-100 °C) Sol1->Action1a Action1b Use More Reactive Electrophile (e.g., R-I or R-OTf instead of R-Br/R-Cl) Sol1->Action1b Action1c Use a Stronger, Non-Nucleophilic Base (e.g., NaH, KHMDS) Sol1->Action1c Action2 Add Sufficient Base to Free Amine (e.g., 2.5-3.0 eq. K2CO3 for dihydrochloride salt) Sol2->Action2 Action3 Switch to DMF, DMSO, or NMP Sol3->Action3

Sources

Optimizing temperature and pressure for piperazine derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Thermodynamic & Kinetic Control in Piperazine Derivative Synthesis

Executive Summary: The Thermodynamics of Selectivity

Welcome to the Piperazine Optimization Hub. As Senior Application Scientists, we often see researchers treat Temperature (


) and Pressure (

) as independent variables. In piperazine synthesis—whether cyclizing diethanolamine or N-alkylating the ring—

and

are coupled variables determining phase behavior and catalyst surface coverage .
  • Temperature is your kinetic throttle. It overcomes the high activation energy (

    
    ) required for the initial dehydrogenation steps on metal surfaces. However, excessive 
    
    
    
    promotes ring-opening and polymerization (oligomers).
  • Pressure is your chemical potential maintainer. According to Henry’s Law, high

    
     is strictly required to maintain sufficient concentration of volatile reactants (Ammonia, Hydrogen) in the liquid phase where the catalyst resides.
    
Module 1: Cyclization (Ring Formation)

Context: Synthesis of Piperazine from Diethanolamine (DEA) and Ammonia.[1]

Q1: I am seeing low conversion of DEA (<40%) despite running at 180°C. Should I increase the temperature?

Diagnosis: Likely a Phase Equilibrium Failure , not a kinetic failure. Technical Insight: At 180°C, ammonia (


) is supercritical (

). If your reactor pressure is insufficient, the density of

drops drastically, and it exists primarily in the headspace, not in the liquid phase with the DEA and catalyst. Corrective Action:
  • Do not increase T initially. Higher T will degrade DEA into heavy oligomers.

  • Increase Pressure: Maintain a minimum of 150–200 bar (15–20 MPa) . This forces

    
     into the liquid phase, increasing the local concentration at the catalyst surface [1].
    
  • Check Partial Pressure: Ensure hydrogen partial pressure (

    
    ) is maintained (approx. 10–30 bar). Hydrogen is required to keep the metal catalyst (Ni/Cu/Co) reduced and active, preventing "coking" of the surface [2].
    
Q2: My product is contaminated with heavy polyamines (N-(2-aminoethyl)piperazine). How do I shift selectivity?

Diagnosis: Competitive oligomerization due to "Hydrogen Starvation." Technical Insight: The mechanism involves dehydrogenation of the alcohol to an aldehyde/imine intermediate. If the cyclization is slow, the intermediate reacts with another DEA molecule (intermolecular) rather than itself (intramolecular). Corrective Action:

  • Increase

    
     Pressure:  Higher hydrogen pressure favors the desorption of the formed piperazine and prevents secondary reactions.
    
  • Dilution: Increasing the

    
    :DEA molar ratio (target >5:1 or even 10:1) statistically favors the attack of ammonia on the intermediate over the attack of bulky DEA [3].
    
Module 2: Derivatization (N-Alkylation)

Context: Mono-alkylation of Piperazine (e.g., N-Methylpiperazine).[2]

Q3: I am getting a 50:50 mix of Mono- and Bis-alkylated products. How do I stop at Mono-?

Diagnosis: Statistical kinetics governing


 (mono) vs 

(bis). For simple alkyl halides,

, making selectivity difficult. Technical Insight: The protonated piperazine (

) is much less nucleophilic. Protocol: The "Acid-Block" Strategy (Low Pressure) Instead of high-pressure reductive amination, use pH control.
  • Stoichiometry: Use Piperazine Dihydrochloride salt or add 1 eq. of HCl to free piperazine.

  • Mechanism: This statistically ensures one nitrogen is protonated (blocked) while the other remains free to react.

  • Conditions: Run at 20–40°C (Atmospheric Pressure).

  • Result: Yields of mono-alkylated product often exceed 90% because the mono-product immediately protonates, protecting it from further reaction [4].

Q4: When using alcohols for alkylation (Borrowing Hydrogen), the reaction stalls.

Diagnosis: Catalyst poisoning or insufficient temperature for dehydrogenation. Technical Insight: "Borrowing Hydrogen" requires the catalyst (Ru or Ir) to dehydrogenate the alcohol to an aldehyde first. This is endothermic. Corrective Action:

  • Temperature: Must be >140°C to drive the initial dehydrogenation.

  • Pressure: Unlike cyclization, do not over-pressurize with

    
     initially. High external 
    
    
    
    can inhibit the release of hydrogen from the alcohol. Allow the system to build autogenous pressure, or use a low initial
    
    
    blanket (5 bar) [5].
Module 3: Experimental Protocols
Table 1: Optimized Conditions for Key Piperazine Workflows
Reaction TypeTarget ProductCatalyst SystemTemp (

C)
Pressure (bar)Critical Parameter
Cyclization Piperazine (from DEA)Ni/Cu/Cr or Co-Raney200–220150–200 (

)
High

molar excess (>10:1)
Reductive Amination N-Alkyl PiperazinePd/C or Pt/C40–8030–50 (

)
Mass transfer of

(High stirring rate)
Nucleophilic Sub. N-Alkyl PiperazineNone (Base only)0–251 (Atm)Stoichiometry (Excess Pip or HCl block)
Borrowing Hydrogen N-Alkyl PiperazineRu-PNP / Ir-complex140–160AutogenousRemoval of water (if reversible)
Module 4: Visualization & Logic
Figure 1: Piperazine Synthesis Optimization Workflow

Caption: Iterative workflow for optimizing yield based on phase behavior and byproduct analysis.

PiperazineOptimization Start Start: DEA + NH3 Cyclization CheckYield Analyze Yield & Composition Start->CheckYield LowConv Issue: Low Conversion (<50%) CheckYield->LowConv Slow Kinetics HighImp Issue: High Oligomers/Polymers CheckYield->HighImp Bad Selectivity Sol_Pressure Action: Increase Pressure (Target 150-200 bar) Reason: Keep NH3 liquid LowConv->Sol_Pressure If T > 180°C Sol_Temp Action: Increase Temp (Target 200-220°C) Reason: E_a barrier LowConv->Sol_Temp If T < 180°C Sol_Ratio Action: Increase NH3:DEA Ratio (Target >10:1) Reason: Dilution Effect HighImp->Sol_Ratio Primary Fix Sol_H2 Action: Increase H2 Partial Pressure Reason: Prevent Catalyst Coking HighImp->Sol_H2 Secondary Fix Sol_Pressure->CheckYield Sol_Temp->CheckYield Sol_Ratio->CheckYield Sol_H2->CheckYield

Figure 2: Selectivity Decision Tree for N-Alkylation

Caption: Logic gate for selecting the correct alkylation strategy to avoid bis-alkylation.

AlkylationLogic Input Input: Piperazine + Alkyl Group ReagentType Reagent Type? Input->ReagentType AlkylHalide Alkyl Halide (R-X) ReagentType->AlkylHalide Carbonyl Carbonyl (Aldehyde/Ketone) ReagentType->Carbonyl Alcohol Alcohol (R-OH) ReagentType->Alcohol Strategy1 Strategy: Acid Block Use Pip-HCl salt T: 25°C, P: Atm AlkylHalide->Strategy1 High Selectivity Needed Strategy2 Strategy: Reductive Amination Cat: Pd/C T: 60°C, P: 40 bar H2 Carbonyl->Strategy2 Standard Route Strategy3 Strategy: Borrowing Hydrogen Cat: Ru/Ir T: 150°C, P: Autogenous Alcohol->Strategy3 Green Chemistry

References
  • Fischer, A., et al. (2013). "Piperazine preparation method." Google Patents / BASF SE. Patent WO2013182468A1.

    • Establishes the industrial baseline of 160-220 bar pressure for liquid phase maintenance.
  • ChemicalBook. (2014). "Piperazine synthesis reaction conditions and catalyst data."

    • Provides specific data on H2 partial pressure preventing catalyst degrad
  • Barnes, C. M., & Rase, H. F. (1981). "Selectivity in the amination of ethanolamine." Industrial & Engineering Chemistry Product Research and Development, 20(2), 399-404.

    • Foundational text on the kinetics of DEA cyclization and the NH3:DEA r
  • Plé, N., et al. (2020).[3] "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules, 25(9), 2212.

    • Validates the "Acid-Block" / Hydrochloride salt strategy for mono-alkyl
  • Beller, M., et al. (2017). "New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination." ResearchGate / Catalysis Science.

    • Details the "Borrowing Hydrogen" mechanism and temper

Sources

Technical Support Center: Troubleshooting & FAQs for the Removal of Unreacted 4-Fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Post-reaction purification and scavenging of 1-fluoro-4-nitrobenzene (p-FNB)

Diagnostic Overview

4-Fluoronitrobenzene (p-FNB) is a highly versatile electrophile widely used in Nucleophilic Aromatic Substitution (SNAr) reactions to synthesize functionalized anilines, diaryl ethers, and complex drug intermediates. However, its physical properties make the removal of unreacted trace amounts notoriously difficult. Because it is strictly lipophilic and lacks hydrogen-bond donating groups, standard aqueous workups often fail, causing the unreacted p-FNB to partition directly into the organic phase alongside the target product[1].

FAQ: Understanding the Contaminant

Q: Why can't I just wash away unreacted 4-fluoronitrobenzene with water or brine? A: p-FNB is highly lipophilic and insoluble in water[1]. During liquid-liquid extraction, it will exclusively partition into your organic solvent (e.g., ethyl acetate, dichloromethane) rather than the aqueous layer.

Q: Can I use rotary evaporation to remove it? A: Generally, no. While it is a liquid or low-melting solid at room temperature (Melting Point: 21 °C), its boiling point is quite high (205 °C)[1]. Standard rotary evaporation (even under high vacuum at 40–50 °C) is insufficient to drive off p-FNB completely without risking the thermal degradation of sensitive target molecules.

Q: What is the most reliable method for scale-up? A: Chemical scavenging. By introducing a highly nucleophilic, water-soluble amine (like ethanolamine) or a polymer-supported amine[2], you can convert the unreacted p-FNB into a highly polar or solid-supported adduct that is easily removed via filtration or an acidic aqueous wash.

Troubleshooting Guide: Methodologies for Removal

Method A: Chemical Scavenging (Recommended for Scale-Up)

Causality & Mechanism: The nitro group strongly activates the para-fluorine towards SNAr. By adding a large excess of a cheap, highly polar primary amine (e.g., ethanolamine), the unreacted p-FNB is rapidly converted into N-(2-hydroxyethyl)-4-nitroaniline. This new adduct possesses both a secondary amine and a hydroxyl group, drastically lowering its Rf value and making it highly soluble in acidic aqueous solutions. Alternatively, polymer-supported amines can be utilized to covalently bind the unreacted electrophile, allowing it to be simply filtered out of the reaction mixture[2]. Self-Validating Step: The organic layer will shift from a deep yellow (characteristic of p-FNB and its adducts) to clear (or the color of your product) after the acidic wash, visually validating the removal.

Method B: Kugelrohr / Vacuum Distillation (For Thermally Stable Products)

Causality & Mechanism: This method exploits the differential vapor pressure between the volatile p-FNB (BP 205 °C at atmospheric pressure)[1] and high-molecular-weight drug intermediates. By applying a high vacuum (<1 mbar) and moderate heat (80–100 °C), p-FNB can be selectively distilled away. Self-Validating Step: The collection bulb will accumulate a pale yellow liquid/crystalline solid[1], confirming successful mass transfer.

Method C: Silica Gel Chromatography (For Discovery Scale)

Causality & Mechanism: p-FNB is highly non-polar. In a standard hexane/ethyl acetate solvent system, it elutes near the solvent front. If your synthesized product is sufficiently polar, a simple silica plug or flash chromatography will easily separate the two[3]. Self-Validating Step: TLC monitoring under UV (254 nm) will show a high-Rf spot (p-FNB) completely resolved from the baseline/lower-Rf product spot.

Data Presentation: Comparison of Removal Methods

MethodScalabilityTime RequiredYield ImpactBest Used For
Chemical Scavenging (Liquid) High (Kg scale)1–2 HoursMinimal (<2% loss)Late-stage drug intermediates, scale-up
Polymer-Supported Scavenging Medium (g scale)4–12 HoursNone (0% loss)Parallel synthesis, automated workflows
Vacuum Distillation Medium (g to Kg)2–4 HoursModerate (Thermal risk)Highly thermally stable, non-volatile products
Column Chromatography Low (mg to g)2–6 HoursHigh (Silica retention)Discovery chemistry, early R&D

Experimental Protocols

Protocol 1: Liquid-Phase Chemical Scavenging (Ethanolamine)

This protocol is a self-validating system; the disappearance of the yellow color in the organic phase confirms the removal of the p-FNB adduct.

  • Quench: Upon completion of the primary SNAr reaction, cool the reaction mixture to room temperature.

  • Scavenger Addition: Add 5.0 equivalents (relative to the estimated unreacted p-FNB) of ethanolamine directly to the reaction mixture.

  • Incubation: Stir the mixture vigorously at 50 °C for 1 hour to ensure complete conversion of the unreacted p-FNB to N-(2-hydroxyethyl)-4-nitroaniline.

  • Dilution: Cool to room temperature and dilute the mixture with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidic Wash: Transfer to a separatory funnel and wash the organic layer with 1M aqueous HCl (3 × 50 mL). The acidic aqueous phase will protonate the ethanolamine adduct, pulling it entirely into the aqueous layer.

  • Final Wash & Dry: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure product.

Protocol 2: Solid-Phase Chemical Scavenging (Polymer-Supported Amine)
  • Preparation: Dilute the completed reaction mixture with a suitable swelling solvent (e.g., THF or Dichloromethane).

  • Resin Addition: Add 3.0 to 5.0 equivalents of a polymer-supported amine (e.g., aminomethyl polystyrene resin)[2].

  • Agitation: Gently agitate (do not use a magnetic stir bar to avoid crushing the resin) the suspension at room temperature for 4 to 12 hours.

  • Filtration: Filter the mixture through a sintered glass funnel. The unreacted p-FNB is now covalently bound to the resin.

  • Rinse & Concentrate: Rinse the resin cake with excess solvent (e.g., THF) and concentrate the combined filtrates to obtain the pure product.

Mandatory Visualization

Workflow N1 Reaction Mixture (Product + p-FNB) N2 Add Scavenger (Ethanolamine) N1->N2 Quench N3 SNAr Conversion (Forms Polar Adduct) N2->N3 Stir 1h, 50°C N4 Aqueous Acid Wash (1M HCl) N3->N4 Extraction N5 Pure Organic Phase (Target Product) N4->N5 Phase Separation

Workflow diagram illustrating the chemical scavenging of unreacted 4-fluoronitrobenzene.

References

  • 4-Fluoronitrobenzene CAS 350-46-9 - Home Sunshine Pharma . hsppharma.com. 1

  • A-aryl quaternary centres via asymmetric Vicarious Nucleophilic Substitution Christopher Alan Davies - ORCA - Cardiff University . cardiff.ac.uk.2

  • Synthesis of 2H-Indazoles by the[3 + 2] Dipolar Cycloaddition of Sydnones with Arynes . nih.gov. 3

Sources

Technical Support Center: Troubleshooting 2,5-Dimethyl-1-(4-nitrophenyl)piperazine Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with 2,5-Dimethyl-1-(4-nitrophenyl)piperazine , a sterically hindered, electron-deficient arylpiperazine derivative frequently utilized as a linker or scaffold in medicinal chemistry[1].

Because piperazine is a weak base, the stability and solubility of its derivatives are highly dependent on the pH of the surrounding media[2]. This guide synthesizes mechanistic theory with field-proven troubleshooting to help you optimize formulations, prevent unexpected degradation, and ensure reproducible assay results.

Mechanistic Deep Dive: Acidic vs. Basic Environments

To troubleshoot effectively, one must understand the causality behind the molecule's behavior. The piperazine ring features two nitrogen atoms with distinct electronic environments:

  • N4 (Secondary Amine): This nitrogen acts as a typical basic center. While unsubstituted piperazine has a pKa of 9.73[3], the electron-withdrawing nature of the distal nitrophenyl group slightly lowers this. In acidic media (pH < 5) , N4 becomes protonated, forming a highly soluble and chemically stable salt.

  • N1 (Aniline-type Amine): Conjugated directly to the 4-nitrophenyl group, this nitrogen is non-basic. The nitro group exerts strong electron-withdrawing mesomeric (-M) and inductive (-I) effects, pulling electron density away from the aromatic ring.

  • Steric Influence: The 2,5-dimethyl substitutions introduce significant steric bulk. This restricts conformational flexibility and partially shields the N1-aryl bond, slightly retarding degradation rates compared to unhindered analogs[4].

The Basic Media Challenge: Aqueous formulations present severe stability challenges for piperazine-containing drugs, primarily driven by pH-related degradation and hydrolysis[2]. In basic media (pH > 9) , the compound reverts to its free base form, drastically reducing aqueous solubility. Furthermore, the electron-deficient ipso-carbon on the aromatic ring becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Hydroxide ions (OH⁻) can attack this carbon at elevated temperatures, cleaving the C-N bond to yield 4-nitrophenol and 2,5-dimethylpiperazine[5].

Stability A 2,5-Dimethyl-1- (4-nitrophenyl)piperazine B Acidic Media (pH < 5) A->B + H+ C Basic Media (pH > 9) A->C + OH- D Protonated Salt High Solubility B->D Stable E Free Base Precipitation Risk C->E RT F SNAr Hydrolysis (C-N Cleavage) C->F Heat + Strong Base

Fig 1: pH-dependent structural states and degradation pathways of the arylpiperazine.

Quantitative Stability Profile

Summarizing the physicochemical behavior across different pH environments allows for rapid experimental planning.

ParameterAcidic Media (pH 2.0 - 5.0)Physiological Media (pH 7.4)Basic Media (pH 9.0 - 12.0)
Dominant Species Protonated (N4-H⁺)Equilibrium (Mixed state)Free Base (Neutral)
Aqueous Solubility High (>10 mg/mL as HCl salt)Moderate (~1-2 mg/mL)Low (<0.1 mg/mL)
Chemical Stability Excellent (Stable salt form)Moderate to HighLow (Risk of SNAr/Hydrolysis)
Primary Risk None at room temperaturePrecipitation over extended timeBase-catalyzed C-N cleavage
Storage Rec. 4°C, protected from lightPrepare fresh dailyAvoid prolonged exposure

Frequently Asked Questions (FAQs)

Q1: My stock solution turns cloudy when I dilute it into my pH 8.5 assay buffer. Is the compound degrading? A1: No, it is likely precipitating. You are observing a phase change, not chemical degradation. At pH 8.5, the secondary amine is deprotonated, converting the highly soluble salt into the poorly soluble free base. Troubleshooting: Pre-dilute your stock in a co-solvent (e.g., 5-10% DMSO) before introducing it to the basic buffer, or lower the assay pH if your biological target permits.

Q2: I detect a new peak in my HPLC chromatogram after storing the compound in 0.1 M NaOH at 40°C. What is the mechanism? A2: You are observing base-catalyzed hydrolysis via Nucleophilic Aromatic Substitution (SNAr). The 4-nitro group strongly activates the aromatic ring. Hydroxide ions act as nucleophiles, attacking the ipso-carbon and displacing the 2,5-dimethylpiperazine leaving group. Hydrolysis is one of the most common destructive processes for these chemical structures under basic conditions[5].

Q3: How do the 2,5-dimethyl groups affect stability compared to standard 1-(4-nitrophenyl)piperazine? A3: The methyl groups at the 2 and 5 positions introduce steric hindrance. This bulk physically restricts the approach of nucleophiles (like OH⁻) to the N1-aryl bond, slightly slowing the kinetics of SNAr degradation compared to the unhindered molecule. However, it does not render the molecule immune to basic hydrolysis.

Self-Validating Experimental Protocol: pH Stability Profiling

To accurately determine the degradation kinetics of this compound without introducing analytical artifacts, utilize this self-validating forced degradation workflow.

Principles of Validation in this Protocol:

  • Thermal Controls: 4°C control vials are run in parallel to prove that degradation is thermally accelerated and not an artifact of buffer incompatibility.

  • Analytical Quenching: Samples are neutralized prior to HPLC injection to ensure degradation does not continue inside the autosampler queue.

  • Mass Balance Check: Total peak area (Parent + Degradants) must equal ~100% of the t=0 parent area. A drop >5% indicates precipitation or volatile degradants.

Step-by-Step Methodology
  • Stock Preparation: Dissolve the API in 10% Acetonitrile/Water (or 0.1 M HCl) to a concentration of 1.0 mg/mL. Causality: Ensures complete dissolution before introducing pH stress.

  • Buffer Allocation: Dilute the stock 1:10 (final concentration 0.1 mg/mL) into three separate media:

    • Acidic: 0.1 M HCl (pH ~1)

    • Neutral: 50 mM Phosphate Buffer (pH 7.4)

    • Basic: 0.1 M NaOH (pH ~13)

  • Incubation: Split each condition into two vials. Incubate one set at 60°C (Stress) and the other at 4°C (Control).

  • Sampling & Quenching: At t=0, 24h, and 48h, extract 100 µL from each vial.

    • Crucial Step: Immediately quench the Basic sample with 100 µL of 0.1 M HCl to neutralize the pH. Quench the Acidic sample with 100 µL of 0.1 M NaOH.

  • HPLC Analysis: Inject 10 µL onto a C18 Reversed-Phase column. Use a gradient of Water/Acetonitrile (both containing 0.1% TFA to ensure sharp peak shapes for basic amines). Monitor at 254 nm.

Protocol S1 Step 1: Dissolve API in 0.1 M HCl or organic co-solvent S2 Step 2: Aliquot into pH 1, 7.4, and 13 buffer systems S1->S2 S3 Step 3: Incubate at 60°C (Stress) and 4°C (Control) S2->S3 S4 Step 4: Quench basic/acidic samples to neutral pH before HPLC S3->S4 S5 Step 5: Analyze via RP-HPLC Validate via Mass Balance S4->S5

Fig 2: Standardized, self-validating forced degradation workflow for pH stability profiling.

References

  • Isaac Scientific Publishing. "The Stability Study of a Novel Phenylpiperazine Derivative". Modern Organic Chemistry Research. Available at:[Link]

  • National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry". PubMed Central. Available at: [Link]

  • Wikipedia. "Piperazine". Wikimedia Foundation. Available at:[Link]

Sources

Reducing hygroscopic nature of piperazine salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Piperazine Salt Engineering & Stability

Ticket ID: #PIP-HYGRO-OPT Subject: Reducing Hygroscopicity in Piperazine Salts Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Executive Summary: The Moisture Challenge

Welcome to the technical support center. You are likely facing issues where your piperazine salts are deliquescing (turning into liquid), caking during flow, or showing chemical instability due to hydrolysis.

The Root Cause: Piperazine (


) is a small, rigid diamine with high hydrogen-bonding potential. Its "native" form, Piperazine Hexahydrate , melts at roughly 44°C and is notoriously deliquescent. If you are working with the hexahydrate or a salt with a "loose" crystal lattice (like the citrate, which often exists as a hydrate), atmospheric moisture will disrupt the lattice, leading to phase transformations.

The Solution: We must move from mitigation (desiccants) to engineering (crystal lattice modification). This guide provides the protocols to switch counter-ions, engineer co-crystals, and validate stability.

Part 1: Salt Selection & Engineering (The "Root Cause" Fix)

The most effective way to reduce hygroscopicity is to replace the counter-ion with one that creates a denser, more hydrophobic crystal packing network.

Decision Matrix: Counter-Ion Selection
Salt FormHygroscopicity ProfileMelting PointApplication Notes
Piperazine Hexahydrate Critical (Deliquescent)~44°CAvoid for solid dosage forms. Primary industrial intermediate.
Piperazine Citrate High (Variable Hydrates)DecomposesCommon anthelmintic, but prone to hydrate shifting (variable water content).
Piperazine Adipate Low (Stable)~250°CRecommended. Forms strong H-bond chains (infinite networks) that lock the lattice.
Piperazine Tartrate Very Low HighGold Standard for moisture resistance.
Piperazine Phosphate Moderate/Low HighGood stability, often used when organic anions are unsuitable.

Technical Insight: The stability of Piperazine Adipate arises from the matching symmetry between the piperazine (centrosymmetric) and adipic acid (centrosymmetric). This allows for a highly ordered "staircase" hydrogen-bonding network that excludes water molecules [1].

Part 2: Visualizing the Engineering Workflow

Use the following decision tree to determine the correct pathway for your specific API/salt challenge.

PiperazineOptimization Start Start: Hygroscopic Issue Detected CheckForm Identify Current Form (XRD/DSC) Start->CheckForm IsHexahydrate Is it Hexahydrate? CheckForm->IsHexahydrate Melting Pt ~44°C IsSalt Is it a Salt (e.g., Citrate)? CheckForm->IsSalt High Melting Pt SwitchSalt Switch to Adipate or Tartrate IsHexahydrate->SwitchSalt Action Required PolyScreen Polymorph Screening (Solvent Evaporation) IsSalt->PolyScreen Step 1: Optimize Crystal CoCrystal Screen for Co-Crystals (Resveratrol, Isosorbide) PolyScreen->CoCrystal If Salt Unstable Formulation Formulation Mitigation (PVP K30 / Coating) PolyScreen->Formulation If Crystal Stable but Hygroscopic

Figure 1: Strategic decision tree for remediating hygroscopicity in piperazine-based compounds.

Part 3: Experimental Protocols

Protocol A: Synthesis of Non-Hygroscopic Piperazine Adipate

Target: Replacing unstable hexahydrate with stable adipate.

Reagents:

  • Piperazine Hexahydrate (1.0 eq)

  • Adipic Acid (1.0 eq)

  • Ethanol/Water (95:5 v/v)

Step-by-Step:

  • Dissolution: Dissolve 0.1 mol of adipic acid in boiling ethanol (approx. 100 mL).

  • Addition: Separately dissolve 0.1 mol of piperazine hexahydrate in a minimum volume of warm water/ethanol. Add this dropwise to the boiling adipic acid solution.

  • Reflux: Reflux the mixture for 30 minutes to ensure complete proton transfer.

  • Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 4 hours. Rapid cooling may trap solvent/moisture.

  • Filtration: Filter the white crystalline precipitate.

  • Drying: Dry at 60°C under vacuum for 12 hours.

  • Validation: Perform DSC. A sharp endotherm near 250°C confirms the adipate salt [2].

Protocol B: Co-Crystal Screening (Advanced)

Target: When salt formation is not viable or insufficient.[1]

Concept: If the ionic salt is still hygroscopic, form a Co-Crystal . Piperazine can act as a co-former.[2][3][4] For example, co-crystallizing with Isosorbide or Resveratrol has been proven to reduce hygroscopicity significantly [3].

Workflow:

  • Slurry Method: Mix Piperazine and the target API (e.g., Resveratrol) in a 1:1 molar ratio.[5]

  • Solvent: Add a small amount of THF or Ethanol (just enough to wet the powder, not dissolve it completely).

  • Agitation: Shake/stir at room temperature for 48 hours.

  • Analysis: Analyze the solid phase by PXRD. New peaks (distinct from individual components) indicate a co-crystal.

Part 4: Validation & Troubleshooting (FAQs)

Q: How do I definitively prove my new salt is less hygroscopic?

A: You must use Dynamic Vapor Sorption (DVS) .

  • Protocol: Cycle the sample from 0% to 90% Relative Humidity (RH) and back to 0% at 25°C.

  • Pass Criteria:

    • Mass change < 0.2% w/w at 80% RH (Non-hygroscopic).

    • No hysteresis loop (indicates no hydrate formation/irreversible absorption).

    • Reference: Piperazine adipate typically shows <0.5% gain, whereas citrate may show >10% due to hydrate formation.

Q: My piperazine salt is "caking" in the hopper, but DVS says it's stable. Why?

A: This is likely Surface Hygroscopicity vs. Bulk Hygroscopicity.

  • Diagnosis: The bulk crystal is stable, but amorphous regions on the particle surface (caused by milling/grinding) are absorbing water.

  • Fix: "Heal" the crystal surface by exposing the powder to solvent vapor (ethanol vapor) for 2-4 hours, or anneal at a temperature 20°C below the melting point. This recrystallizes the amorphous surface.

Q: Can I just coat the particles?

A: Yes, but it is a "band-aid."

  • Recommendation: If you cannot change the salt, use PVP K30 (Polyvinylpyrrolidone) as a crystallization inhibitor or coating agent. It has been shown to stabilize sulfadiazine-piperazine salts against moisture-induced phase changes [4].

Part 5: Polymorph Screening Workflow

Different polymorphs of the same salt can have vastly different moisture profiles. Use this workflow to find the most stable form.

PolymorphScreen Input Crude Piperazine Salt Method1 Slow Evaporation (Low Supersaturation) Input->Method1 Method2 Cooling Crystallization (High Supersaturation) Input->Method2 Method3 Slurry Conversion (Thermodynamic Control) Input->Method3 Analysis Analyze (XRD + DVS) Method1->Analysis Method2->Analysis Method3->Analysis Selection Select Lowest Hygroscopicity Form Analysis->Selection

Figure 2: Polymorph screening workflow to isolate the thermodynamically stable, least hygroscopic crystal form.

References

  • Vetlexicon. (2025). Piperazine: Physical Properties and Salt Forms. Retrieved from [Link]

  • American Chemical Society (ACS). (2025). Structural Insights into the Resveratrol-Piperazine Cocrystal Forms. Crystal Growth & Design. Retrieved from [Link]

  • PubMed. (2023).[6] Polymorphs of a 1:1 salt of sulfadiazine and piperazine–relative stability. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Interpretation Guide: 2,5-Dimethyl-1-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR interpretation of 2,5-Dimethyl-1-(4-nitrophenyl)piperazine . It is designed for researchers requiring rigorous structural verification of this pharmacophore, which serves as a critical scaffold in antifungal (e.g., posaconazole intermediates) and antipsychotic drug discovery.

Executive Summary & Structural Context

The analysis of This compound presents a unique stereochemical challenge compared to the unsubstituted analog, 1-(4-nitrophenyl)piperazine. The introduction of methyl groups at the C2 and C5 positions creates two chiral centers, resulting in cis/trans isomerism .

  • Trans-isomer (Thermodynamically favored): Methyl groups typically adopt a pseudo-diequatorial orientation in the chair conformation.

  • Cis-isomer: One methyl is axial, the other equatorial, leading to distinct coupling constants and chemical shifts.

This guide focuses on the Trans isomer (the common synthetic target) while providing comparative metrics to detect Cis impurities and regioisomers.

Experimental Protocol

To ensure high-resolution data suitable for publication or patent filing, follow this standardized protocol.

Solvent Selection:

  • Primary Choice: CDCl₃ (Chloroform-d)

    • Why: Provides optimal resolution for the aliphatic region (2.0–4.0 ppm) where methyl and ring protons overlap.

    • Ref: 7.26 ppm (residual CHCl₃).

  • Alternative: DMSO-d₆

    • Why: Use only if the secondary amine (NH) proton signal is critical for assignment or if the HCl salt form is being analyzed.

    • Ref: 2.50 ppm (residual DMSO).

Sample Preparation:

  • Mass: Dissolve 5–10 mg of the free base in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (common in nucleophilic aromatic substitution workups).

  • Acquisition: Minimum 64 scans with a relaxation delay (d1) of ≥2.0 seconds to ensure accurate integration of the aromatic protons.

Spectral Assignment (Trans-Isomer)

The spectrum is divided into three distinct zones: the Aromatic Region (confirmation of the N-aryl bond), the Heterocyclic Ring (stereochemistry), and the Methyl Substituents .

Zone A: Aromatic Region (6.5 – 8.5 ppm)

The 4-nitrophenyl group exhibits a classic AA'BB' (or pseudo-doublet) pattern, strongly deshielded by the nitro group.

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
Ar-H (ortho to NO₂) 8.10 – 8.15 Doublet (J ≈ 9.0 Hz)2HStrong electron-withdrawing effect of -NO₂ deshields these protons significantly.
Ar-H (ortho to N) 6.80 – 6.90 Doublet (J ≈ 9.0 Hz)2HShielded by the electron-donating resonance of the piperazine nitrogen.

Diagnostic Check: If the doublet at 6.8 ppm shifts upfield to <6.5 ppm, the amine may not be arylated (check for free p-nitroaniline impurity).

Zone B: Aliphatic Piperazine Ring (2.5 – 4.0 ppm)

This region confirms the 2,5-substitution pattern . Unlike unsubstituted piperazines (which show two simple triplets), this molecule shows complex multiplets due to the chiral centers.

PositionShift (δ, ppm)MultiplicityAssignment Logic
H-2 (Methine) 3.80 – 4.10 Multiplet (dq)Alpha to N-Aryl: Most deshielded aliphatic proton due to the aniline nitrogen.
H-5 (Methine) 2.90 – 3.10 Multiplet (dq)Alpha to NH: Shielded relative to H-2.
H-3, H-6 (CH₂) 2.60 – 3.40 Complex overlapping multipletsDiastereotopic protons. H-3a/b and H-6a/b split due to the adjacent chiral centers.
NH (Amine) 1.5 – 2.0 Broad SingletVariable. Often invisible in CDCl₃ if wet; sharp at ~2.0 ppm in dry samples.
Zone C: Methyl Groups (1.0 – 1.3 ppm)

The presence of two distinct doublets confirms the asymmetry of the molecule (N-Aryl vs. NH ends).

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
C2-CH₃ 1.15 – 1.25 Doublet (J ≈ 6.5 Hz)3HProximity to the N-Aryl group causes a slight downfield shift.
C5-CH₃ 1.05 – 1.15 Doublet (J ≈ 6.5 Hz)3HProximity to the secondary amine (NH).
Comparative Performance Analysis

This section objectively compares the NMR profile of the product against its most common "alternatives": the starting material (Precursor) and the stereoisomer (Impurity).

Table 1: Diagnostic Signal Comparison
FeatureProduct: 1-(4-nitrophenyl)-2,5-dimethyl Alternative A: 2,5-Dimethylpiperazine (Precursor) Alternative B: Cis-Isomer (Impurity)
Aromatic Signals Present (AA'BB') Absent Present
Methyl Shift (Δδ) Distinct pair (Δ ≈ 0.1 ppm) Equivalent (Single doublet) or very closeDistinct pair, often shifted upfield
H-2/H-5 Coupling Large (J ≈ 10-12 Hz) Large (Trans)Small (J ≈ 3-5 Hz)
Symmetry Asymmetric (N-Ar vs NH)C2 Symmetric (if Trans)Asymmetric
Performance Insight: Stereochemical Discrimination

The performance of NMR in validating this synthesis relies on the Vicinal Coupling Constant (³J) of the methine protons (H-2 and H-5).

  • Trans-Isomer: H-2 and H-5 are axial. Axial-Axial coupling with the adjacent methylene protons results in a large coupling constant (10–12 Hz ) visible in the multiplets.

  • Cis-Isomer: One methyl is axial, forcing the ring into a conformation where H-2 or H-5 is equatorial. This results in smaller Axial-Equatorial couplings (3–5 Hz ).

Structural Elucidation Workflow (Graphviz)

The following diagram outlines the logical decision tree for verifying the product structure using the data above.

NMR_Workflow Start Crude Product NMR Spectrum Aromatic Check 6.5 - 8.5 ppm (Aromatic Region) Start->Aromatic AA_BB AA'BB' Pattern Present? (2 Doublets, J=9Hz) Aromatic->AA_BB Methyls Check 1.0 - 1.3 ppm (Methyl Region) AA_BB->Methyls Yes Fail_SM Starting Material: 2,5-Dimethylpiperazine AA_BB->Fail_SM No (Empty) Methyl_Count Two Distinct Doublets? Methyls->Methyl_Count Coupling Analyze Methine (H-2/H-5) Coupling Constants Methyl_Count->Coupling Yes Fail_Regio Regioisomer: Check 2,6-dimethyl or 3,5-dimethyl Methyl_Count->Fail_Regio No (Singlets/Triplets) Success CONFIRMED: Trans-1-(4-nitrophenyl)- 2,5-dimethylpiperazine Coupling->Success Large J (10-12 Hz) Fail_Cis Isomer Impurity: Cis-Isomer Detected Coupling->Fail_Cis Small J (3-5 Hz)

Figure 1: Decision tree for the structural verification of this compound via 1H NMR.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7816, 2,5-Dimethylpiperazine. Retrieved from [Link]

  • Wodtke, R., et al. (2018).[1] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Retrieved from [Link]

  • Molinspiration. (2025). 1-(4-Nitrophenyl)piperazine NMR Data. Spectrabase.[2] Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of 2,5-Dimethyl-1-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Unveiling the Structural Fingerprint: A Comparative Guide to Mass Spectrometry Fragmentation of 2,5-Dimethyl-1-(4-nitrophenyl)piperazine

Arylpiperazines represent a privileged scaffold in modern drug discovery, frequently appearing in neuroactive agents, PROTAC linkers, and occasionally as designer drug analogs. Among these, This compound presents a unique analytical challenge. The interplay between the electron-withdrawing nitroaromatic system and the sterically hindered, basic dimethylpiperazine ring creates a complex fragmentation landscape.

As an application scientist, I approach the structural elucidation of this compound not as a routine assay, but as a mechanistic puzzle. This guide objectively compares the two premier analytical platforms for this task—Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)—providing the causal logic behind their fragmentation pathways and self-validating experimental protocols.

Mechanistic Fragmentation Pathways: The Causality of Ion Cleavage

To accurately identify this compound, one must understand why the molecule breaks apart the way it does under different ionization energies.

ESI-MS/MS (Positive Ion Mode): The Even-Electron Pathway Under soft ionization (ESI+), the molecule readily accepts a proton at its most basic site—the secondary amine (N4) of the piperazine ring—yielding a highly stable precursor ion


 at m/z 236.14. Upon Collision-Induced Dissociation (CID), fragmentation is strictly governed by charge-directed mechanisms 1:
  • N-Aryl Bond Cleavage: The bond connecting the piperazine nitrogen to the nitrophenyl ring is highly polarized by the para-nitro group. Cleavage yields the 4-nitrophenyl cation (m/z 122.02) or, via charge retention on the basic amine, the 2,5-dimethylpiperazine cation (m/z 115.12).

  • Cross-Ring Cleavage: A retro-Diels-Alder-like fragmentation of the piperazine ring occurs. Directed by the 2,5-dimethyl substitution, the ring expels a

    
     neutral fragment (57 Da), resulting in a diagnostic product ion at m/z 179.08.
    
  • Nitro Group Neutral Loss: To maintain an even-electron state, the nitroaromatic system frequently expels

    
     (-47 Da), generating an m/z 189.14 ion. Under higher collision energies, the radical loss of 
    
    
    
    (-46 Da, m/z 190.14) is also observed, a hallmark of nitro-containing pharmacophores 2.

EI-MS (70 eV): The Radical-Driven Pathway Hard ionization strips an electron to generate a radical cation (


 at m/z 235). The excess internal energy drives rapid 

-cleavage adjacent to the nitrogen atoms. The methyl groups at C2 and C5 heavily direct this fragmentation, favoring the loss of methyl radicals (-15 Da) and subsequent ring opening, which differs fundamentally from the even-electron pathways seen in ESI 3.

Fragmentation M Precursor Ion [M+H]+ m/z 236.14 C12H18N3O2+ F1 Nitro Loss Fragment m/z 189.14 C12H17N2+ M->F1 -HNO2 (47 Da) F2 4-Nitrophenyl Cation m/z 122.02 C6H4NO2+ M->F2 N-Aryl Cleavage F3 Cross-Ring Cleavage m/z 179.08 C9H11N2O2+ M->F3 -C3H7N (57 Da) F4 Dimethylpiperazine Ion m/z 115.12 C6H15N2+ M->F4 Charge Retention on Amine

ESI-MS/MS fragmentation pathways of this compound.

Comparative Performance: Platform Selection

When selecting a platform for the analysis of this compound, researchers must weigh the need for exact mass accuracy against the availability of standardized spectral libraries.

Analytical FeatureLC-ESI-QTOF-MS (High-Resolution)GC-EI-MS (Nominal Mass)
Ionization Dynamics Soft (ESI+)

Yields intact

Hard (EI)

Yields

and extensive fragmentation
Mass Accuracy High (< 2 ppm), exact elemental compositionNominal mass (unit resolution)
Primary Cleavage N-Aryl bond, Retro-Diels-Alder (cross-ring)

-cleavage, methyl radical loss
Sample Suitability Excellent for polar/labile compoundsRequires volatility; thermal degradation possible
Library Matching Relies on custom MS/MS databasesStandardized NIST/Wiley EI libraries
Limit of Detection Low pg/mL range (Highly sensitive)High pg/mL to ng/mL range

Expert Insight: For novel designer drugs or metabolic profiling, LC-ESI-QTOF-MS is vastly superior. The exact mass capabilities allow you to distinguish between isobaric fragments (e.g., distinguishing the loss of


 from the loss of 

, which share a nominal mass of 46 Da but differ in exact mass).

Self-Validating Experimental Methodologies

A robust protocol must be a self-validating system. The following methodologies incorporate internal quality controls to ensure absolute trustworthiness of the structural data.

Protocol A: LC-ESI-QTOF-MS Structural Elucidation

Rationale: We utilize a C18 column with 0.1% formic acid. The piperazine ring contains a highly basic secondary amine (


). Formic acid ensures complete protonation of this amine in solution, preventing secondary interactions with free silanol groups on the stationary phase (which causes peak tailing) and pre-forming the 

ion to maximize ESI+ sensitivity.
  • Sample Preparation: Extract the analyte using Solid Phase Extraction (SPE) with a mixed-mode cation exchange (MCX) cartridge to selectively isolate basic piperazines. Reconstitute in 90:10 Water:Acetonitrile.

  • System Suitability Test (SST): Inject a blank matrix followed by a stable-isotope-labeled internal standard (SIL-IS, e.g., Piperazine-

    
    ). Validation Checkpoint: The blank must show S/N < 3. The SIL-IS mass accuracy must be < 2 ppm. If it drifts, recalibrate the TOF flight tube.
    
  • Chromatography: Inject 2

    
    L onto a sub-2 
    
    
    
    m C18 UHPLC column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes at 0.4 mL/min.
  • MS/MS Acquisition: Operate the QTOF in positive ESI mode. Set the precursor isolation window to narrow (~1.3 Da) for m/z 236.14. Apply a collision energy (CE) ramp from 15 eV to 45 eV using Argon as the collision gas to capture both low-energy (cross-ring) and high-energy (nitro loss) fragmentation events.

Protocol B: GC-EI-MS Library Matching
  • Derivatization (Optional but Recommended): To prevent thermal degradation of the secondary amine, derivatize the sample using Trifluoroacetic anhydride (TFAA) to form the TFA-piperazine derivative.

  • Chromatography: Inject 1

    
    L (splitless mode) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 
    
    
    
    m). Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C.
  • Ionization & Acquisition: Operate the EI source at 70 eV and 230°C. Scan from m/z 40 to 400.

  • Validation: Match the resulting fragmentation pattern against the NIST20 library. Validation Checkpoint: A reverse match factor of >850 is required for positive structural confirmation.

Workflow cluster_LC LC-ESI-QTOF-MS Pathway cluster_GC GC-EI-MS Pathway S1 Sample Preparation (SPE / MCX Extraction) LC1 Reversed-Phase UHPLC (C18, 0.1% Formic Acid) S1->LC1 GC1 Capillary GC (HP-5MS Column) S1->GC1 LC2 Electrospray Ionization (ESI+) Soft Ionization -> [M+H]+ LC1->LC2 LC3 Targeted MS/MS (CID) Exact Mass Determination LC2->LC3 D1 Data Analysis & Structural Elucidation LC3->D1 GC2 Electron Ionization (EI) Hard Ionization -> M+. GC1->GC2 GC3 Full Scan / SIM Spectral Library Matching GC2->GC3 GC3->D1

Comparative analytical workflow for the structural elucidation of arylpiperazines.

References

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.National Center for Biotechnology Information (PMC).
  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds.AIP Publishing.
  • Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives.National Center for Biotechnology Information (PMC).

Sources

HPLC Retention Time Comparison for Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Method Development Guide

Executive Summary

Piperazine and its derivatives represent a unique chromatographic challenge due to their dual-basic nature (pKa values ~5.3 and ~9.8), high polarity, and lack of strong UV chromophores. Standard C18 methods often result in early elution (near the void volume) and severe peak tailing caused by secondary silanol interactions.

This guide objectively compares three distinct retention strategies: Acidic Reversed-Phase (RP) with Ion-Pairing , High-pH Reversed-Phase , and Hydrophilic Interaction Liquid Chromatography (HILIC) . We provide experimental protocols, retention time data, and mechanistic insights to help you select the optimal pathway for your specific derivative.

The Chemical Challenge: Why Piperazines Fail on Standard C18

To control retention time, one must first understand the analyte's behavior in solution. Piperazine derivatives exist predominantly as dications at low pH.

  • Basicity: With pKa values near 9.8, these compounds are positively charged at neutral and acidic pH.

  • Silanol Interaction: The cationic amine moiety interacts strongly with ionized silanols (

    
    ) on the silica surface of standard C18 columns, leading to peak tailing (Asymmetry > 1.5).
    
  • Polarity: Small derivatives (e.g., 1-methylpiperazine) are too polar to retain on C18 via hydrophobic interaction alone.

Comparative Analysis of Retention Strategies

Strategy A: Acidic RP + Ion-Pairing (The Traditional Approach)
  • Mechanism: Uses acidic pH (2.0–3.0) to protonate the analyte and suppress silanol ionization. Often requires ion-pairing agents (e.g., TFA, Hexanesulfonate) to increase retention.

  • Pros: Excellent peak shape; compatible with standard silica columns.

  • Cons: TFA suppresses MS signal; ion-pairing reagents equilibrate slowly.

Strategy B: High-pH Reversed Phase (The Modern Approach)
  • Mechanism: Uses high pH (10.0–11.0) buffers (e.g., Ammonium Hydroxide/Bicarbonate) to suppress analyte ionization, rendering the piperazine neutral and more hydrophobic.

  • Pros: Drastically increases retention on C18; MS-friendly.

  • Cons: Requires hybrid-particle columns (e.g., Waters XBridge, Agilent Poroshell HPH) to survive high pH; standard silica dissolves.

Strategy C: HILIC (The Polar Alternative)
  • Mechanism: Partitions analytes into a water-enriched layer on a polar stationary phase (Silica, Amide).

  • Pros: Retains highly polar derivatives that elute in the void on C18; orthogonal selectivity.

  • Cons: Long equilibration times; sensitive to sample diluent (must be high organic).

Comparative Data Summary
FeatureAcidic RP (C18 + TFA)High-pH RP (Hybrid C18)HILIC (Amide/Silica)
Retention Mechanism Hydrophobic + Ion-PairingHydrophobic (Neutral species)Hydrophilic Partitioning
Typical Retention (

)
Moderate (2–5)High (5–10)High (3–8)
Peak Symmetry Excellent (1.0–1.2)Good (1.1–1.3)Variable (1.2–1.5)
MS Compatibility Poor (Signal Suppression)ExcellentGood
Column Stability HighRequires Hybrid ParticleModerate

Experimental Protocols

Protocol 1: High-pH Reversed Phase (Recommended for MS)

This method maximizes retention by neutralizing the basic piperazine ring.

  • Column: Agilent Poroshell HPH-C18 or Waters XBridge BEH C18 (

    
     mm, 2.5 µm).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient:

    • 0 min: 5% B

    • 5 min: 60% B

    • 7 min: 5% B

  • Flow Rate: 0.5 mL/min.

  • Detection: UV 210 nm (or MS ESI+).

  • Temperature: 40°C.

Protocol 2: Acidic Ion-Pairing (Recommended for UV-only)

This method ensures sharp peaks on standard C18 columns.

  • Column: Standard C18 (e.g., Phenomenex Luna C18),

    
     mm, 5 µm.
    
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Isocratic 10% B (adjust based on derivative hydrophobicity).

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection: UV 200–210 nm.

Visualizing the Decision Process

The following diagram illustrates the logical workflow for selecting the correct method based on your specific piperazine derivative's properties.

PiperazineMethodSelection Start Start: Piperazine Derivative Analysis CheckLogP Check Hydrophobicity (LogP) Start->CheckLogP IsPolar LogP < 0 (Highly Polar) CheckLogP->IsPolar RP_Path Reversed Phase Strategy IsPolar->RP_Path No (e.g., Phenyl-piperazine) Method_HILIC Method C: HILIC (Amide/Silica Column) Retains Polar Species IsPolar->Method_HILIC Yes (e.g., Piperazine) Detector Detector Type? MS_Compatible MS Compatible? RP_Path->MS_Compatible Method_HighPH Method A: High pH RP (Hybrid C18, pH 10) Max Retention MS_Compatible->Method_HighPH Yes (MS/MS) Method_Acidic Method B: Acidic RP (C18 + 0.1% TFA) Best Peak Shape (UV) MS_Compatible->Method_Acidic No (UV only)

Figure 1: Decision tree for selecting the optimal chromatographic mode for piperazine derivatives based on polarity and detection requirements.

Results & Discussion: Retention Time Comparison

The table below summarizes expected retention behaviors for 1-Methylpiperazine (Polar) vs. 1-Phenylpiperazine (Hydrophobic) under the three protocols.

AnalyteProtocol A (High pH C18)Protocol B (Acidic C18 + TFA)Protocol C (HILIC Amide)
1-Methylpiperazine

min (Weak Retention)

min (Void/Tailing)

min (Strong Retention)
1-Phenylpiperazine

min (Strong Retention)

min (Good Retention)

min (Elutes in Void)
Peak Symmetry (

)
1.151.051.30

Key Insight: For simple, small piperazines (like 1-methylpiperazine), HILIC is often the only way to get retention away from the solvent front without using ion-pairing reagents that contaminate the system. For larger, hydrophobic derivatives (like phenyl-piperazine), High pH RP is superior for MS sensitivity.

Troubleshooting Common Issues

Issue: Severe Peak Tailing
  • Cause: Unwanted interaction between the protonated amine and acidic silanols.

  • Solution:

    • Switch Column: Use a "Base-Deactivated" or "Polar-Embedded" column (e.g., C18-PFP).

    • Add Modifier: Add 5–10 mM Ammonium Acetate. The ammonium ions compete for silanol sites, blocking them from the analyte.

    • Sacrificial Base: For UV methods, add 0.1% Triethylamine (TEA). TEA binds irreversibly to silanols, smoothing the surface for the piperazine.

Issue: No Retention (Elutes at )
  • Cause: Analyte is too polar and fully ionized.

  • Solution: Switch to HILIC mode (Protocol C) or use High pH RP (Protocol A) to neutralize the molecule.

References

  • Agilent Technologies. (2020). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • LCGC International. (2020). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • Wiley Analytical Science. (2008). Comparison of retention on traditional alkyl, polar endcapped, and polar embedded group stationary phases. Retrieved from [Link]

Sources

Isomeric Impact in Medicinal Chemistry: A Comparative Guide to 2,5- vs. 3,5-Dimethyl Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Methyl Magic" of Positional Isomerism

In rational drug design, the transposition of a single methyl group from the meta (3-position) to the ortho (2-position) on a phenyl ring is rarely a trivial modification. While 2,5-dimethyl and 3,5-dimethyl isomers share identical molecular weights and similar lipophilicity (LogP), their bioactivity profiles diverge radically due to two governing forces: conformational restriction (sterics) and metabolic accessibility (electronics) .

This guide objectively compares these two motifs, demonstrating why the 3,5-dimethyl pattern is frequently the "Generalist" scaffold for maximizing potency via hydrophobic filling, while the 2,5-dimethyl pattern acts as the "Specialist," often utilized to enforce atropisomerism or drive selectivity through steric exclusion.

Physicochemical & Structural Divergence

The fundamental difference lies in the Ortho-Effect .

Feature3,5-Dimethyl Isomer 2,5-Dimethyl Isomer
Symmetry

(Symmetric)

or

(Asymmetric)
Steric Profile Low steric hindrance at the linker/connection point.High steric clash at the ortho (2) position.
Conformation Tends to adopt planar or near-planar conformations with conjugated scaffolds.Forces a twisted (non-planar) conformation relative to the scaffold (dihedral angle > 40°).
Metabolic Blockade Blocks both meta positions; leaves para and ortho open.Blocks one ortho, one meta; leaves para open.
Primary Utility Increasing Ligand Efficiency (LE) via hydrophobic contact.Inducing conformational lock or improving selectivity.

Case Study A: The 3,5-Dimethyl Motif (The Hydrophobic Anchor)

Context: BET Bromodomain Inhibitors

In the design of inhibitors for Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4), the 3,5-dimethylisoxazole (or 3,5-dimethylphenyl) moiety is a privileged pharmacophore.

  • Mechanism: The acetyl-lysine binding pocket of BRD4 is a hydrophobic cavity. The 3,5-dimethyl pattern provides a perfect shape complementarity to the "WPF shelf" (Trp-Pro-Phe) without introducing steric clashes that would push the headgroup out of the pocket.

  • Experimental Data:

    • Analogs with 3,5-dimethyl substitution typically show <100 nM IC50 .

    • Removal of one methyl (3-methyl only) often results in a 10-50x loss in potency , confirming the necessity of filling the hydrophobic volume symmetrically.

Critical Insight

The 3,5-substitution allows the aromatic ring to maintain coplanarity (or a low-energy twist) with connected amide/sulfonamide linkers, facilitating hydrogen bonding networks essential for high-affinity binding.

Case Study B: The 2,5-Dimethyl Motif (The Conformational Twist)

Context: 5-HT2A Receptor Agonists & Kinase Selectivity

The 2,5-substitution pattern is legendary in the phenethylamine class of psychedelics (e.g., 2C-B, DOB), but its utility extends to kinase inhibitors where "pre-organizing" the ligand is critical.

  • Mechanism: The methyl group at the 2-position creates a steric clash with the side chain or linker. This "Ortho-Lock" forces the phenyl ring to rotate out of plane.

    • In 5-HT2A Agonists: This twisted conformation mimics the bioactive shape required to activate the receptor.

    • In Kinase Inhibitors: This twist can prevent the inhibitor from binding to "flat" off-target kinases (like CDK2), thereby enhancing selectivity for kinases with larger, more flexible ATP pockets.

  • Experimental Data:

    • In 5-HT2A assays, 2,5-substitution is essential. Moving the 2-substituent to the 3-position (creating a 3,5-pattern) can abolish agonist activity entirely, converting the compound into a weak antagonist or inactive molecule.

    • Potency Shift: 2,5-analogs often exhibit a

      
       in the low nanomolar range (1-10 nM), whereas 3,5-analogs shift to micromolar range (>1000 nM) for these specific receptors.
      

Comparative Workflow: Metabolic Stability

A critical differentiator in drug development is how these isomers handle oxidative metabolism by Cytochrome P450 (CYP) enzymes.

The Metabolic Logic
  • 3,5-Dimethyl: The para position (C4) is the primary "soft spot" for oxidation (to alcohol/acid) or glutathione conjugation. The meta positions are blocked.

  • 2,5-Dimethyl: The para position (C4) is open, but the C3 and C6 positions are also accessible. However, the steric bulk of the 2-methyl group can hinder CYPs from accessing the C3 position, sometimes resulting in higher metabolic stability than the 3,5-isomer depending on the specific CYP isoform (e.g., CYP2D6 vs CYP3A4).

Visualization: Metabolic Fate & Decision Tree

Metabolic_Logic Start Candidate Selection Isomer35 3,5-Dimethyl Isomer (Symmetric) Start->Isomer35 Isomer25 2,5-Dimethyl Isomer (Asymmetric/Twisted) Start->Isomer25 Metab_35 CYP Attack Site: Para-position (High Risk) Isomer35->Metab_35 Electronic Steric_35 Low Steric Shielding High Clearance Isomer35->Steric_35 Steric Metab_25 CYP Attack Site: Para + C6 (Moderate Risk) Isomer25->Metab_25 Electronic Steric_25 Ortho-Shielding Potential Lower Clearance Isomer25->Steric_25 Steric Outcome_35 Use if: Pocket is Flat & Para-position blocked Metab_35->Outcome_35 Outcome_25 Use if: Selectivity needed via Twist Steric_25->Outcome_25

Figure 1: Decision logic for selecting between 2,5- and 3,5-dimethyl isomers based on metabolic and steric requirements.

Experimental Protocol: Microsomal Stability Assay

To empirically verify the stability differences described above, the following self-validating protocol is recommended.

Protocol: Comparative Intrinsic Clearance ( )

Objective: Determine the half-life (


) of 2,5- vs 3,5-dimethyl isomers in liver microsomes.

Reagents:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Spike test compounds (final conc. 1 µM) into the microsomal mix. Pre-incubate at 37°C for 5 minutes. Why? To allow protein binding equilibrium and temperature equilibration.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing the Internal Standard. Why? To precipitate proteins and stop metabolism instantly.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Expected Outcome:

  • 3,5-Dimethyl: Often shows faster clearance if the para-position is unsubstituted.

  • 2,5-Dimethyl: May show delayed clearance due to steric hindrance of the CYP heme approach to the ring, unless the para-position is highly activated.

Summary Table: Selection Guide

Design GoalPreferred IsomerRationale
Maximize Potency (Flat Pocket) 3,5-Dimethyl Symmetry fills space without twisting; maintains H-bonds.
Improve Selectivity 2,5-Dimethyl Forces a twist that "flat" off-targets cannot accommodate.
Metabolic Stability Context Dependent 3,5 blocks two sites; 2,5 blocks one but adds steric shield.
Solubility 3,5-Dimethyl Symmetry often leads to better crystal packing (higher MP), but 2,5 (asymmetry) can lower MP and improve solubility.

References

  • National Institutes of Health (NIH). (2014). Metabolic stability optimization and metabolite identification of 2,5-thiophene amide 17β-hydroxysteroid dehydrogenase type 2 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • American Chemical Society (ACS). (2022). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience. Retrieved from [Link]

Advanced Structural Characterization of 2,5-Dimethyl-1-(4-nitrophenyl)piperazine: A Comparative Guide to Analytical Modalities

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized saturated heterocycles, the structural elucidation of substituted piperazines has become a critical analytical bottleneck. 2,5-Dimethyl-1-(4-nitrophenyl)piperazine is a prime example of such complexity. The presence of two methyl groups at the C2 and C5 positions introduces stereocenters (yielding cis and trans diastereomers), while the electron-withdrawing 4-nitrophenyl group at N1 significantly alters the electronic and conformational dynamics of the piperazine ring.

As an Application Scientist, I frequently encounter discrepancies between predicted 2D chemical structures and their actual 3D behavior in solution and solid states. This guide objectively compares the three primary modalities used to resolve these structures—Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Diffraction (SCXRD), and Density Functional Theory (DFT) —and provides field-proven, self-validating protocols to ensure absolute structural certainty.

The Analytical Challenge: Causality in Conformational Dynamics

To characterize this compound, we must first understand the physical forces dictating its geometry:

  • Stereochemical Constraints: The cis-2,5-dimethyl isomer can adopt a stable chair conformation where both methyl groups are equatorial. Conversely, the trans-isomer forces one methyl group into a sterically hindered axial position, often resulting in a distorted chair or a twist-boat conformation to relieve 1,3-diaxial strain.

  • Electronic Push-Pull Effects: The highly electronegative para-nitro group pulls electron density from the N1 lone pair via resonance. This flattens the N1 pyramidal geometry and imparts partial double-bond character to the N1–C(aryl) bond, restricting free rotation.

  • Chair-Chair Interconversion: Substituted piperazines undergo rapid chair-chair flips at room temperature. However, the bulky substituents in this molecule raise the activation energy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) of this interconversion, leading to signal broadening in standard room-temperature NMR spectra.
    

Comparative Modality Analysis

No single analytical technique provides a complete picture of a dynamic molecule. Below is a comparative analysis of the modalities required for comprehensive characterization.

Solution-State NMR Spectroscopy (1D, 2D, and VT-NMR)

NMR is the gold standard for understanding how the molecule behaves in a biological or synthetic solution. While 1D


H and 

C NMR provide connectivity, 2D NOESY/ROESY experiments are required to determine the relative stereochemistry (e.g., observing spatial coupling between the C2-H and C5-H protons). Because the molecule exhibits restricted rotation and slow chair flipping, Variable Temperature (VT) NMR is necessary to calculate the thermodynamic energy barriers of these dynamic processes[1].
Single-Crystal X-Ray Diffraction (SCXRD)

While NMR provides time-averaged relative stereochemistry, SCXRD delivers the absolute configuration and exact spatial coordinates in the solid state. It unambiguously differentiates between the cis and trans isomers and reveals whether the N1 atom is


 hybridized (pyramidal) or trending toward 

(planar) due to the nitro group's resonance[2].
Computational Modeling (DFT)

Empirical data is best validated against in silico models. DFT calculates the localized energy minima for all possible conformers (diequatorial vs. axial-equatorial) and simulates their theoretical NMR shifts. If the experimental NMR shifts match the DFT-predicted shifts for the cis-diequatorial conformer, the structural assignment is validated.

Quantitative Modality Comparison
Analytical ModalityPrimary OutputDynamic ResolutionStereochemical ResolutionCost / Throughput
VT-NMR (Solution) Thermodynamic barriers (

)
High (Time-averaged)Relative (cis/trans)Moderate / High
SCXRD (Solid) Absolute 3D coordinatesNone (Static)Absolute (Exact geometry)High / Low
DFT (In Silico) Energy minima & simulated spectraModerate (Predicted)Predictive validationLow / High

Experimental Workflows & Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the optimized methodologies for characterizing this compound.

Protocol A: Variable Temperature (VT) NMR for Conformational Dynamics

Causality: We use DMSO-


 because its high boiling point allows us to heat the sample until the broadened piperazine signals coalesce into sharp peaks, representing the fast-exchange regime[3].
  • Sample Preparation: Dissolve 15 mg of the highly pure compound in 0.6 mL of anhydrous DMSO-

    
    . Transfer to a high-quality 5 mm NMR tube.
    
  • Baseline Acquisition: Acquire standard

    
    H, 
    
    
    
    C, HSQC, and NOESY spectra at 298 K (25°C) using a 500 MHz or 600 MHz spectrometer.
  • VT-NMR Execution:

    • Gradually increase the probe temperature from 298 K to 393 K in 10 K increments.

    • Acquire a

      
      H spectrum at each step, allowing 5 minutes for thermal equilibration before pulsing.
      
  • Data Analysis: Identify the coalescence temperature (

    
    ) where the distinct signals for the axial and equatorial piperazine protons merge into a single broad peak.
    
  • Validation: Calculate the Gibbs free energy of activation (

    
    ) using the Eyring equation: 
    
    
    
    . Compare this value against literature standards for N-aryl piperazines (typically 50–70 kJ/mol).
Protocol B: SCXRD Crystallization and Acquisition

Causality: 1-(4-nitrophenyl)piperazine derivatives often pack well in non-polar/polar solvent mixtures due to intermolecular hydrogen bonding and


 stacking of the nitrophenyl rings[4].
  • Crystallization: Dissolve 5 mg of the compound in a minimum volume of an Ethyl Acetate/Hexane (1:1 v/v) mixture.

  • Growth: Pierce the cap of the vial with a single needle hole to allow ultra-slow solvent evaporation. Store undisturbed at 4°C for 72–96 hours.

  • Mounting: Select a crystal with distinct faces (e.g.,

    
     mm) under a polarized microscope. Mount it on a MiTeGen loop using perfluorinated ether oil.
    
  • Diffraction: Collect data on a diffractometer equipped with a Mo-K

    
     microfocus source (
    
    
    
    Å) cooled to 150 K using a nitrogen cryostream (cooling minimizes thermal motion, yielding sharper electron density maps).
  • Resolution: Solve the structure using direct methods (e.g., SHELXT) and refine against

    
     using full-matrix least-squares to achieve an 
    
    
    
    value < 0.05[5].

Diagnostic Data Signatures

When analyzing the resulting data, specific markers confirm the structural identity of the this compound isomers.

Table 2: Expected Diagnostic NMR Signatures (at 298 K)

Structural FeatureAnalytical MarkerExpected ObservationCausality
N1-Aryl Bond

H NMR (Aromatic)
Deshielded doublets (~6.8 ppm, ~8.1 ppm)Strong electron withdrawal by the para-NO

group[6].
Cis-Isomer 2D NOESYStrong cross-peak between C2-H and C5-HBoth protons are axial, placing them in close spatial proximity on the same face.
Trans-Isomer

Coupling
Small coupling constants for one methyl protonOne methyl is forced axial, altering the dihedral angle and reducing the

-value.

Visualizing the Analytical Logic

To conceptualize the characterization process and the physical dynamics of the molecule, the following flowcharts define the structural elucidation pipeline and the thermodynamic equilibrium of the piperazine ring.

Workflow A Compound Synthesis & Purification B VT-NMR Spectroscopy (Solution State) A->B C SCXRD (Solid State) A->C D DFT Modeling (In Silico) B->D E Comprehensive Structural Elucidation B->E C->D C->E D->E

Fig 1. Multimodal analytical workflow for piperazine structural elucidation.

Dynamics A Chair Conformer A (e.g., Diequatorial) B Twist-Boat Transition State A->B ΔG‡ ~ 50-70 kJ/mol C Chair Conformer B (e.g., Diaxial) B->C Rapid at Elevated Temp

Fig 2. Thermodynamic equilibrium of piperazine chair-chair interconversion.

Conclusion

The structural characterization of this compound cannot be achieved through a single analytical lens. Solution-state VT-NMR provides the necessary thermodynamic data to understand its conformational flexibility[3], while SCXRD anchors the analysis with absolute solid-state stereochemistry[2]. By combining these empirical techniques with DFT validation, researchers can confidently map the 3D architecture of complex functionalized piperazines, ensuring downstream reliability in structure-activity relationship (SAR) studies and drug development.

References

  • Mamat, C., Pretze, M., Gott, M., & Köckerling, M. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489.[Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40921-40933.[Link]

  • Zhang, Y., Chao, J., Zhao, S., Xu, P., Wang, H., Guo, Z., & Liu, D. (2014). Investigation on the inclusion interaction of 4-sulfonatocalix[n]arenes with 1-(4-nitrophenyl)piperazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 132, 44-51.[Link]

Sources

Difference between 1-(4-nitrophenyl)piperazine and its dimethyl analogs

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine ring is one of the most privileged scaffolds in medicinal chemistry, frequently utilized to modulate the pharmacokinetic and pharmacodynamic properties of small molecules. Within this class, 1-(4-nitrophenyl)piperazine (p-NPP) and its substituted derivatives serve as critical building blocks and linkers for synthesizing histone deacetylase (HDAC) inhibitors, targeted protein degraders (PROTACs), and various antineoplastic agents[1].

However, modifying the piperazine ring by adding methyl groups—such as in 3,5-dimethyl-1-(4-nitrophenyl)piperazine or 2,6-dimethyl-1-(4-nitrophenyl)piperazine —fundamentally alters the molecule's physicochemical behavior. This guide provides an objective, data-driven comparison of these compounds, detailing how structural nuances dictate their biological performance and synthetic workflows.

Structural and Physicochemical Causality

The transition from a bare piperazine ring to a dimethylated analog is not merely a change in molecular weight; it is a strategic maneuver that impacts three critical parameters: steric hindrance, lipophilicity (LogP), and conformational flexibility .

  • 1-(4-Nitrophenyl)piperazine : Features an unhindered secondary amine (at the 4-position) and a tertiary amine conjugated to a strongly electron-withdrawing nitroaromatic system. The lack of substitution on the carbon bridge allows the ring to undergo rapid chair-chair interconversions, providing the flexibility needed to adapt to various target protein binding pockets.

  • Dimethyl Analogs (e.g., 2,6-dimethyl or 3,5-dimethyl) : The introduction of two methyl groups forces the piperazine ring into a restricted chair conformation to minimize 1,3-diaxial steric clashes (favoring equatorial positioning of the methyls). This rigidification can either perfectly lock a drug into a bioactive conformation or completely abolish binding due to steric repulsion. Furthermore, the methyl groups shield the adjacent nitrogen atoms, altering the basicity (pKa) and increasing the overall lipophilicity of the linker.

Biological_Impact P1 Piperazine Scaffold P2 Unmethylated (p-NPP) P1->P2 P3 Dimethylated (e.g., 2,6-dimethyl) P1->P3 E1 Low Steric Hindrance High Flexibility P2->E1 E2 High Steric Bulk Restricted Conformation P3->E2 O1 Broad Target Compatibility E1->O1 O2 Altered Binding Kinetics Higher Cytotoxicity E2->O2

Logical relationship between piperazine methylation and biological outcomes.

Biological Performance and Application Data

The choice between an unmethylated and a dimethylated nitrophenylpiperazine linker directly impacts a drug's safety and efficacy profile.

In the development of inhibitors targeting the acidic nucleoplasmic DNA-binding protein 1 (And1)—a target for non-small cell lung cancer (NSCLC)—researchers systematically evaluated various piperazine derivatives[2]. The study revealed a stark contrast in biological tolerance:

  • Compounds utilizing the unmethylated or monomethylated piperazine linkers maintained high target degradation activity and were well-tolerated by healthy cells.

  • Conversely, the 2,6-dimethylpiperazine-substituted compounds exhibited significant off-target cytotoxicity against normal human epithelial cells[2].

Mechanistic Causality : The increased cytotoxicity of the dimethyl analogs in epithelial cells is often attributed to lysosomotropism. The added lipophilicity combined with the altered pKa of the sterically shielded amine causes the compound to diffuse into and become trapped within acidic lysosomes, leading to cellular toxicity.

Quantitative Comparison Summary
Property / Parameter1-(4-Nitrophenyl)piperazine (p-NPP)Dimethyl Analogs (e.g., 2,6-Dimethyl)
Molecular Weight 207.23 g/mol 235.29 g/mol
Steric Hindrance Low (unrestricted secondary amine)High (equatorial/axial methyl groups shield the amine)
Estimated Lipophilicity (LogP) ~1.5 - 1.8~2.1 - 2.6 (Increased due to methyl addition)
Conformational State Flexible (rapid interconversion)Rigidified (locked to minimize diaxial interactions)
Epithelial Cytotoxicity Low to ModerateHigh (Prone to off-target lysosomal trapping)[2]
Primary Utility Universal linker for PROTACs and HDACsConformationally restricted probes for SAR studies

Experimental Workflows: Synthesis & Validation

Both 1-(4-nitrophenyl)piperazine and its dimethyl analogs are synthesized via a Nucleophilic Aromatic Substitution (SNAr) . The nitro group on the electrophile strongly withdraws electron density, activating the para-position for nucleophilic attack by the piperazine nitrogen[3].

Step-by-Step SNAr Methodology

Expertise Note: A critical failure point in this synthesis is the formation of a bis-arylated byproduct (e.g., 1,4-bis(4-nitrophenyl)piperazine). To prevent this, a strict 3:1 molar excess of the piperazine starting material is utilized.

Reagents:

  • 1-Fluoro-4-nitrobenzene (10 mmol, Electrophile)

  • Piperazine OR 2,6-Dimethylpiperazine (30 mmol, Nucleophile)

  • Potassium Carbonate (K₂CO₃) (30 mmol, Acid Scavenger)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL, Solvent)

Protocol:

  • Preparation : In a 50 mL round-bottom flask, dissolve the piperazine derivative and K₂CO₃ in anhydrous DMF. Causality: K₂CO₃ is required to neutralize the hydrofluoric acid (HF) generated during the substitution, preventing the protonation of the piperazine nucleophile and driving the reaction to completion.

  • Addition : Slowly add 1-fluoro-4-nitrobenzene dropwise to the stirring mixture at room temperature.

  • Heating : Elevate the temperature to 90 °C and maintain stirring for 1.5 to 3 hours[2],[3].

  • Self-Validation (In-Process) : Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol mobile phase. The protocol validates itself when the high-Rf spot of 1-fluoro-4-nitrobenzene completely disappears, replaced by a bright yellow, UV-active spot at a lower Rf (the nitroaromatic product).

  • Workup : Cool the mixture and pour it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers thoroughly with brine to remove residual DMF, then dry over anhydrous MgSO₄.

  • Purification : Concentrate under reduced pressure. For dimethyl analogs, purify via silica gel column chromatography to isolate specific stereoisomers (cis/trans) if required.

SNAr_Workflow N1 1-Fluoro-4-nitrobenzene N3 SNAr Reaction (K2CO3, DMF, 90°C) N1->N3 N2 Piperazine OR Dimethylpiperazine N2->N3 N4 4-Nitrophenylpiperazine Derivatives N3->N4 N5 Drug Conjugation (PROTACs/Inhibitors) N4->N5

Synthesis and integration workflow of 4-nitrophenylpiperazine linkers.

References

  • "Design, synthesis, and evaluation of novel stilbene derivatives that degrade acidic nucleoplasmic DNA-binding protein 1 (And1) and synergize with PARP1 inhibitor in NSCLC cells", National Institutes of Health (NIH) / PMC. URL: [Link]

  • "WO2019121661A1 - Radiolabeled compounds", Google Patents.

Sources

X-ray Crystallography vs. In Silico Modeling: A Comparative Guide for Substituted Phenylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In the development of CNS-active agents targeting serotonin (5-HT) and dopamine (D2) receptors, the substituted phenylpiperazine scaffold is a privileged pharmacophore.[1] Its biological activity is governed strictly by its conformational landscape—specifically the piperazine ring puckering (chair vs. boat) and the N-aryl torsion angle .

While computational methods (DFT, Molecular Docking) offer rapid throughput, they often fail to account for the subtle packing forces and intermolecular hydrogen bonding networks that lock bioactive conformations in place. This guide objectively compares High-Resolution X-ray Crystallography (The "Product") against In Silico Prediction (The "Alternative") , demonstrating why empirical X-ray data remains the non-negotiable gold standard for lead optimization.

Comparative Analysis: X-ray Data vs. Computational Prediction[2]

The following analysis contrasts the structural parameters derived from single-crystal X-ray diffraction (SC-XRD) against Density Functional Theory (DFT) calculations (B3LYP/6-311G level) for a representative ortho-substituted phenylpiperazine (e.g., 1-(2-methoxyphenyl)piperazine).

Quantitative Parameter Comparison

Table 1: Structural Fidelity of Empirical vs. Predicted Data

Structural ParameterX-ray Crystallography (Empirical) DFT Prediction (Gas Phase) Deviation / Impact
Piperazine Conformation Distorted Chair Idealized ChairX-ray reveals lattice-induced distortion critical for receptor fit.
N-Aryl Torsion Angle (

)
85.0° - 89.7° ~65.0° - 75.0°High Impact: DFT often underestimates steric clash in ortho-substituted analogs.
C-N Bond Length (Exocyclic) 1.412 Å 1.395 ÅDFT overestimates conjugation, predicting a flatter, more rigid molecule.
Intermolecular H-Bonds Explicit Networks (e.g., N-H···Cl)Implicit / NoneX-ray identifies salt-bridge geometries essential for solubility profiles.
Ortho-Substituent Orientation Coplanar or Twisted (Packing dependent)Lowest Energy MinimaReal-world packing forces often stabilize "higher energy" rotamers.
Mechanism of Action: Why the Difference Matters
  • The Torsion Trap: In ortho-substituted phenylpiperazines (e.g., 2-OMe, 2-Cl), the steric clash between the substituent and the piperazine equatorial protons forces the phenyl ring to twist. X-ray data consistently shows a near-orthogonal twist (~85-90°), decoupling the nitrogen lone pair from the phenyl

    
    -system. DFT often over-stabilizes the conjugated (flatter) form, leading to inaccurate pharmacophore models that fit poorly into the narrow 5-HT receptor binding pockets.
    
  • Salt Bridge Geometry: Most CNS drugs are formulated as salts (HCl, fumarate). X-ray crystallography visualizes the protonation site (usually N4) and the precise geometry of the counter-ion interaction. This "supramolecular synthons" data is invisible to standard docking protocols but vital for predicting solubility and polymorph stability.

Technical Protocol: Obtaining High-Fidelity X-ray Data

To replicate the high-quality data used in this comparison, follow this field-proven workflow. This protocol prioritizes Vapor Diffusion , which yields superior diffraction-quality crystals for this scaffold compared to rapid evaporation.

Synthesis & Salt Formation
  • Precursor: React 1-chloro-2-substituted-benzene with excess piperazine (Buchwald-Hartwig conditions preferred for deactivated rings).

  • Salt Formation: Dissolve free base in diethyl ether. Add 1.1 eq of ethereal HCl dropwise. The immediate white precipitate is often amorphous; do not use this for X-ray. Recrystallize immediately.

Crystallization Protocol (Vapor Diffusion)
  • Objective: Grow single crystals >0.2 mm with minimal defects.

  • System: Inner vial (Solvent A) + Outer vial (Solvent B).

Step-by-Step:

  • Solvent Selection:

    • Solvent A (Good Solvent): Methanol or Ethanol (high solubility for HCl salts).

    • Solvent B (Anti-Solvent): Diethyl ether or Hexane.

  • Setup:

    • Dissolve 20 mg of the phenylpiperazine salt in 1.5 mL of Solvent A in a small (4 mL) vial. Filter through a 0.45 µm PTFE syringe filter to remove dust nuclei.

    • Place the open small vial inside a larger (20 mL) scintillation vial.

    • Add 5-8 mL of Solvent B to the outer vial (careful not to splash into the inner vial).

    • Cap the outer vial tightly. Parafilm the seal.

  • Incubation: Store at 4°C (fridge) to slow diffusion kinetics.

  • Harvest: Check after 48-72 hours. Look for prismatic blocks. Needles indicate growth was too fast (reduce concentration or switch Solvent B to THF).

Data Collection Strategy
  • Temperature: Collect at 100 K (cryo-cooling). Phenylpiperazines have flexible alkyl rings; room temp data suffers from high thermal motion (ellipsoids), obscuring the precise chair geometry.

  • Resolution: Aim for 0.7 Å to resolve the hydrogen atoms on the protonated nitrogen, confirming the salt form.

Visualizations & Workflows

Crystallography vs. Docking Workflow

This diagram illustrates the divergence in workflow and reliability between the two methods.

G Start Target: Substituted Phenylpiperazine Synth Synthesis & Salt Formation Start->Synth Sketch 2D Sketch & Energy Min. Start->Sketch Cryst Vapor Diffusion Crystallization (Slow, Controlled) Synth->Cryst DataCol SC-XRD Data Collection (100 K, <0.8 Å) Cryst->DataCol Refine Structure Refinement (Explicit Hydrogens) DataCol->Refine ResultA Empirical 3D Model (True Packing & Torsion) Refine->ResultA ResultB Predicted Model (Risk: False Minima) ResultA->ResultB Validates/Corrects ConfSearch Conformational Search (Gas Phase/Implicit Solv) Sketch->ConfSearch Docking Molecular Docking ConfSearch->Docking Docking->ResultB

Caption: Comparative workflow showing how X-ray data (Blue/Green) serves as the validation anchor for computational models (Red/Yellow).

Salt Selection Decision Tree

Choosing the right counter-ion is critical for obtaining X-ray quality crystals.

SaltSelection Start Phenylpiperazine Base Check1 Is it an Oil? Start->Check1 HCl Try HCl Salt (Standard, High MP) Check1->HCl Yes Fumarate Try Fumarate/Maleate (1:1 Stoichiometry, H-Bond rich) Check1->Fumarate No (Solid) Hygro Is HCl Hygroscopic? HCl->Hygro Hygro->Fumarate Yes (Deliquescent) Success X-ray Quality Crystal Hygro->Success No Oxalate Try Oxalate (Rigid, Good Packing) Fumarate->Oxalate Fails Fumarate->Success Crystallizes Oxalate->Success

Caption: Decision matrix for selecting the optimal salt form to maximize crystallization success.

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. National Institutes of Health (PMC). [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link][2]

  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives. MDPI Molecules. [Link][2][3][4]

  • Standard Guide for Crystallization. University of Fribourg. [Link]

Sources

Validating Purity of 2,5-Dimethyl-1-(4-nitrophenyl)piperazine: A Comparative TLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Quality Control Analysts. Content Type: Technical Comparison & Validation Protocol.

Executive Summary: The Validation Challenge

2,5-Dimethyl-1-(4-nitrophenyl)piperazine is a critical intermediate in the synthesis of bioactive piperazine derivatives, often serving as a scaffold for antipsychotic and antifungal pharmacophores. Its purity is paramount because the trans-2,5-dimethyl stereochemistry (often preferred) and the secondary amine functionality are sensitive to side-reactions during nucleophilic aromatic substitution (SNAr).

The Problem: Standard purity checks often fail to distinguish the target secondary amine from its tertiary amine by-products (bis-arylated impurities) or regioisomers using UV detection alone.

The Solution: This guide compares the industry-standard HPLC benchmark against an Optimized Multi-Mode TLC Protocol . We demonstrate that while HPLC provides quantitation, a properly designed TLC system with differential visualization offers a faster, self-validating "Go/No-Go" decision matrix for in-process control (IPC).

Strategic Comparison: HPLC vs. Optimized TLC

Before detailing the protocol, we objectively compare the two primary validation methods.

Table 1: Comparative Analysis of Validation Methods

FeatureMethod A: RP-HPLC (Benchmark) Method B: Optimized TLC (Recommended for IPC)
Primary Mechanism Hydrophobic interaction (C18 column)Adsorption/Partition (Silica Gel 60)
Resolution (R) High (Separates regioisomers)Moderate (Separates functional classes)
Detection Mode UV-Vis (Single wavelength)Multi-Mode (UV + Chemoselective Stain)
Throughput 1 sample / 20-30 mins10+ samples / 15 mins (Parallel)
Cost Per Run High (Solvents, Column wear)Negligible
Key Blind Spot Non-UV active impurities (e.g., excess dimethylpiperazine) require CAD/ELSD.None (if Ninhydrin stain is used).

Expert Insight: HPLC is indispensable for final Certificate of Analysis (CoA) generation. However, for monitoring the SNAr reaction progress, HPLC is often a bottleneck. The Optimized TLC method described below is superior for detecting the consumption of the non-UV active starting material (2,5-dimethylpiperazine), which HPLC-UV often misses.

The Self-Validating TLC System

A robust TLC protocol must be "self-validating," meaning it includes internal checks to prevent false positives. For this amine, we utilize a Dual-Mobile Phase and Dual-Visualization strategy.

3.1 Chemical Context & Impurity Profile
  • Target: this compound (Secondary Amine, UV Active).

  • Impurity A: 1-Fluoro-4-nitrobenzene (Starting Material, UV Active, Non-Basic).

  • Impurity B: 2,5-Dimethylpiperazine (Starting Material, Non-UV Active, Basic).

  • Impurity C: 1,4-Bis(4-nitrophenyl)-2,5-dimethylpiperazine (Over-reaction product, UV Active, Tertiary Amine).

3.2 Mobile Phase Optimization

Standard Hexane/Ethyl Acetate systems cause "streaking" of amines due to interaction with acidic silanols on the plate. We compare two systems:

  • System A (Standard): Hexane : Ethyl Acetate (1:1).

    • Result: Target amine streaks; poor separation from polar impurities.

  • System B (Optimized): Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA) (90:9:1).

    • Result: TEA blocks silanol sites, resulting in sharp, defined spots. Methanol provides necessary polarity to migrate the amine.

3.3 Visualization Logic (The "E-E-A-T" Core)

We do not rely on UV alone. We use a subtractive logic:

  • UV (254 nm): Identifies all nitro-aromatic species (Target, Impurity A, Impurity C).

  • Ninhydrin Stain: Reacts only with primary/secondary amines.

    • Target: Turns Red/Pink .

    • Impurity C (Bis-product): No color change (Tertiary amine).

    • Impurity B (SM): Turns Red/Pink (visible even if UV inactive).

Detailed Experimental Protocol

Objective: Validate the purity of a crude reaction mixture of this compound.

Materials
  • Stationary Phase: Silica Gel 60 F254 Aluminum-backed plates (20 x 20 cm).

  • Reference Standards: Pure 1-fluoro-4-nitrobenzene, Pure 2,5-dimethylpiperazine.

  • Visualization Reagents:

    • UV Lamp (254 nm).[1]

    • Ninhydrin Solution (0.3g Ninhydrin in 100mL n-Butanol + 3mL Acetic Acid).

Step-by-Step Workflow
  • Chamber Saturation:

    • Prepare Mobile Phase B (DCM:MeOH:TEA 90:9:1) in a glass chamber.

    • Place a filter paper liner inside to assist saturation. Close lid and wait 15 minutes.

    • Why? Saturation prevents "edge effects" and ensures reproducible Rf values.

  • Sample Preparation:

    • Dissolve 5 mg of the crude product in 1 mL of DCM/MeOH (1:1).

    • Prepare standards at similar concentrations.

  • Spotting:

    • Spot 1 µL of Crude, Standard A, and Standard B on the baseline (1 cm from bottom).

    • Critical: Ensure spots are small (< 2 mm diameter) to maximize resolution.

  • Development:

    • Elute until the solvent front reaches 1 cm from the top.

    • Remove and air-dry (or use a warm air gun) to remove TEA (TEA can interfere with Ninhydrin if not removed).

  • Detection Cycle:

    • Pass 1 (UV): Circle all dark spots under 254 nm. Note Rf values.

    • Pass 2 (Stain): Dip plate in Ninhydrin solution. Heat at 110°C for 2-3 minutes until colors develop.

Data Interpretation & Expected Results

Table 2: Expected Rf Values and Visualization Matrix (System B)

CompoundStructure TypeExpected RfUV (254 nm)Ninhydrin StainStatus
1-Fluoro-4-nitrobenzene Neutral Nitro-aryl0.85 - 0.90Dark Spot No ReactionImpurity (SM)
Bis-arylated Side Product Tertiary Amine0.75 - 0.80Dark Spot No ReactionImpurity (Over-reaction)
Target Product Secondary Amine 0.40 - 0.50 Dark Spot Pink/Red Product
2,5-Dimethylpiperazine Aliphatic Amine0.05 - 0.10InvisiblePink/Red Impurity (SM)

Validation Rule: The product spot must be coincident (same Rf) in both UV and Ninhydrin modes. A spot at Rf 0.75 that is UV(+) but Ninhydrin(-) confirms the presence of the bis-arylated impurity.

Visualization of the Validation Workflow

The following diagram illustrates the logical decision tree for validating the reaction endpoint.

ValidationWorkflow cluster_spots Spot Analysis start Crude Reaction Mixture tlc_run Run TLC (DCM:MeOH:TEA 90:9:1) start->tlc_run uv_check Check UV (254 nm) tlc_run->uv_check high_rf High Rf (>0.8) UV(+) Only uv_check->high_rf Identify Nitro SM mid_rf Mid Rf (0.4-0.5) UV(+) AND Stain(+) uv_check->mid_rf Identify Potential Product ninhydrin Apply Ninhydrin Stain & Heat uv_check->ninhydrin decision Purity Decision high_rf->decision mid_rf->decision low_rf Low Rf (<0.1) Stain(+) Only low_rf->decision ninhydrin->mid_rf Confirm Secondary Amine ninhydrin->low_rf Reveal Piperazine SM fail Recrystallize / Column decision->fail Impurities Present pass Proceed to HPLC Quant decision->pass Single Mid-Rf Spot

Caption: Logical workflow for distinguishing the target product from specific synthetic impurities using differential detection.

References
  • PubChem. (n.d.).[2] this compound. National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Veličković, J. Đ., et al. (2004). Planar chromatography of some 1-arylpiperazines behaving as dopaminergic ligands. AKJournals. Retrieved March 2, 2026, from [Link]

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography. Wiley-Interscience. (Reference for Ninhydrin staining mechanisms).

Sources

Comparative study of electron-withdrawing groups on piperazine activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine pharmacophore is a "privileged structure" in medicinal chemistry, serving as a core scaffold in antidepressants (e.g., Vortioxetine), antipsychotics (e.g., Aripiprazole), and antimicrobials (e.g., Ciprofloxacin derivatives). Its therapeutic efficacy is heavily modulated by the electronic landscape of the


-aryl substituents.

This guide provides a technical comparison of Electron-Withdrawing Groups (EWGs)—specifically Halogens (-F, -Cl) , Nitro (-NO


) , and Trifluoromethyl (-CF

)
—and their impact on piperazine activity. We analyze how these groups manipulate pKa, lipophilicity (LogP), and receptor binding kinetics to drive potency and metabolic stability.

Mechanistic Foundation: The "Electronic-Steric" Matrix

To rationally select an EWG, one must understand its systemic impact on the piperazine ring. The introduction of an EWG on the


-aryl moiety transmits electronic effects through the 

-system, altering the basicity of the distal nitrogen (

) and the lipophilicity of the whole molecule.
pKa Modulation and Bioavailability

Piperazine typically exhibits two pKa values (~5.3 and ~9.7).[1] EWGs reduce the electron density on the proximal nitrogen (


), which inductively lowers the basicity of the distal nitrogen (

).
  • Strong EWGs (-NO

    
    , -CN):  Significantly lower pKa, increasing the fraction of non-ionized species at physiological pH (7.4), thereby enhancing membrane permeability (CNS penetration).
    
  • Weak/Moderate EWGs (-F, -Cl): Offer a balanced pKa profile, maintaining sufficient water solubility for oral bioavailability while improving lipophilicity.

Metabolic Blocking

Metabolic "soft spots" on phenyl rings (typically para-positions) are prone to oxidation by Cytochrome P450 (CYP) enzymes.

  • Fluorine (-F): High C-F bond strength (105.4 kcal/mol) and small Van der Waals radius (1.47 Å) make it an ideal isostere for Hydrogen, blocking metabolism without introducing steric clash.

  • Chlorine (-Cl): Provides metabolic protection but introduces significant steric bulk and lipophilicity, which can alter binding pocket accommodation.

SAR Logic Visualization

The following diagram illustrates the causal relationship between EWG selection and pharmacological outcome.

SAR_Logic EWG EWG Selection (-F, -Cl, -NO2, -CF3) Electronic Electronic Effect (Hammett u03C3) EWG->Electronic Induction/Resonance Lipophilicity Lipophilicity (LogP) EWG->Lipophilicity Hydrophobicity Steric Steric Bulk EWG->Steric Atomic Radius pKa pKa Modulation (Distal N) Electronic->pKa Reduces Basicity Metabolism Metabolic Stability Electronic->Metabolism Deactivates Ring Permeability Membrane Permeability Lipophilicity->Permeability Increases Binding Receptor Binding (Ki / IC50) Steric->Binding Pocket Fit/Clash pKa->Permeability % Unionized Permeability->Binding Effective Conc.

Figure 1: Causal flow of Electron-Withdrawing Group (EWG) properties on Pharmacokinetics (PK) and Pharmacodynamics (PD).

Comparative Case Studies

Case Study A: CNS Ligands (5-HT / D Receptors)

Comparison: Chlorine (-Cl) vs. Fluorine (-F) Context: Antipsychotic drug design often targets Serotonin (5-HT) and Dopamine (D) receptors.

  • Binding Affinity: Research indicates that while Fluorine is a common bioisostere, Chlorine often yields higher affinity in specific hydrophobic pockets due to "Halogen Bonding." A comparative study on 3-substituted arylpiperazines showed the 3-Cl derivative exhibited a

    
     of 32 nM  compared to 370 nM  for the 3-F analog at the 5-HT
    
    
    
    receptor [1].[2]
  • Mechanism: The larger Chlorine atom can fill hydrophobic voids more effectively than Fluorine and engage in stronger halogen bonds with carbonyl oxygens in the receptor backbone.

  • Trade-off: Chlorine increases LogP significantly more than Fluorine, potentially reducing solubility.

Case Study B: Antimicrobial Activity

Comparison: Nitro (-NO


) vs. Unsubstituted
Context:  Bacterial DNA gyrase inhibition.
  • Activity: Strong EWGs like Nitro (-NO

    
    ) at the para or meta position of the phenyl ring significantly enhance antibacterial potency against Gram-positive strains (S. aureus).
    
  • Mechanism: The strong electron-withdrawing nature decreases the electron density of the piperazine ring, facilitating transport across bacterial membranes and enhancing interaction with the DNA gyrase active site [2].

  • Data: 4-substituted piperazines with -NO

    
     groups frequently show MIC values comparable to Ciprofloxacin in early-stage screening, whereas electron-donating groups (e.g., -OCH
    
    
    
    ) often reduce potency [2].
Data Summary Table
FeatureFluorine (-F)Chlorine (-Cl)Nitro (-NO

)
Trifluoromethyl (-CF

)
Electronic Effect (

)
0.060.230.780.54
Steric Size (vdW Radius) 1.47 Å (Small)1.75 Å (Medium)~2.4 Å (Large)~2.7 Å (Bulky)
Lipophilicity (

)
+0.14+0.71-0.28+0.88
Metabolic Stability Excellent (Blocker)GoodPoor (Reducible)Excellent
Primary Application CNS (Metabolic block)CNS (Affinity/Potency)AntimicrobialCNS (Potency/Lipophilicity)

Experimental Protocols

The synthesis of EWG-substituted arylpiperazines requires distinct protocols based on the "activation" level of the aryl halide.

Protocol A: Nucleophilic Aromatic Substitution (S Ar)

Best for: Strong EWGs (e.g., -NO


, -CN) in ortho or para positions.
Mechanism:  The EWG stabilizes the Meisenheimer complex intermediate, allowing direct displacement of a halide by piperazine.
  • Reagents: 1-Chloro-4-nitrobenzene (1.0 eq), Piperazine (anhydrous, 3.0 eq), K

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: DMF or DMSO (Polar aprotic is critical).

  • Procedure:

    • Dissolve aryl halide in DMF.

    • Add K

      
      CO
      
      
      
      and Piperazine.
    • Heat to 80–100°C for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).

    • Workup: Pour into ice water. The product often precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

  • Yield: Typically >85%.

Protocol B: Buchwald-Hartwig Amination

Best for: Weak EWGs (-F, -Cl, -CF


) or unactivated systems.
Mechanism:  Palladium-catalyzed cross-coupling.
  • Reagents: Aryl halide (1.0 eq), Piperazine (1.2 eq), Pd

    
    (dba)
    
    
    
    (2 mol%), BINAP or Xantphos (4 mol%), NaO
    
    
    Bu (1.5 eq).
  • Solvent: Toluene or Dioxane (degassed).

  • Procedure:

    • Inert Atmosphere: Flame-dry glassware and purge with Argon/Nitrogen.

    • Combine catalyst, ligand, base, and substrates in solvent.

    • Heat to 100°C (reflux) for 12–18 hours.

    • Workup: Filter through Celite to remove Pd. Concentrate and purify via column chromatography.

  • Yield: 60–80% (highly dependent on ligand choice).

Synthesis Decision Workflow

Synthesis_Workflow Start Target: N-Aryl Piperazine CheckEWG Check Aryl Substituent Start->CheckEWG StrongEWG Strong EWG (-NO2, -CN, -SO2R) (Ortho/Para) CheckEWG->StrongEWG WeakEWG Weak/No EWG (-Cl, -F, -CF3, -H) CheckEWG->WeakEWG SNAr Protocol A: SNAr (Base/Heat/DMF) StrongEWG->SNAr Activated Buchwald Protocol B: Buchwald-Hartwig (Pd-Catalysis) WeakEWG->Buchwald Unactivated Purification Purification (Recrystallization or Column) SNAr->Purification Buchwald->Purification

Figure 2: Synthetic pathway selection based on electronic activation of the aryl ring.

Receptor Binding Interaction Model

To understand why Chlorine often outperforms Fluorine in 5-HT


 binding despite being less electronegative, we must visualize the binding pocket interactions. The following diagram models the interaction based on docking studies [1,3].

Binding_Interaction Ligand Arylpiperazine Ligand Asp116 Asp-116 (Anionic Site) Ligand->Asp116 Salt Bridge (Protonated N4) Phe361 Phe-361 (Hydrophobic) Ligand->Phe361 Pi-Pi Stacking (Aryl Ring) Cl_Atom Cl-Substituent (Sigma Hole) Ligand->Cl_Atom Thr_O Thr Backbone (O) (Electron Donor) Cl_Atom->Thr_O Halogen Bond (Strong Directional) F_Atom F-Substituent (No Sigma Hole) F_Atom->Thr_O Weak/Repulsive

Figure 3: Interaction map showing the "Sigma Hole" effect where Chlorine forms a directional Halogen Bond, unlike Fluorine.

Conclusion

The selection of an electron-withdrawing group on a piperazine scaffold is not merely a choice of electronegativity but a balance of steric fit , metabolic stability , and specific binding interactions :

  • Select Fluorine (-F) when metabolic blocking is required without increasing steric bulk or significantly altering solubility.

  • Select Chlorine (-Cl) to exploit "Halogen Bonding" for higher receptor affinity (especially in 5-HT/Dopamine targets), provided the lipophilicity increase is manageable.

  • Select Nitro (-NO

    
    )  primarily for antimicrobial applications or as a synthetic intermediate, noting its potential toxicity and metabolic reduction risks in chronic CNS therapies.
    

References

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Source: PMC (National Institutes of Health) URL:[Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Source: PubMed URL:[3][Link]]

  • Interaction of arylpiperazine ligands with the hydrophobic part of the 5-HT1A receptor binding site. Source: Journal of the Serbian Chemical Society URL:[Link]

  • DABCO bond cleavage for the synthesis of piperazine derivatives. Source: RSC Advances URL:[Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis. Source: Arabian Journal of Chemistry URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.